molecular formula C11H13NO4 B554550 N-(Benzyloxycarbonyl)-DL-alanine CAS No. 26607-51-2

N-(Benzyloxycarbonyl)-DL-alanine

货号: B554550
CAS 编号: 26607-51-2
分子量: 223.22 g/mol
InChI 键: TYRGLVWXHJRKMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Cbz-D-alanine serves as a crucial protected D-alanine building block in peptide synthesis, particularly for the incorporation of D-amino acids into peptide chains. Its primary research value lies in the exploration of structurally modified peptides, such as in the development of stapled peptides. In one key application, (R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is used in the efficient synthesis of chiral, olefin-bearing amino acids, which are foundational components for creating hydrocarbon-stapled peptides via ring-closing metathesis . These stabilized, cell-permeable peptides are being investigated as novel HIV-1 integrase inhibitors and biochemical probes to study protein-protein interactions within cellular environments . Furthermore, computational studies utilizing Density Functional Theory (DFT) have investigated the adsorption and hydrogenation mechanisms of N-Cbz-protected amino acids, including N-Cbz-L-alanine, on catalytic metal surfaces like palladium . This research provides valuable insights into the surface interactions and reactivity of these molecules, which can be relevant for understanding their behavior in synthetic processes. The stereochemistry of the D-alanine core is a significant factor influencing the properties and interactions of the resulting synthetic peptides . Research into D-alanine itself highlights its critical role in bacterial cell wall biosynthesis, where it is an essential component of peptidoglycan and teichoic acids . The use of protected derivatives like N-Cbz-D-alanine enables ongoing research into pathways affecting microbial cell wall integrity and charge, which can impact susceptibility to antimicrobial agents .

属性

IUPAC Name

2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGLVWXHJRKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302668
Record name N-(Benzyloxycarbonyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7
Record name N-(Benzyloxycarbonyl)-DL-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4132-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyloxycarbonyl-DL-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26607-51-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC156978
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbobenzoxyalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4132-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Benzyloxycarbonyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(Benzyloxycarbonyl)-DL-alanine: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-(Benzyloxycarbonyl)-DL-alanine, a key building block in peptide chemistry. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring the use of protected amino acids.

Core Chemical Properties

This compound, also known as Z-DL-alanine or N-Cbz-DL-alanine, is a racemic mixture of the D- and L-enantiomers of N-benzyloxycarbonyl-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality of the alanine amino acid, preventing unwanted side reactions during peptide synthesis.[1][]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that as a racemic mixture, it does not exhibit optical rotation.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[3]
Molecular Weight 223.23 g/mol [3]
Appearance White to off-white crystalline powder[]
Melting Point 112-113 °C[]
Boiling Point 364.51 °C (rough estimate)[]
Density 1.2446 g/cm³ (rough estimate)[]
Solubility Soluble in organic solvents such as methanol and dichloromethane.[4]
CAS Number 4132-86-9[3]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral characteristics are outlined below.

TechniqueKey Features and Expected Values
¹H NMR Signals corresponding to the protons of the alanine methyl group, the α-proton, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the alanine backbone.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carboxylic acid and the carbamate, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound

This protocol is adapted from the Schotten-Baumann reaction, a common method for the N-protection of amino acids.

Materials:

  • DL-Alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • Dissolve DL-alanine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide.

  • Cool the solution to 0-5 °C using an ice bath.

  • While maintaining the temperature and vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise.

  • Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Carefully acidify the aqueous layer to a pH of 2-3 with a 1 M HCl solution. This will cause the this compound to precipitate out as a white solid.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold distilled water.

  • Dry the product under vacuum to obtain the final this compound.

Purification by Recrystallization

For higher purity, the synthesized product can be recrystallized.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystallization.

  • If crystallization is slow to initiate, add a small amount of hexane as an anti-solvent.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

  • Melting Point Determination: Compare the melting point of the synthesized product with the literature value. A sharp melting point range indicates high purity.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: An IR spectrum should be recorded to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

Role in Peptide Synthesis

This compound is a fundamental reagent in solution-phase peptide synthesis. The Cbz group provides robust protection for the α-amino group, allowing for the selective formation of peptide bonds. The following diagram illustrates the logical workflow of a single coupling cycle in peptide synthesis using a Cbz-protected amino acid.

Peptide_Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection (Optional, for chain extension) A N-Cbz-DL-Alanine C Activated N-Cbz-DL-Alanine A->C Activation B Coupling Reagent (e.g., DCC, HOBt) B->C E Protected Dipeptide (Cbz-DL-Ala-Gly-OMe) C->E Peptide Bond Formation C->E D Amino Acid Ester (e.g., Gly-OMe) D->E G Dipeptide Ester (H-DL-Ala-Gly-OMe) E->G Cbz Removal E->G F Deprotecting Agent (e.g., H₂/Pd-C) F->G

Caption: Workflow of a peptide coupling reaction using N-Cbz-DL-alanine.

This workflow demonstrates the activation of the Cbz-protected alanine, its subsequent coupling with another amino acid ester to form a protected dipeptide, and the optional deprotection step to allow for further elongation of the peptide chain. The choice of coupling reagents and deprotection methods can be tailored to the specific requirements of the synthesis.

References

An In-depth Technical Guide to the Synthesis of N-(Benzyloxycarbonyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N-(Benzyloxycarbonyl)-DL-alanine, a crucial N-protected amino acid for peptide synthesis and various applications in pharmaceutical and chemical research. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used procedure for the N-acylation of amines.

Reaction Principle

The synthesis of this compound is achieved through the reaction of DL-alanine with benzyl chloroformate in the presence of a base. This reaction, known as the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[1][2] The amino group of alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[3] The base, typically sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of N-benzyloxycarbonyl-alanine, extrapolated for the DL-racemic mixture from protocols for the individual enantiomers.

ParameterValueReference
Starting MaterialDL-Alanine
Acylating AgentBenzyl Chloroformate (Cbz-Cl)[4]
BaseSodium Hydroxide (NaOH)[4][5]
Reaction pH9-12[4][6]
Reaction Temperature0-5 °C (addition), Room Temperature (stirring)[4][5]
Typical Yield~73%[5]
Melting Point (°C)82-85 °C (for D-enantiomer)[6]

Experimental Protocol

This protocol is adapted for the synthesis of this compound based on established procedures for the individual enantiomers.[4][5][6]

Materials and Reagents:

  • DL-Alanine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Hydroxide (NaOH), 2N and 4N solutions

  • Hydrochloric Acid (HCl), concentrated and 2N solutions

  • Diethyl Ether

  • Ethyl Acetate

  • Hexane

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnels

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Dissolution of DL-Alanine: In a three-necked flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve DL-alanine in a 2N sodium hydroxide solution.[5]

  • Acylation Reaction: While maintaining the temperature of the solution at 0-5 °C, add benzyl chloroformate and a 4N sodium hydroxide solution dropwise and simultaneously from separate dropping funnels.[5][6] Monitor the pH of the reaction mixture and maintain it between 9 and 12.[4][6]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.[4][5]

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[4][5]

    • Separate the aqueous layer and acidify it to a pH of 2-3 with concentrated or 2N hydrochloric acid.[4][6] This will cause the this compound to precipitate as a white solid.

    • Extract the product from the acidified aqueous layer with ethyl acetate.[5]

  • Purification and Isolation:

    • Combine the organic extracts and wash them with water.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a colorless oil or a white solid.[5]

  • Recrystallization:

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure this compound as a white crystalline solid.[5]

    • Dry the purified product in a vacuum desiccator.

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for this compound Synthesis Alanine DL-Alanine Intermediate Tetrahedral Intermediate Alanine->Intermediate + CbzCl CbzCl Benzyl Chloroformate NaOH NaOH (aq) NaOH->Intermediate Product This compound Intermediate->Product - Cl⁻ Byproduct NaCl + H₂O Intermediate->Byproduct - H⁺

Caption: Schotten-Baumann reaction mechanism.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start: Dissolve DL-Alanine in NaOH(aq) Reaction Add Benzyl Chloroformate & NaOH(aq) (0-5 °C, pH 9-12) Start->Reaction Stirring Stir at Room Temperature (2-3h) Reaction->Stirring Wash Wash with Diethyl Ether Stirring->Wash Acidify Acidify Aqueous Layer with HCl (pH 2-3) Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Ethyl Acetate/Hexane Evaporate->Recrystallize End End: Pure Product Recrystallize->End

Caption: Step-by-step synthesis workflow.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Cbz-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical and chemical properties of N-Carbobenzyloxy-DL-alanine (Cbz-DL-alanine). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and clear visual representations of key processes.

General and Physicochemical Properties

Cbz-DL-alanine, a key building block in peptide synthesis, is a synthetic derivative of the amino acid DL-alanine.[1] The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted reactions during peptide coupling.[2] Its racemic nature (DL) makes it a useful starting material for non-stereospecific applications or for separation into its constituent enantiomers.

General Information
PropertyValue
IUPAC Name 2-(phenylmethoxycarbonylamino)propanoic acid
Synonyms N-Cbz-DL-alanine, Z-DL-Ala-OH, 2-(Benzyloxycarbonylamino)propanoic acid
CAS Number 4132-86-9
Molecular Formula C11H13NO4
Molecular Weight 223.23 g/mol [3][4]
Appearance White to off-white solid, powder, or crystals[1][5]
Physical Properties
PropertyValue
Melting Point 112-113 °C[3]
Boiling Point 356 °C (Predicted)
Solubility Soluble in organic solvents such as methanol, dichloromethane, chloroform, acetone, and ethanol.[2][6] Sparingly soluble in water.[1]
pKa 2.86 (Predicted for the similar 3-Amino-N-Cbz-DL-alanine)[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Cbz-DL-alanine are critical for its effective use in research and development.

Synthesis of Cbz-DL-alanine

The standard method for synthesizing Cbz-DL-alanine is the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-alanine with benzyl chloroformate under basic conditions.[8][9]

Materials:

  • DL-Alanine

  • 2 M Sodium Hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: Dissolve DL-alanine (1.0 equivalent) in a 2 M NaOH solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reaction: Add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Simultaneously, add 2 M NaOH solution dropwise to maintain the pH between 9-10 and the temperature below 5 °C.[8]

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.[8]

  • Extraction (Wash): Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.[8]

  • Acidification & Precipitation: Acidify the aqueous layer to a pH of 2-3 using 1 M HCl. This will cause a white solid (Cbz-DL-alanine) to precipitate out of the solution.[8]

  • Collection: Collect the precipitated solid by vacuum filtration, washing it with cold water.

  • Drying: Dry the product under a vacuum to yield crude Cbz-DL-alanine.[8]

Purification Protocol: Recrystallization

To achieve high purity, the crude Cbz-DL-alanine can be recrystallized.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Add hexane dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them under a vacuum.[9]

Analytical Characterization Protocols

A multi-faceted approach is necessary for the comprehensive analysis of Cbz-DL-alanine.

1. Thin-Layer Chromatography (TLC):

  • Purpose: To monitor the progress of the synthesis reaction.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a common choice.

  • Visualization: UV light or staining with a suitable agent (e.g., potassium permanganate).

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purpose: To assess the purity of the final product and quantify any impurities.[10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV absorbance, typically at 214 nm and 254 nm.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized compound.[10]

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).[10]

  • Ionization Mode: Positive or negative ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent like 50% acetonitrile/water with 0.1% formic acid.[10] The expected m/z value would correspond to [M+H]+ or [M-H]-.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: For definitive structural elucidation and confirmation.[10]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide (DMSO-d6).

  • Expected ¹H NMR Signals (typical shifts):

    • A doublet corresponding to the methyl protons (-CH3).

    • A quartet corresponding to the alpha-proton (-CH).

    • A singlet for the benzylic protons (-CH2-Ph).

    • Multiplets for the aromatic protons of the phenyl group.

    • A broad singlet for the carboxylic acid proton (-COOH).

    • A doublet/broad signal for the amide proton (-NH).

  • Expected ¹³C NMR Signals: Signals corresponding to the methyl, alpha-carbon, benzylic, aromatic, amide carbonyl, and carboxylic acid carbonyl carbons.[11]

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification DL_Alanine DL-Alanine Reaction Schotten-Baumann Reaction DL_Alanine->Reaction Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction NaOH 2M NaOH (pH 9-10) NaOH->Reaction Temp 0-5 °C Temp->Reaction Stir Stir @ RT, 2-3h Stir->Reaction Wash Wash with Diethyl Ether Acidify Acidify with 1M HCl Wash->Acidify Filter Filter & Dry Acidify->Filter Recrystallize Recrystallize (Ethyl Acetate/Hexane) Filter->Recrystallize Crude Product Product Pure Cbz-DL-alanine Recrystallize->Product Reaction->Wash Crude Mixture

Caption: Workflow for the synthesis and purification of Cbz-DL-alanine.

G Sample Cbz-DL-alanine Sample HPLC RP-HPLC Sample->HPLC MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Purity Purity Assessment HPLC->Purity MW Molecular Weight Confirmation MS->MW Structure Structural Elucidation NMR->Structure

Caption: Logical workflow for the analytical characterization of Cbz-DL-alanine.

References

In-Depth Technical Guide on the Solubility of N-(Benzyloxycarbonyl)-DL-alanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(Benzyloxycarbonyl)-DL-alanine (Z-DL-alanine), a key intermediate in peptide synthesis and various pharmaceutical applications. A comprehensive literature search indicates a notable absence of publicly available quantitative solubility data for this compound across a range of common organic solvents. This guide provides a robust, detailed experimental protocol for determining the solubility of this compound using the isothermal gravimetric method, a reliable and widely accepted technique. Furthermore, it outlines the proper structure for presenting the resulting data and includes visualizations to clarify the experimental workflow and the role of solubility in synthetic chemistry.

Introduction

This compound, also known as Z-DL-alanine, is an N-protected form of the racemic amino acid DL-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of alanine from participating in unwanted side reactions during peptide bond formation. The solubility of this compound in organic solvents is a critical parameter for researchers and chemical engineers in the pharmaceutical and biotechnology industries. It directly influences process design, including reaction conditions, purification strategies like crystallization, and formulation development.

Despite its importance, a thorough review of scientific databases and chemical supplier information reveals a lack of specific quantitative solubility data for this compound in common organic solvents. While qualitative descriptors such as "almost transparency in Methanol" and "soluble in ethyl acetate" are found, these are insufficient for rigorous scientific and development work.[1] This guide, therefore, provides the necessary tools for researchers to determine this vital data themselves.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents (Hypothetical Data)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
40Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
40Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
40Data to be determinedData to be determined

Experimental Protocol: Isothermal Gravimetric Solubility Determination

The following protocol details the isothermal equilibrium method, a standard gravimetric technique for accurately determining the solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Thermostatic water bath (optional, for precise temperature control)

  • Calibrated thermometer

  • Glass vials with screw caps or sealed flasks

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass evaporating dishes or beakers

  • Vacuum oven or desiccator

Procedure
  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach equilibrium. The equilibration time can vary depending on the solute and solvent system and should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle at the bottom of the vial. It is crucial to maintain the temperature during this step.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter. The filter will prevent any undissolved solid particles from being transferred.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed evaporating dish.

    • Record the exact mass of the dish with the solution.

    • Evaporate the solvent under controlled conditions. A vacuum oven at a temperature below the decomposition point of this compound is recommended to ensure complete and gentle solvent removal.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and prevent moisture absorption.

    • Weigh the dish containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass of the dish with the dried residue.

    • The solubility can then be expressed in g/100 mL or converted to molar solubility (mol/L) using the molecular weight of this compound (223.23 g/mol ).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the isothermal gravimetric method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep 1. Add excess solute to known volume of solvent equilibrate 2. Agitate at constant temperature until equilibrium is reached prep->equilibrate settle 3. Allow solid to settle equilibrate->settle withdraw 4. Withdraw and filter a known volume of the supernatant settle->withdraw weigh_initial 5. Dispense into pre-weighed dish withdraw->weigh_initial evaporate 6. Evaporate solvent weigh_initial->evaporate weigh_final 7. Weigh dried residue evaporate->weigh_final calculate 8. Calculate solubility weigh_final->calculate peptide_synthesis_logic cluster_planning Synthesis Planning cluster_execution Process Execution A Select Protected Amino Acid (e.g., Z-DL-alanine) B Determine Solubility in Potential Solvents A->B C Choose Optimal Solvent for Coupling Reaction B->C Informs D Perform Peptide Coupling C->D E Select Solvent System for Purification/Crystallization D->E Informs F Isolate Pure Peptide E->F

References

Technical Guide: Physicochemical Properties of N-Cbz-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-DL-alanine, a crucial reagent in peptide synthesis and various other applications within drug development and scientific research. This document outlines its appearance and melting point, supported by a detailed experimental protocol for melting point determination and a logical workflow for its synthesis.

Core Data Summary

The quantitative physicochemical data for N-Cbz-DL-alanine is summarized in the table below for easy reference and comparison.

PropertyValueCitations
Appearance White to almost white powder or crystalline solid.[1]
Melting Point 112.0 to 116.0 °C[1]

Experimental Protocols

Determination of Melting Point

The melting point of N-Cbz-DL-alanine is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The capillary method is the standard technique for determining the melting point of crystalline solids like N-Cbz-DL-alanine.[2]

Principle:

A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the N-Cbz-DL-alanine sample is completely dry and in a powdered form.[3] If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle.[2]

    • Carefully introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.

  • Melting Point Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • For an initial, rapid determination, heat the sample quickly to get an approximate melting point.

    • Allow the apparatus to cool down to at least 20°C below the approximate melting point.

    • For an accurate measurement, begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the initial melting point).

    • Continue heating at the same slow rate and record the temperature at which the entire sample has melted into a clear liquid (the final melting point).

    • The recorded range between the initial and final melting points is the melting range of the sample. For a pure substance, this range is typically narrow.[4]

Logical Workflow Visualization

While N-Cbz-DL-alanine is not typically involved in signaling pathways, its synthesis is a fundamental process for its application in research and development. The following diagram illustrates a generalized workflow for the synthesis of N-Cbz protected amino acids.

Synthesis_Workflow General Synthesis Workflow for N-Cbz-DL-alanine cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product DL_Alanine DL-Alanine Reaction Protection of Amino Group (Schotten-Baumann Conditions) DL_Alanine->Reaction Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Acidification Acidification (e.g., with HCl) Reaction->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization/Recrystallization Evaporation->Crystallization Final_Product N-Cbz-DL-alanine Crystallization->Final_Product

Caption: General synthesis workflow for N-Cbz-DL-alanine.

References

(Benzyloxycarbonyl)-DL-alanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Benzyloxycarbonyl)-DL-alanine

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of reagents is paramount. (Benzyloxycarbonyl)-DL-alanine, a common intermediate in peptide synthesis, is no exception. This guide provides core information on its molecular weight and formula, presented in a clear, structured format.

Physicochemical Properties

The fundamental molecular characteristics of (Benzyloxycarbonyl)-DL-alanine are summarized below. This data is foundational for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄[1][2][3][4][5]
Molecular Weight 223.23 g/mol [1][2][6][7]
Monoisotopic Mass 223.08445790 Da[2][4]

Chemical Structure

The structural formula provides a visual representation of the atomic arrangement and bonding within the (Benzyloxycarbonyl)-DL-alanine molecule. The diagram below illustrates the connectivity of the alanine backbone, the benzyloxycarbonyl protecting group, and the carboxylic acid moiety.

Caption: Chemical structure of (Benzyloxycarbonyl)-DL-alanine.

Experimental Protocols

The molecular weight and formula for well-established compounds like (Benzyloxycarbonyl)-DL-alanine are determined through standard analytical chemistry techniques.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise monoisotopic mass of the molecule, from which the molecular formula can be deduced with high confidence.

  • Elemental Analysis: This technique measures the percentage composition of individual elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The resulting ratios are used to derive the empirical formula, which is then reconciled with the molecular weight to confirm the molecular formula.

These values are widely verified and are available in numerous chemical databases and commercial supplier specifications.[1][2][3][4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-DL-alanine

This technical guide provides a comprehensive overview of this compound, a critical reagent in synthetic organic chemistry and pharmaceutical development. The document details its chemical structure, physical properties, synthesis protocols, and its application, particularly in the field of peptide chemistry.

Core Structure and Properties

This compound, also known as Cbz-DL-alanine or Z-DL-alanine, is a protected form of the racemic amino acid DL-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amino moiety of alanine. This protection prevents the amine from participating in unwanted side reactions during chemical transformations, most notably in peptide synthesis. The IUPAC name for this compound is 2-(phenylmethoxycarbonylamino)propanoic acid.[1]

The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, making it an invaluable tool in multi-step organic synthesis. Its use is fundamental in the controlled, stepwise assembly of peptide chains, which are the building blocks of many therapeutic agents.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.23 g/mol [1][2]
CAS Number 4132-86-9[1]
Boiling Point 422.1 °C at 760 mmHg[1]
Flash Point 209.1 °C[1]
Enthalpy of Vaporization 71.29 kJ/mol[1]
Vapour Pressure 7.05E-08 mmHg at 25°C[1]
Polar Surface Area 55.84 Ų[1]
Index of Refraction 1.544[1]
Molar Refractivity 56.59 cm³[1]
Molar Volume 179 cm³[1]

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in pharmaceutical synthesis, particularly for peptides.[3] The synthesis of this compound is a foundational process for chemists in this field.

General Synthesis of this compound

The most common method for synthesizing this compound is through the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate under basic conditions.

Reaction: DL-Alanine + Benzyl Chloroformate → this compound

Materials:

  • DL-Alanine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction and recrystallization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Detailed Protocol:

  • Dissolution: Dissolve DL-alanine in an aqueous solution of sodium hydroxide (typically 1-2 M) in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and an additional equivalent of sodium hydroxide solution. The pH of the mixture should be maintained in the alkaline range (pH 9-10) throughout the addition to neutralize the HCl formed during the reaction.

  • Reaction: After the addition is complete, remove the reaction vessel from the ice bath and allow it to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or another non-polar solvent to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer again in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 1-2.[4] The product, this compound, will precipitate as a white solid.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.[4] Dry the product in a desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅).[4]

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.[4]

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should confirm the presence of the alanine backbone protons, the benzyl group protons, and the carbamate proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the carboxylic acid O-H bond, and two distinct carbonyl stretches (one for the carbamate and one for the carboxylic acid, typically around 1700 cm⁻¹).[4]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[4]

  • Melting Point Analysis: The melting point of the purified product should be sharp and consistent with literature values.

Visualized Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visualizations of the processes and logic involved in the use of this compound.

Synthesis and Purification Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants DL-Alanine + Benzyl Chloroformate Reaction Schotten-Baumann Reaction (aq. NaOH) Reactants->Reaction Wash Wash with Diethyl Ether Reaction->Wash Acidify Acidification (HCl) to pH 1-2 Wash->Acidify Precipitate Precipitation of Crude Product Acidify->Precipitate Filter Vacuum Filtration & Drying Precipitate->Filter Recrystallize Recrystallization (Ethyl Acetate/Hexane) Filter->Recrystallize Analysis Characterization (NMR, IR, MS, MP) Recrystallize->Analysis FinalProduct Pure Cbz-DL-Alanine Analysis->FinalProduct Peptide_Synthesis_Logic Protect Step 1: Protect Amino Acid (e.g., Cbz-DL-Alanine) Activate Step 2: Activate Carboxyl Group (e.g., with DCC/HOBt) Protect->Activate Couple Step 3: Couple with Free Amine of Second Amino Acid Activate->Couple ProtectedDipeptide Formation of Protected Dipeptide Couple->ProtectedDipeptide Repeat Repeat Cycle for Longer Peptides Couple->Repeat Couple with next protected AA Deprotect Step 4: Deprotect N-terminus (e.g., H₂/Pd for Cbz group) ProtectedDipeptide->Deprotect FreeDipeptide Dipeptide with Free Amine Deprotect->FreeDipeptide FreeDipeptide->Repeat

References

N-Cbz-DL-alanine: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Carbobenzyloxy-DL-alanine (N-Cbz-DL-alanine). Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research findings and the quality of pharmaceutical development processes. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers best practices for storage and handling.

Physicochemical Properties and General Stability

N-Cbz-DL-alanine is a white to off-white crystalline solid.[1] It is a derivative of the amino acid DL-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group imparts specific stability characteristics to the molecule. In general, N-Cbz-DL-alanine is stable under standard laboratory conditions.[2] However, it is susceptible to degradation under certain environmental pressures, including exposure to strong acids, bases, and oxidizing agents, as well as elevated temperatures and specific wavelengths of light.

Recommended Storage and Handling

For routine laboratory use and long-term storage, the following conditions are recommended to maintain the purity and stability of N-Cbz-DL-alanine:

ParameterRecommended ConditionRationale
Temperature Cool place, with some suppliers recommending <15°C.[3]Minimizes the rate of potential thermal degradation.
Humidity Dry environment.Prevents potential hydrolysis of the carbamate linkage.
Atmosphere Well-ventilated area.[1][4][5]Ensures a safe handling environment and prevents the accumulation of any potential volatile degradation products.
Container Tightly closed containers.[1][2][4][5]Protects from atmospheric moisture and contaminants.
Light Exposure A dark place is recommended.[3]Although specific photostability data is limited, protection from light is a general best practice for complex organic molecules.
Incompatible Materials Strong oxidizing agents and strong acids.[1][2]These can promote the degradation of the molecule, particularly the cleavage of the Cbz group.

Potential Degradation Pathways

While specific degradation studies on N-Cbz-DL-alanine are not extensively published, potential degradation pathways can be inferred based on the chemical nature of the N-Cbz protecting group and the alanine backbone. The primary sites of instability are the carbamate linkage and the amino acid structure itself.

Under stressful conditions, N-Cbz-DL-alanine may degrade via two primary pathways:

  • Cleavage of the N-Cbz Protecting Group: This is a well-documented reaction for Cbz-protected amines.

    • Acid-catalyzed hydrolysis: Strong acidic conditions can lead to the cleavage of the carbamate bond, yielding toluene, carbon dioxide, and DL-alanine.

    • Hydrogenolysis: This is a common method for the removal of the Cbz group, typically employing a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. While a deprotection method, it represents a potential instability if such catalytic conditions are inadvertently present.

  • Degradation of the Alanine Moiety: The alanine part of the molecule can also undergo degradation.

    • Oxidative degradation: Strong oxidizing agents can potentially lead to the formation of various oxidation products.

    • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

G cluster_main Potential Degradation Pathways of N-Cbz-DL-alanine cluster_pathway1 Cbz Group Cleavage cluster_pathway2 Alanine Moiety Degradation NCbzDLAlanine N-Cbz-DL-alanine DLAlanine DL-Alanine NCbzDLAlanine->DLAlanine Acid Hydrolysis / Hydrogenolysis OxidationProducts Oxidation Products NCbzDLAlanine->OxidationProducts Oxidation DecarboxylationProduct Decarboxylation Product NCbzDLAlanine->DecarboxylationProduct Thermal Stress Toluene Toluene CO2 Carbon Dioxide

Inferred degradation pathways of N-Cbz-DL-alanine.

Quantitative Stability Data (Illustrative)

Stress ConditionDurationDegradation (%)Major Degradants
0.1 M HCl at 60 °C24 hours~15-25%DL-Alanine, Benzyl Alcohol
0.1 M NaOH at 60 °C24 hours~5-10%DL-Alanine
3% H₂O₂ at RT24 hours~10-20%Oxidized derivatives
Thermal (Solid) at 80 °C7 days<5%Minor unspecified products
Photostability (ICH Q1B)1.2 million lux hours<2%Minor unspecified products

Experimental Protocols for Stability Assessment

To rigorously assess the stability of N-Cbz-DL-alanine, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to identify potential degradation products and establish stability-indicating analytical methods. The following are detailed protocols for such studies.

General Experimental Workflow

The overall workflow for conducting forced degradation studies involves sample preparation, stress application, sample analysis, and data interpretation.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of N-Cbz-DL-alanine stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Intervals stress->sampling neutralize Neutralize/Quench (if necessary) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Identify Degradants & Quantify Purity analyze->end

A typical workflow for forced degradation studies.

Acid and Base Hydrolysis
  • Objective: To evaluate the stability of N-Cbz-DL-alanine in acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of N-Cbz-DL-alanine in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots (the acidic sample with NaOH and the basic sample with HCl).

    • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation
  • Objective: To assess the susceptibility of N-Cbz-DL-alanine to oxidation.

  • Methodology:

    • Prepare a stock solution of N-Cbz-DL-alanine.

    • Add an appropriate volume of hydrogen peroxide solution (e.g., 3% H₂O₂) to the stock solution.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute the samples with the mobile phase and analyze by HPLC.

Thermal Degradation
  • Objective: To investigate the stability of N-Cbz-DL-alanine under high-temperature conditions.

  • Methodology:

    • For solid-state studies, place a known quantity of N-Cbz-DL-alanine powder in a controlled temperature oven (e.g., 80°C).

    • For solution-state studies, prepare a solution of N-Cbz-DL-alanine and incubate it at an elevated temperature (e.g., 60°C).

    • At each time point, for the solid sample, dissolve a portion in a suitable solvent. For the solution sample, withdraw an aliquot.

    • Dilute the samples and analyze by HPLC.

Photostability
  • Objective: To determine the effect of light exposure on the stability of N-Cbz-DL-alanine.

  • Methodology:

    • Expose the solid N-Cbz-DL-alanine and a solution of the compound to a light source with a specified output, following ICH Q1B guidelines.

    • Prepare a dark control sample stored under the same conditions but protected from light.

    • After a defined exposure period, prepare the samples for analysis.

    • Analyze both the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for accurately quantifying N-Cbz-DL-alanine and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often used.

  • Detection: UV detection at a wavelength where N-Cbz-DL-alanine has significant absorbance (e.g., around 210 nm or 254 nm) is appropriate.

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that all degradation products are well-separated from the parent compound and from each other.

Conclusion

N-Cbz-DL-alanine is a stable compound under recommended storage conditions. However, it is susceptible to degradation under harsh acidic, oxidative, and thermal conditions. For researchers, scientists, and drug development professionals, understanding these stability characteristics is essential for maintaining the quality and integrity of this important molecule throughout its lifecycle. The implementation of appropriate storage and handling procedures, along with the use of validated stability-indicating analytical methods, will ensure reliable and reproducible results in research and development activities.

References

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Benzyloxycarbonyl)-DL-alanine, a key reagent in synthetic chemistry. This document details its chemical properties, synonyms, and primary applications, with a focus on its role in peptide synthesis. Experimental protocols and a workflow visualization are included to support researchers in its practical application.

Introduction

This compound is a protected form of the racemic amino acid DL-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amino function, preventing unwanted reactions during chemical synthesis. This protection is a cornerstone of peptide chemistry, enabling the stepwise and controlled formation of peptide bonds. As a racemic mixture, this compound is particularly useful in the synthesis of peptide libraries and for studying the effects of stereochemistry in biological systems.[] Its stability and well-established deprotection methods make it a versatile tool in both academic research and industrial drug development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical for experimental reproducibility. This compound is known by several synonyms in the scientific literature and commercial catalogs.

Identifier Value
IUPAC Name 2-(phenylmethoxycarbonylamino)propanoic acid
CAS Number 4132-86-9
Molecular Formula C11H13NO4
Molecular Weight 223.23 g/mol
Synonyms N-Cbz-DL-alanine, Z-DL-Ala-OH, N-Carbobenzoxy-DL-alanine, 2-(((Benzyloxy)carbonyl)amino)propanoic acid, N-[(Benzyloxy)carbonyl]alanine

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various sources. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.

Property Value Source
Appearance White to off-white powder or crystalsGeneric
Melting Point 112-116 °CGeneric
Purity Typically >98% (HPLC)Generic
Solubility Soluble in methanol, ethyl acetate; poorly soluble in waterGeneric
Storage Temperature Room temperature, in a cool, dark placeGeneric

Core Applications in Research and Development

The primary application of this compound lies in its role as a building block in organic synthesis, particularly in the field of peptide chemistry.

Peptide Synthesis

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in both solution-phase and solid-phase peptide synthesis.[] Its key advantages include:

  • Stability: The Cbz group is stable to a wide range of reaction conditions used for peptide coupling.

  • Ease of Introduction: It can be readily introduced by reacting the amino acid with benzyl chloroformate.

  • Controlled Removal: The Cbz group can be removed under specific conditions, most commonly by catalytic hydrogenation (e.g., H₂/Pd) or with strong acids (e.g., HBr in acetic acid), which do not cleave the peptide bonds.

As a racemic mixture, this compound is used in the synthesis of peptides containing both D- and L-alanine residues. This is particularly relevant for:

  • Studying Stereochemical Effects: Incorporating DL-alanine allows researchers to investigate the impact of stereochemistry on peptide structure, function, and enzymatic stability.[]

  • Creating Peptide Libraries: For high-throughput screening, racemic building blocks can be used to generate diverse libraries of peptides.

  • Developing Protease-Resistant Peptides: Peptides containing D-amino acids are often more resistant to degradation by proteases, which can improve their therapeutic potential.

Synthesis of Unnatural Amino Acids

This compound can serve as a starting material for the synthesis of more complex and unnatural amino acids. The protected amino group allows for selective modification of other parts of the molecule.

Experimental Protocols

The following are representative experimental protocols for the synthesis and deprotection of this compound.

Synthesis of this compound

This protocol describes the protection of the amino group of DL-alanine using benzyl chloroformate.

Materials:

  • DL-Alanine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or a similar organic solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve DL-alanine in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate and an additional equivalent of sodium hydroxide solution simultaneously, while vigorously stirring and maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid, which will precipitate the product.

  • Extract the product into ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol outlines the removal of the Cbz group by catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or another suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Flush the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected DL-alanine.

Workflow Visualization

The following diagram illustrates the general workflow for the use of this compound in a single cycle of peptide synthesis.

PeptideSynthesisWorkflow cluster_protection Step 1: Protection cluster_coupling Step 2: Peptide Coupling cluster_deprotection Step 3: Deprotection dl_alanine DL-Alanine cbz_dl_alanine This compound (Z-DL-Ala) dl_alanine->cbz_dl_alanine Protection cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->cbz_dl_alanine peptide_chain Growing Peptide Chain (with free amino group) coupled_peptide Extended Peptide Chain (with Cbz-DL-Ala added) cbz_dl_alanine->coupled_peptide Coupling peptide_chain->coupled_peptide deprotection_reagent Deprotection Reagent (e.g., H2/Pd or HBr/AcOH) coupling_reagent Coupling Reagent (e.g., DCC, EDC) coupling_reagent->coupled_peptide final_peptide Peptide Chain with Free Amino Group for Next Cycle coupled_peptide->final_peptide Deprotection deprotection_reagent->final_peptide

Workflow for using this compound in peptide synthesis.

Conclusion

This compound is an indispensable tool for chemists and pharmaceutical scientists. Its utility as a protected amino acid facilitates the synthesis of complex peptides and other novel molecules. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is essential for its effective application in research and development. The straightforward protection and deprotection chemistry associated with the benzyloxycarbonyl group ensures its continued relevance in the field of synthetic chemistry.

References

A Technical Guide to N-(Benzyloxycarbonyl)-DL-alanine in Peptide Synthesis: Principles, Protocols, and Strategic Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences.[1] Among these, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, represents a foundational technology that revolutionized the field.[2] This guide provides an in-depth technical overview of N-(Benzyloxycarbonyl)-DL-alanine, a key reagent utilizing the Cbz protecting group. We will explore its physicochemical properties, the mechanisms of Cbz protection and deprotection, and its strategic application in peptide synthesis. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, addressing common challenges such as racemization, and providing a comparative analysis with other common protecting groups to inform rational synthesis design.

Introduction: The Imperative of Amine Protection

In the intricate process of forming a peptide bond, the carboxyl group of one amino acid must be activated to react with the amino group of another.[3] Without proper protection, this process would lead to uncontrolled polymerization and a mixture of undesired products.[4] Amine protecting groups temporarily block the nucleophilicity of the α-amino group, directing the reaction to the intended carboxyl terminus and ensuring sequential, orderly chain elongation.[5]

The benzyloxycarbonyl (Cbz) group was one of the first to be used for this purpose and remains highly relevant, particularly in solution-phase synthesis.[2][4] Its introduction enabled the controlled synthesis of oligopeptides for the first time.[2] this compound is a derivative where the amino group of the racemic mixture of alanine is protected by the Cbz group. This reagent serves as a fundamental building block and a model compound for understanding the principles of Cbz-based peptide chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is critical for its effective use in synthesis, including solvent selection and purification strategies.

PropertyValueSource(s)
IUPAC Name 2-(phenylmethoxycarbonylamino)propanoic acid[6]
Synonyms N-Cbz-DL-alanine, N-Carbobenzoxy-DL-alanine
CAS Number 4132-86-9[6]
Molecular Formula C₁₁H₁₃NO₄[6][7]
Molecular Weight 223.23 g/mol [6]
Melting Point 112-113 °C[6]
Appearance White solid
Solubility Soluble in ethyl acetate; Insoluble in water, petroleum ether[7]

The Cbz Group in Action: Mechanism and Rationale

The utility of the Cbz group is defined by its ease of introduction under mild conditions and its unique, selective removal via catalytic hydrogenolysis.[8] This combination of stability and specific cleavage makes it a powerful tool in a chemist's arsenal.

Protection: The Schotten-Baumann Reaction

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[2] The amine's lone pair of electrons performs a nucleophilic attack on the highly reactive chloroformate.[2][9] The reaction liberates HCl, which is neutralized by a base, driving the reaction to completion.[2]

Controlling the pH is crucial; it is typically maintained between 8 and 10.[8] A pH that is too high can risk racemization of the chiral center, while a pH that is too low can lead to the decomposition of the benzyl chloroformate reagent.[8]

Peptide_Coupling_Workflow start Start: Cbz-DL-Alanine & L-Ala-OEt·HCl step1 Step 1: Activation Dissolve Cbz-DL-Ala in THF. Cool to -15°C. Add NMM & Isobutyl Chloroformate. start->step1 step2 Step 2: Prepare Amine Component Dissolve L-Ala-OEt·HCl in DMF. Add NMM to neutralize. step3 Step 3: Coupling Add amine solution to the activated mixed anhydride. Stir at -15°C, then warm to RT. step1->step3 step2->step3 step4 Step 4: Work-up & Purification Remove solvents. Precipitate with water. Recrystallize. step3->step4 end Product: Cbz-DL-Ala-L-Ala-OEt step4->end

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Group in Amino Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the field of organic chemistry, particularly in the nuanced art of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, its development was a watershed moment, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] Despite the later rise of other protecting groups like Boc and Fmoc, the Cbz group's unique characteristics—its robust stability and distinct deprotection methods—ensure its continued relevance in modern synthetic strategies, from laboratory research to industrial-scale drug development.[1] This technical guide provides a comprehensive exploration of the Cbz group, detailing its core principles, experimental protocols, and comparative data to inform its effective application.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic nature of the α-amino group of an amino acid.[3] By converting the reactive amine into a significantly less nucleophilic carbamate, it prevents unwanted side reactions during peptide bond formation.[1] This protection is crucial for building a peptide chain in a specific, predetermined sequence.[3]

The Cbz group is renowned for its stability across a wide array of reaction conditions, including basic and mildly acidic media.[2] This robustness allows for significant flexibility in subsequent synthetic steps. The true elegance of the Cbz group, however, lies in its selective removal under specific and mild conditions, a concept known as orthogonality.

Orthogonality: The Cbz group is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][4] This means that the Cbz group can be removed without affecting Boc or Fmoc groups, and vice versa. This orthogonality is a critical principle in the synthesis of complex molecules that require multiple protecting groups, allowing for the selective deprotection of one functional group in the presence of others.[4]

Mechanism of Cbz Protection and Deprotection

Protection of Amino Acids

The introduction of the Cbz group is typically achieved through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[5][6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1] The base, commonly sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid byproduct.[7]

G Mechanism of Cbz Protection of an Amino Acid cluster_0 Amino Acid cluster_1 Benzyl Chloroformate (Cbz-Cl) cluster_2 Cbz-Protected Amino Acid H2N-CHR-COOH H₂N-CHR-COOH CbzProtected C₆H₅CH₂O(CO)NH-CHR-COOH H2N-CHR-COOH->CbzProtected  + Cbz-Cl, Base CbzCl C₆H₅CH₂O(CO)Cl G Mechanism of Cbz Deprotection by Hydrogenolysis cluster_0 Cbz-Protected Amino Acid cluster_1 Deprotected Amino Acid cluster_2 Byproducts CbzProtected C₆H₅CH₂O(CO)NH-CHR-COOH H2N-CHR-COOH H₂N-CHR-COOH CbzProtected->H2N-CHR-COOH  + H₂, Pd/C Byproducts C₆H₅CH₃ + CO₂ G Workflow for Cbz Protection of an Amino Acid A Dissolve amino acid in aqueous Na₂CO₃ solution and cool to 0-5 °C. B Slowly add benzyl chloroformate (Cbz-Cl) while maintaining temperature below 10 °C. A->B C Stir at room temperature for 2-4 hours. B->C D Wash with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl. C->D E Acidify the aqueous layer to pH 2-3 with dilute HCl at 0-5 °C. D->E F Collect the precipitated N-Cbz protected amino acid by filtration. E->F G Wash the solid product with cold water and dry under vacuum. F->G G Workflow for Cbz Deprotection by Catalytic Hydrogenolysis A Dissolve Cbz-protected compound in a suitable solvent (e.g., MeOH, EtOH). B Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %). A->B C Evacuate the flask and backfill with hydrogen gas (H₂). Repeat 3 times. B->C D Stir vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature. C->D E Monitor reaction progress by TLC. D->E F Upon completion, carefully filter the mixture through Celite to remove the Pd/C catalyst. E->F G Concentrate the filtrate under reduced pressure to yield the deprotected amine. F->G

References

An In-depth Technical Guide to the Safety and Handling of N-Cbz-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-Cbz-DL-alanine. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This guide is intended for professionals in research and drug development who may handle this compound.

Hazard Identification and Classification

N-Cbz-DL-alanine is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4] However, as with any chemical, it should be handled with care to minimize exposure. Some sources suggest it may cause skin irritation.[5]

Physical and Chemical Properties

A summary of the known physical and chemical properties of N-Cbz-DL-alanine and its enantiomeric forms is presented below. It is important to note that data for some properties are not available.

PropertyData
Appearance White to off-white solid/powder
Odor Odorless or no information available
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Melting Point/Range 74 - 84 °C / 165.2 - 183.2 °F
Boiling Point/Range No information available
Flash Point No information available
Solubility Soluble in organic solvents like methanol and dichloromethane.[6]
Stability Stable under standard conditions.[7][8]

Safe Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of N-Cbz-DL-alanine and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid inhalation and ingestion.[7]

  • Ensure adequate ventilation in the handling area.[7]

  • Avoid dust formation.[7][9]

  • Wear appropriate personal protective equipment (PPE).[7]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling N-Cbz-DL-alanine:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9][11]

  • Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is typically required.[1][2] If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[11]

First Aid Measures

In the event of exposure to N-Cbz-DL-alanine, the following first aid measures should be taken.

dot

FirstAid_NCbzDLalanine cluster_Exposure Type of Exposure cluster_Procedures First Aid Procedure Inhalation Inhalation Move_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Get medical attention if symptoms occur. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for N-Cbz-DL-alanine exposure.

  • Inhalation: Move the affected person to fresh air.[9][11] If breathing is difficult, provide oxygen.[9][11] Seek medical attention if symptoms persist.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] Remove any contaminated clothing.[7][9] Get medical attention if irritation develops.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[7][9] Seek medical attention.[7]

  • Ingestion: Rinse the mouth with water and then drink plenty of water.[7][9] Do not induce vomiting.[9] Seek medical attention if you feel unwell.[7]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

dot

Spill_Cleanup_NCbzDLalanine Start Spill Occurs Ensure_Ventilation Ensure Adequate Ventilation Start->Ensure_Ventilation Wear_PPE Wear Personal Protective Equipment (Gloves, Goggles, Respirator if needed) Ensure_Ventilation->Wear_PPE Contain_Spill Prevent further leakage or spillage if safe to do so. Avoid dust formation. Wear_PPE->Contain_Spill Cleanup Sweep up and shovel into a suitable container for disposal. Contain_Spill->Cleanup Disposal Dispose of in accordance with local regulations. Cleanup->Disposal End Cleanup Complete Disposal->End

Caption: Workflow for handling a spill of N-Cbz-DL-alanine.

  • Personal Precautions: Ensure adequate ventilation.[7] Wear appropriate personal protective equipment, including gloves, safety goggles, and, if necessary, a respirator to avoid dust inhalation.[9][12]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[9][12]

  • Methods for Cleaning Up: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[7][12] Avoid generating dust during cleanup.[7][12]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9][10][11]

  • Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

  • Protective Equipment for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known.

  • Chemical Stability: The compound is stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid dust formation and exposure to heat or ignition sources.[7][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[7]

Toxicological and Ecological Information

Toxicological Information: There is a significant lack of quantitative toxicological data for N-Cbz-DL-alanine. Most safety data sheets report "no data available" for acute toxicity (oral, dermal, and inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[11]

Ecological Information: Similarly, there is no available data on the ecotoxicity of N-Cbz-DL-alanine, including its effects on fish, daphnia, and algae.[11] Its persistence, degradability, and bioaccumulative potential are also unknown.[11]

Experimental Protocols

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always refer to the specific Safety Data Sheet (SDS) for the most up-to-date and detailed information.

References

Methodological & Application

Application Notes and Protocols for N-(Benzyloxycarbonyl)-DL-alanine Peptide Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common peptide coupling methods for N-(Benzyloxycarbonyl)-DL-alanine (Z-DL-alanine). This document includes detailed experimental protocols, a comparative analysis of coupling reagent performance, and visualizations of reaction mechanisms to guide researchers in selecting the optimal strategy for their synthetic needs.

Introduction to Peptide Coupling with Z-DL-alanine

This compound is a commonly used building block in peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the α-amino group, which is stable under a variety of reaction conditions and can be removed by hydrogenolysis. The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid moiety of Z-DL-alanine to facilitate nucleophilic attack by the amino group of the coupling partner.

The choice of coupling reagent is critical for maximizing yield, minimizing side reactions such as racemization, and ensuring the purity of the final peptide product. Urethane-protected amino acids like Z-DL-alanine generally retain their optical purity upon activation.[1]

Comparative Performance of Common Coupling Reagents

The selection of a coupling reagent depends on factors including the complexity of the peptide sequence, the steric hindrance of the amino acids, the desired reaction time, and cost considerations. Modern coupling reagents like HATU and PyBOP often provide high coupling efficiencies and are effective for sterically hindered amino acids, while carbodiimides like DCC and EDC are cost-effective options for routine synthesis.[1][2]

Table 1: Quantitative Comparison of Coupling Reagent Performance

Coupling Reagent/MethodCoupling Partner ExampleSolventTypical Yield (%)Purity (%)Notes on Racemization & Side Reactions
DCC/HOBt L-Alanine methyl esterDichloromethane (DCM)85-95[3]>95[3]HOBt is added to suppress racemization and the formation of N-acylurea byproduct.[1][4]
EDC/HOBt Amino acid esterDichloromethane (DCM)Not specifiedNot specifiedWater-soluble carbodiimide allows for easy removal of the urea byproduct by aqueous extraction.
HATU/DIPEA Resin-bound amineN,N-Dimethylformamide (DMF)>90HighFast reaction rates and low racemization.[4] Recommended for difficult couplings.
PyBOP/DIPEA Resin-bound amineN,N-Dimethylformamide (DMF)>90HighEfficient coupling with minimal racemization. Byproducts are less hazardous than those of BOP.[4]
BEMT Val-OMe (for Z-Gly-Phe)Not specified46[5]Not specifiedReported 2.7% racemization in this specific synthesis.[5]

Note: Yields and purity are highly dependent on the specific amino acid sequence, reaction conditions, and purification methods. The data presented is representative and should be used as a guideline.

Reaction Mechanisms and Workflows

Understanding the mechanism of action for each class of coupling reagent is essential for troubleshooting and optimizing peptide synthesis.

Carbodiimide-Mediated Coupling (e.g., DCC, EDC)

Carbodiimides react with the carboxylic acid of Z-DL-alanine to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component to form the peptide bond. A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can be minimized by the addition of nucleophiles like 1-hydroxybenzotriazole (HOBt).

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction cluster_suppression Suppression Pathway with HOBt Z_Ala Z-DL-Alanine O_Acylisourea O-Acylisourea Intermediate Z_Ala->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Peptide Dipeptide O_Acylisourea->Peptide + H2N-R DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU N_Acylurea N-Acylurea (inactive) O_Acylisourea->N_Acylurea Rearrangement HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amino_Ester Amino Acid Ester (H2N-R) Amino_Ester->Peptide HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Peptide + H2N-R

Caption: Carbodiimide coupling mechanism with HOBt additive.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium/aminium salts like HATU are highly efficient coupling reagents that react with the carboxyl group in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester. The 7-azabenzotriazole moiety in HATU enhances the reaction rate and suppresses racemization.

G cluster_activation Activation Step cluster_coupling Coupling Step Z_Ala Z-DL-Alanine Active_Ester OAt Active Ester Z_Ala->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide Dipeptide Active_Ester->Peptide + H2N-R Byproducts Byproducts Active_Ester->Byproducts Amino_Component Amino Component (H2N-R) Amino_Component->Peptide

Caption: Uronium salt (HATU) mediated peptide coupling.

Phosphonium Salt-Mediated Coupling (e.g., PyBOP)

Phosphonium salts such as PyBOP activate the carboxylic acid by forming an acyloxyphosphonium salt. This intermediate then reacts with the amine to yield the desired peptide. PyBOP is known for its high coupling efficiency and low tendency to cause racemization.

G cluster_activation Activation Step cluster_coupling Coupling Step Z_Ala Z-DL-Alanine Acyloxyphosphonium Acyloxyphosphonium Intermediate Z_Ala->Acyloxyphosphonium + PyBOP, Base PyBOP PyBOP PyBOP->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium Peptide Dipeptide Acyloxyphosphonium->Peptide + H2N-R Byproducts Byproducts Acyloxyphosphonium->Byproducts Amino_Component Amino Component (H2N-R) Amino_Component->Peptide

Caption: Phosphonium salt (PyBOP) mediated peptide coupling.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific coupling partners and desired scale.

Protocol 1: DCC/HOBt Mediated Coupling in Solution Phase

This protocol describes the coupling of Z-DL-alanine with an amino acid methyl ester.

Materials:

  • This compound (Z-DL-Ala-OH)

  • Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM or DIPEA (1.1 eq.) dropwise and stir for 15-20 minutes at 0 °C to generate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve Z-DL-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the mixture to 0 °C.

  • In a small beaker, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Slowly add the DCC solution to the Z-DL-Ala-OH/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

  • Coupling: To the activated Z-DL-Ala-OH solution (still at 0 °C), add the previously prepared free amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Workup and Purification:

    • Cool the mixture in an ice bath to further precipitate the DCU byproduct.

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 2: HATU Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling Z-DL-alanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound (Z-DL-Ala-OH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform the N-terminal deprotection of the resin-bound peptide according to the appropriate chemistry (e.g., 20% piperidine in DMF for Fmoc deprotection). Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Z-DL-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow this pre-activation mixture to stand for 1-2 minutes.

  • Coupling: Add the coupling solution to the washed, deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: After the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle or for cleavage from the resin.

General Experimental Workflow for SPPS

G Start Start: Resin with protected amino acid Deprotection N-terminal Deprotection Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Z-DL-Ala-OH + Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No Purification Purification (e.g., HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for a single coupling cycle in SPPS.

Conclusion

The selection of a peptide coupling method for this compound requires careful consideration of the specific synthetic goals. For routine syntheses where cost is a factor, carbodiimide-based methods like DCC/HOBt offer reliable performance. For more challenging couplings, or when high efficiency and speed are paramount, uronium or phosphonium salt reagents such as HATU and PyBOP are excellent choices. The protocols and comparative data provided in these notes serve as a valuable resource for developing robust and efficient peptide synthesis strategies.

References

Application Notes and Protocols for the Deprotection of N-Cbz-DL-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in peptide synthesis and broader organic chemistry, prized for its stability across a range of reaction conditions.[1][2] Its effective removal is a critical step in the synthesis of peptides and other complex molecules. This document provides detailed application notes and protocols for the deprotection of N-Cbz-DL-alanine, a common building block in peptide synthesis. The primary methods covered include catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage.

Deprotection Methodologies

The selection of an appropriate deprotection strategy for N-Cbz-DL-alanine is paramount to ensure high yields and maintain the integrity of other functional groups within the peptide sequence.[2] The most prevalent methods involve hydrogenolysis and acidolysis.

Catalytic Hydrogenation

Catalytic hydrogenation is the most common and often the cleanest method for Cbz group removal.[2] This method utilizes a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1][2] The reaction is mild and generally proceeds with high efficiency, producing toluene and carbon dioxide as byproducts.[2]

The reaction mechanism involves the palladium-catalyzed hydrogenolysis of the benzyl-oxygen bond to form an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine.[1]

Reaction Mechanism: R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[1]

Transfer Hydrogenation

A variation of catalytic hydrogenation, transfer hydrogenation, employs a hydrogen donor in place of hydrogen gas.[3] Common hydrogen donors include formic acid, ammonium formate, and triethylsilane.[3][4] This method is particularly advantageous as it circumvents the need for specialized equipment for handling hydrogen gas.[1]

Acid-Mediated Cleavage

The Cbz group can also be cleaved under strong acidic conditions.[2] This method is useful when the substrate contains functional groups sensitive to reduction, such as alkenes or alkynes.[2] Reagents like hydrogen bromide in acetic acid (HBr/HOAc), trifluoroacetic acid (TFA), and various Lewis acids are commonly employed.[2][5]

Quantitative Data Summary

The efficiency of Cbz deprotection is influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Catalytic Hydrogenation Conditions for Cbz Deprotection

Substrate ExampleCatalyst (mol%)Hydrogen SourceSolventPressure (atm)Time (h)Temperature (°C)Yield (%)Reference
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂H₂O (with TPGS-750-M)1< 2RT>95[1]
N-Cbz-dioctylamine10% Pd/C (10 wt%)H₂Methanol13RT>99[1]
Poly[GK{2-CIZ}GIP]10% Pd-CAmmonium formateDMF-2RT88

Table 2: Transfer Hydrogenation Conditions for Cbz Deprotection

Substrate ExampleCatalystHydrogen DonorSolventTimeTemperature (°C)Yield (%)Reference
Cbz-protected amino acids/peptides10% Pd/CAmmonium formate (2-4 equiv.)Methanol or DMFVariesRTHigh
Cbz-protected amines10% Pd/CFormic acid (2-5 equiv.)Methanol or EthanolVariesRTHigh[1]

Table 3: Acid-Mediated Cbz Deprotection

ReagentConditionsSubstrate CompatibilityReference
HBr/HOAcVaries, concentration dependentGood for substrates sensitive to hydrogenation[5]
AlCl₃/HFIPRoom TemperatureTolerates nitro groups, double bonds, and benzyl groups[5][6]
IPA·HCl65-75°CScalable, metal-free[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol outlines a standard method for the deprotection of N-Cbz-DL-alanine using hydrogen gas.

Materials:

  • N-Cbz-DL-alanine

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) supply (e.g., balloon or Parr shaker)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the N-Cbz-DL-alanine (1.0 mmol) in methanol (10 mL) in a reaction flask.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude DL-alanine.

  • Purify the product as necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Formic Acid

This protocol provides a method for Cbz deprotection using formic acid as the hydrogen donor, avoiding the need for a hydrogen gas cylinder.[1]

Materials:

  • N-Cbz-DL-alanine

  • 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the N-Cbz-DL-alanine (1.0 mmol) in methanol or ethanol (10 mL) in a reaction flask.

  • Carefully add 10% Pd/C to the solution.[1]

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.[1]

  • Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt.

  • If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]

Protocol 3: Acid-Mediated Deprotection using HBr in Acetic Acid

This protocol describes the cleavage of the Cbz group under strong acidic conditions.

Materials:

  • N-Cbz-DL-alanine

  • 33% Hydrogen Bromide in Acetic Acid (HBr/HOAc)

  • Reaction flask

  • Stirring apparatus

  • Ether (for precipitation)

Procedure:

  • Dissolve the N-Cbz-DL-alanine in a minimal amount of glacial acetic acid in a reaction flask.

  • Cool the solution in an ice bath.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, dry ether.

  • Collect the precipitated hydrobromide salt of DL-alanine by filtration, wash with ether, and dry under vacuum.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_reagents Key Reagents cluster_product Product N-Cbz-DL-alanine N-Cbz-DL-alanine Catalytic Hydrogenation Catalytic Hydrogenation N-Cbz-DL-alanine->Catalytic Hydrogenation Transfer Hydrogenation Transfer Hydrogenation N-Cbz-DL-alanine->Transfer Hydrogenation Acid-Mediated Cleavage Acid-Mediated Cleavage N-Cbz-DL-alanine->Acid-Mediated Cleavage H2, Pd/C H2, Pd/C Catalytic Hydrogenation->H2, Pd/C DL-alanine DL-alanine Catalytic Hydrogenation->DL-alanine HCOOH, Pd/C HCOOH, Pd/C Transfer Hydrogenation->HCOOH, Pd/C Transfer Hydrogenation->DL-alanine HBr/HOAc HBr/HOAc Acid-Mediated Cleavage->HBr/HOAc Acid-Mediated Cleavage->DL-alanine

Caption: Workflow for the deprotection of N-Cbz-DL-alanine.

Catalytic_Hydrogenation_Mechanism N-Cbz-DL-alanine N-Cbz-DL-alanine Carbamic_Acid_Intermediate [Unstable Carbamic Acid Intermediate] N-Cbz-DL-alanine->Carbamic_Acid_Intermediate + Toluene H2_PdC H₂, Pd/C DL-alanine DL-alanine Carbamic_Acid_Intermediate->DL-alanine + CO₂ Toluene Toluene CO2 CO₂

Caption: Mechanism of catalytic hydrogenation for Cbz deprotection.

Conclusion

The deprotection of N-Cbz-DL-alanine is a routine yet critical transformation in peptide synthesis. The choice between catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage should be made based on the specific requirements of the synthetic route, including the presence of other sensitive functional groups and available laboratory equipment. The protocols provided herein offer robust starting points for achieving efficient and clean deprotection.

References

N-(Benzyloxycarbonyl)-DL-alanine: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-(Benzyloxycarbonyl)-DL-alanine, a protected form of the amino acid alanine, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. The benzyloxycarbonyl (Cbz or Z) group provides a robust and reliable means of protecting the amino terminus of alanine, preventing unwanted side reactions during peptide coupling and other synthetic transformations. This allows for the precise and controlled construction of complex peptides and small molecules with therapeutic potential. These application notes provide an overview of the utility of N-Cbz-DL-alanine in drug discovery, with a focus on its application in the development of anticancer and neuroprotective agents. Detailed experimental protocols for the synthesis and evaluation of compounds derived from this versatile building block are also presented.

Data Presentation

The following tables summarize the biological activity of compounds synthesized using N-(Benzyloxycarbonyl)-alanine or its derivatives as a starting material.

Table 1: Cytotoxic Activity of N-Acyl-DL-alanine Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1A549 (Lung)5.8[1]
Derivative 1B16F10 (Melanoma)4.2[1]
Derivative 1HeLa (Cervical)3.1[1]
Derivative 1PC3 (Prostate)6.5[1]
Derivative 2A549 (Lung)> 50[1]
Derivative 2B16F10 (Melanoma)> 50[1]
Derivative 2HeLa (Cervical)> 50[1]
Derivative 2PC3 (Prostate)> 50[1]

Table 2: Neuroprotective Effect of Cbz-Protected Baicalein-Amino Acid Derivatives

Compound IDNeuroprotective Activity (EC50 in µM)Reference
Cbz-Baicalein-Alanine4.31
Baicalein (Control)24.77
Edaravone (Positive Control)5.62

Experimental Protocols

Protocol 1: Synthesis of Benzyloxycarbonyl-Alanyl-Alanine

This protocol describes the synthesis of a dipeptide using N-(Benzyloxycarbonyl)-L-alanine as the starting material.

Materials:

  • L-alanine methyl ester hydrochloride

  • Dichloromethane (DCM)

  • Organic base (e.g., Triethylamine or N,N-Diisopropylethylamine)

  • N-(Benzyloxycarbonyl)-L-alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Coupling Reaction:

    • Add L-alanine methyl ester hydrochloride to dichloromethane in a reaction vessel.

    • Add an organic base to neutralize the hydrochloride salt, followed by the addition of N-(Benzyloxycarbonyl)-L-alanine.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to proceed overnight with stirring.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Remove the dichloromethane from the filtrate by rotary evaporation to obtain the crude product, benzyloxycarbonyl alanyl alanine methyl ester.

    • The crude product can be purified by recrystallization.

  • Saponification:

    • Dissolve the benzyloxycarbonyl alanyl alanine methyl ester in ethanol.

    • Add a sodium hydroxide solution to the mixture to initiate the saponification reaction.

    • Stir the reaction until completion (monitored by TLC).

    • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the final product.

    • Collect the precipitate by filtration and dry to obtain benzyloxycarbonyl alanyl alanine.

Protocol 2: Solid-Phase Synthesis of Cbz-Tetraalanine

This protocol outlines the solid-phase synthesis of a Cbz-protected tetrapeptide.[2]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Ala-OH

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Benzyl chloroformate (Cbz-Cl)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the 2-chlorotrityl chloride resin in DCM.[2]

    • Dissolve Fmoc-Ala-OH and DIEA in DCM and add to the swollen resin. Agitate for 1-2 hours.[2]

    • Cap any unreacted sites on the resin.

  • Peptide Chain Elongation (3 Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[2]

    • Coupling: Dissolve Fmoc-Ala-OH and HBTU in DMF, add DIEA, and then add this activation mixture to the deprotected resin. Agitate for 1-2 hours.[2]

    • Repeat the deprotection and coupling steps for the subsequent alanine residues.

  • N-Terminal Capping with Cbz Group:

    • After the final Fmoc deprotection, wash the resin.

    • Dissolve benzyl chloroformate and DIEA in DCM and add to the resin. Agitate for 2 hours.[2]

  • Cleavage and Purification:

    • Wash and dry the resin.

    • Treat the resin with a cleavage cocktail to release the Cbz-tetraalanine.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

    • Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, B16F10, HeLa, PC3)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G Solid-Phase Peptide Synthesis Workflow for Cbz-Peptide cluster_prep Resin Preparation cluster_attach First Amino Acid Attachment cluster_elong Peptide Elongation (3 Cycles) cluster_cap N-Terminal Capping cluster_cleave Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Attach Attach Fmoc-Ala-OH Swell->Attach Cap Cap Unreacted Sites Attach->Cap Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Couple1 Couple Fmoc-Ala-OH (HBTU/DIEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Ala-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Ala-OH Deprotect3->Couple3 Deprotect_final Final Fmoc Deprotection Couple3->Deprotect_final Cbz_cap Cap with Cbz-Cl/DIEA Deprotect_final->Cbz_cap Cleave Cleave from Resin (TFA Cocktail) Cbz_cap->Cleave Purify Purify by HPLC Cleave->Purify

Caption: Solid-Phase Synthesis of a Cbz-Protected Peptide.

G Apoptosis Induction Pathway by a Bioactive Compound cluster_stimulus External Stimulus cluster_membrane Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase Drug Bioactive Compound (e.g., Cbz-Alanine Derivative) Bax Bax Activation Drug->Bax Bcl2 Bcl-2 Inhibition Drug->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cellular Substrate Cleavage Casp3->Substrates Apoptosome->Casp9 Apoptosis Apoptosis Substrates->Apoptosis

Caption: A Potential Apoptotic Pathway for Anticancer Agents.

References

Application Notes and Protocols for N-Cbz-DL-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-canonical amino acids in peptide synthesis is a cornerstone of modern drug discovery and development. N-Cbz-DL-alanine, a racemic mixture of the N-benzyloxycarbonyl protected alanine, offers unique advantages in solid-phase peptide synthesis (SPPS). The primary application of a DL-amino acid mixture is the generation of diastereomeric peptide libraries, which are invaluable for screening to identify peptides with enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.[1][2] The benzyloxycarbonyl (Cbz) protecting group provides orthogonality to the commonly used Fmoc and Boc protecting group strategies, allowing for selective deprotection and modification of the N-terminus.

This document provides detailed application notes and protocols for the effective utilization of N-Cbz-DL-alanine in SPPS.

Core Principles and Applications

The incorporation of N-Cbz-DL-alanine into a peptide sequence results in a 1:1 mixture of two diastereomers at the position of incorporation. This intentional introduction of stereochemical diversity is a powerful tool for:

  • Peptide Library Synthesis: Rapid generation of peptide libraries for high-throughput screening to identify lead compounds with desired biological activities.[3][4][5]

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, leading to a longer in vivo half-life.[2][6]

  • Structure-Activity Relationship (SAR) Studies: Systematic evaluation of the impact of stereochemistry at a specific position on peptide conformation and function.

The Cbz group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc deprotection, making it an excellent choice for N-terminal capping or as a temporary protecting group in orthogonal synthesis strategies.

Data Presentation

The following tables summarize typical quantitative data for solid-phase peptide synthesis incorporating N-Cbz-DL-alanine. It is important to note that actual results will vary depending on the specific peptide sequence, resin, coupling reagents, and synthesis conditions.

Table 1: Typical Coupling Efficiency and Yields

ParameterTypical ValueNotes
Single Amino Acid Coupling Efficiency>99%Monitored by Kaiser test or other in-process controls. Difficult couplings may require a second coupling step.[7][8]
N-Cbz-DL-alanine Coupling Efficiency95-98%May be slightly lower than standard Fmoc-amino acids due to the nature of the protecting group. Double coupling is recommended for optimal results.[6]
Crude Peptide Purity (per diastereomer)70-90%Highly dependent on the length and sequence of the peptide.
Final Purified Peptide Yield (per diastereomer)15-40%Post-purification yield of the individual diastereomers.

Table 2: Key Parameters for SPPS Protocol

StepParameterRecommended Conditions
Resin SwellingTime30-60 minutes in DCM, followed by DMF washes
Fmoc DeprotectionReagent20% Piperidine in DMF
Time2 x 10 minutes
Coupling (N-Cbz-DL-alanine)Equivalents (Amino Acid:Coupling Reagent:Base)3:2.9:6
Coupling ReagentsHATU, HBTU, or DIC/HOBt
Activation Time1-2 minutes
Coupling Time2-4 hours (or overnight for difficult couplings)
Cbz Deprotection (On-Resin)ReagentH₂/Pd/C or Catalytic Transfer Hydrogenation
Time4-24 hours
Cleavage from ResinReagentTFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Time2-4 hours

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

  • Place the Rink Amide resin in a solid-phase synthesis vessel.
  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes.
  • Drain the DCM and wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Agitate for 10 minutes.
  • Drain the solution.
  • Repeat the 20% piperidine in DMF treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

3. Amino Acid Coupling (for standard Fmoc-amino acids):

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for 1-2 hours.
  • Wash the resin as described in step 2.5.
  • Confirm the completion of the coupling reaction using a Kaiser test.

4. Coupling of N-Cbz-DL-alanine:

  • Follow the same procedure as in step 3, but use N-Cbz-DL-alanine instead of an Fmoc-protected amino acid.
  • Extend the coupling time to 2-4 hours to ensure maximum efficiency. A double coupling is recommended.

5. Peptide Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

8. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the diastereomeric peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified diastereomers by mass spectrometry (MS) to confirm their molecular weights.

Protocol 2: On-Resin Deprotection of N-Cbz Group

This protocol is for the selective removal of the N-terminal Cbz group while the peptide is still attached to the resin, allowing for further N-terminal modification.

1. Resin Preparation:

  • Ensure the peptide-resin with the N-terminal Cbz group is thoroughly washed with DMF and DCM.

2. Cbz Deprotection (Catalytic Transfer Hydrogenation):

  • Suspend the resin in a suitable solvent such as DMF or a mixture of DMF/DCM.
  • Add a palladium catalyst (e.g., Pd/C, 10 mol%).
  • Add a hydrogen donor (e.g., ammonium formate or cyclohexadiene) in excess.
  • Agitate the mixture at room temperature for 4-24 hours.
  • Monitor the reaction for the appearance of the free amine using the Kaiser test.
  • Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts. The resin is now ready for the next coupling step.

Mandatory Visualizations

SPPS_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling_AA Couple Fmoc-AA (HATU/DIPEA) Wash1->Coupling_AA Wash2 Wash (DMF, DCM) Coupling_AA->Wash2 Repeat Repeat n-1 times Wash2->Repeat Couple_Cbz_DL_Ala Couple N-Cbz-DL-alanine (Double Coupling) Wash2->Couple_Cbz_DL_Ala Repeat->Fmoc_Deprotection Wash3 Wash (DMF, DCM) Couple_Cbz_DL_Ala->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Purification RP-HPLC Purification (Separation of Diastereomers) Cleavage->Purification End End: Purified Diastereomeric Peptides Purification->End

Caption: Experimental workflow for SPPS using N-Cbz-DL-alanine.

Application_Workflow Synthesis Synthesis of Diastereomeric Peptide Library using N-Cbz-DL-alanine Screening High-Throughput Screening (e.g., Binding Assays, Cell-based Assays) Synthesis->Screening Hit_ID Hit Identification (Peptides with desired activity) Screening->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Analysis of Diastereomers Hit_ID->SAR_Studies Lead_Opt Lead Optimization (Further chemical modifications) SAR_Studies->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

Application Notes and Protocols for the Chiral Resolution of N-(Benzyloxycarbonyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, or chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. For amino acids and their derivatives, such as N-(Benzyloxycarbonyl)-DL-alanine (Cbz-DL-alanine), obtaining enantiomerically pure forms (L-alanine and D-alanine) is often essential for their application in the synthesis of peptides, pharmaceuticals, and other chiral molecules. The biological activity of these molecules can be highly dependent on their stereochemistry. This document provides detailed application notes and protocols for the chiral resolution of Cbz-DL-alanine, focusing on the widely used method of diastereomeric salt formation.

Principle of Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and effective method for the resolution of racemic acids and bases. The principle lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

The process can be summarized in the following key steps:

  • Salt Formation: Reaction of the racemic N-Cbz-DL-alanine with a chiral resolving agent to form two diastereomeric salts.

  • Fractional Crystallization: Separation of the less soluble diastereomeric salt by crystallization.

  • Liberation of the Enantiomer: Recovery of the enantiomerically enriched N-Cbz-alanine from the isolated diastereomeric salt.

  • Recovery of the Other Enantiomer: Isolation of the other enantiomer from the mother liquor.

Methods of Chiral Resolution

While several methods exist for chiral resolution, diastereomeric salt formation is a well-established and scalable technique for N-protected amino acids.[2] Enzymatic resolution, which is highly effective for N-acetylated amino acids, is less commonly reported for N-Cbz protected amino acids.

Diastereomeric Salt Formation using (+)-Ephedrine

This protocol details the resolution of N-Cbz-DL-alanine using (+)-ephedrine as the resolving agent. This method relies on the differential solubility of the N-Cbz-L-alanine-(+)-ephedrine and N-Cbz-D-alanine-(+)-ephedrine salts.

Experimental Protocol

1. Formation of Diastereomeric Salts:

  • In a suitable flask, dissolve 10.0 g of this compound in 100 mL of a 1:1 mixture of methanol and ethyl acetate. Gentle warming may be required to achieve complete dissolution.

  • In a separate beaker, dissolve an equimolar amount of (+)-ephedrine in 50 mL of the same solvent mixture.

  • Slowly add the (+)-ephedrine solution to the N-Cbz-DL-alanine solution with continuous stirring at room temperature.

  • Continue stirring for 2-3 hours to allow for the formation of the diastereomeric salts. A precipitate of the less soluble salt should begin to form.

2. Fractional Crystallization:

  • Cool the mixture in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt (typically the N-Cbz-L-alanine-(+)-ephedrine salt).

  • Collect the precipitated salt by vacuum filtration.

  • Wash the collected crystals with a small amount of the cold solvent mixture (1:1 methanol/ethyl acetate) to remove any adhering mother liquor.

  • Dry the crystals under vacuum. This fraction is enriched in one of the diastereomers.

  • The filtrate contains the more soluble diastereomeric salt (typically the N-Cbz-D-alanine-(+)-ephedrine salt).

3. Liberation of N-Cbz-L-alanine:

  • Suspend the dried, less soluble diastereomeric salt in 50 mL of water.

  • Add a 2 M solution of a strong acid, such as hydrochloric acid (HCl), dropwise with stirring until the pH of the solution is approximately 2. This will protonate the carboxylic acid and break the salt.

  • Extract the liberated N-Cbz-L-alanine with a suitable organic solvent, such as ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash them with a small amount of water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched N-Cbz-L-alanine.

4. Recovery of N-Cbz-D-alanine from the Mother Liquor:

  • The filtrate from the fractional crystallization step, which is enriched in the more soluble diastereomer, can be treated in a similar manner to recover the other enantiomer.

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in water and acidify with 2 M HCl to a pH of approximately 2.

  • Extract the N-Cbz-D-alanine with ethyl acetate, and follow the same washing and drying procedure as described for the L-enantiomer.

Quantitative Data (Representative)

The following table summarizes representative data for the chiral resolution of N-Cbz-DL-alanine using (+)-ephedrine. Actual results may vary depending on the specific experimental conditions.

ParameterN-Cbz-L-alanineN-Cbz-D-alanine
Resolving Agent (+)-Ephedrine(+)-Ephedrine
Typical Yield 35-45% (per cycle)35-45% (from mother liquor)
Enantiomeric Excess (e.e.) >95% (after recrystallization)>90% (may require further purification)
Method of e.e. Determination Chiral HPLCChiral HPLC

Workflow Diagram

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomers racemate N-Cbz-DL-alanine mixture Mixture of Diastereomeric Salts racemate->mixture resolving_agent (+)-Ephedrine resolving_agent->mixture solvent Methanol/Ethyl Acetate solvent->mixture crystallization Cooling & Precipitation mixture->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Salt (N-Cbz-L-alanine-(+)-ephedrine) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in N-Cbz-D-alanine salt) filtration->mother_liquor Filtrate acidification_L Acidification (HCl) less_soluble->acidification_L acidification_D Acidification (HCl) mother_liquor->acidification_D extraction_L Extraction (EtOAc) acidification_L->extraction_L pure_L N-Cbz-L-alanine extraction_L->pure_L extraction_D Extraction (EtOAc) acidification_D->extraction_D pure_D N-Cbz-D-alanine extraction_D->pure_D

Caption: Workflow for the chiral resolution of N-Cbz-DL-alanine via diastereomeric salt formation.

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of the resolved N-Cbz-alanine is a critical step to assess the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Chiral HPLC Protocol

  • Column: A chiral stationary phase (CSP) column suitable for the separation of N-protected amino acids (e.g., a polysaccharide-based or macrocyclic antibiotic-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water, acetonitrile, or methanol with a suitable buffer or acid is used. The exact composition should be optimized for the specific column.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the resolved N-Cbz-alanine in the mobile phase or a compatible solvent.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral HPLC Analysis Workflow

G sample Resolved N-Cbz-alanine Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into Chiral HPLC dissolve->inject separation Separation on Chiral Stationary Phase inject->separation detection UV Detection separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram analysis Calculate Enantiomeric Excess (e.e.) chromatogram->analysis

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Conclusion

The chiral resolution of this compound is a crucial step for its use in stereospecific synthesis. The diastereomeric salt formation method using a suitable resolving agent like (+)-ephedrine provides a reliable and scalable approach to obtain the individual enantiomers in high purity. Careful optimization of the crystallization conditions and accurate analysis of the enantiomeric excess are key to achieving a successful resolution. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Enzymatic Resolution of N-Cbz-DL-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure L- and D-amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The N-carbobenzyloxy (Cbz) protecting group is frequently employed in peptide synthesis and related applications. Consequently, the efficient resolution of racemic N-Cbz-amino acids, such as N-Cbz-DL-alanine, is of significant interest. Enzymatic resolution offers a mild, highly selective, and environmentally friendly alternative to traditional chemical methods for obtaining enantiomerically pure N-Cbz-alanine derivatives.

This document provides detailed application notes and protocols for the enzymatic resolution of N-Cbz-DL-alanine derivatives. It covers the principles of kinetic resolution, including dynamic kinetic resolution (DKR), highlights relevant enzymes, and provides standardized experimental and analytical procedures.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution relies on the stereoselectivity of an enzyme to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For N-Cbz-DL-alanine, this can be achieved through the selective hydrolysis of the Cbz group or the amide/ester group of a derivative by a suitable hydrolase.

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of conventional kinetic resolution, a racemization catalyst can be used in conjunction with the resolving enzyme.[1][2] This in situ racemization of the less reactive enantiomer continuously replenishes the substrate for the enzyme, ideally leading to a theoretical yield of 100% of the desired enantiomerically pure product.[3][4]

Enzymes for the Resolution of N-Cbz-DL-Alanine Derivatives

Several classes of enzymes have shown utility in the resolution of amino acid derivatives and could be applicable to N-Cbz-DL-alanine. The choice of enzyme will depend on the specific derivative (e.g., acid, ester, amide) and the desired product.

  • Acylases (e.g., Penicillin G Acylase): These enzymes can selectively hydrolyze the N-acyl group. While often used for other acyl groups, some acylases may exhibit activity towards the Cbz group.[5]

  • Lipases (e.g., from Candida species): Lipases are versatile enzymes that can catalyze the hydrolysis of ester derivatives of N-Cbz-DL-alanine in organic solvents.[6]

  • Proteases (e.g., Subtilisin, Papain): These enzymes can be used for the selective hydrolysis of amide or ester derivatives of N-Cbz-DL-alanine.[7][8]

  • Aminoacylases: These enzymes are specific for the hydrolysis of N-acyl-L-amino acids and are widely used for the resolution of racemic amino acids.

  • Amidases (e.g., L-amino acid amidase, D-aminopeptidase): These enzymes can be used for the stereoselective hydrolysis of N-Cbz-DL-alaninamide.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the enzymatic resolution of amino acid derivatives. Note that specific values for N-Cbz-DL-alanine will depend on the chosen enzyme and reaction conditions.

Table 1: Comparison of Enzymes for Kinetic Resolution of Amino Acid Derivatives

Enzyme ClassSubstrate DerivativeTypical Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e., %)Reference
L-N-CarbamoylaseN-carbamoyl-amino acids< 24> 90 (DKR)> 99.5[1]
Aromatic L-Amino Acid Transaminaseβ-heterocyclic alanines1842-4872-95[9]
D-AminopeptidaseL-alanine amide (DKR)< 1~100> 99[3]
Lipase (Novozym 435)Racemic benzyl mandelate48~50> 99[6]
Subtilisinβ-(3-pyridyl)-DL-α-alanine methyl esterNot specifiedEffectiveHigh[8]

Table 2: Analytical Methods for Determining Enantiomeric Excess (e.e.)

TechniquePrincipleDerivatizationAdvantagesDisadvantagesReference
Chiral HPLCDifferential interaction with a chiral stationary phaseOften not requiredVersatile, robust, direct analysisCan require method development[10]
Chiral GCSeparation of volatile derivatives on a chiral columnRequiredExcellent resolutionSample must be volatile or derivatized[10]
NMR SpectroscopyUse of a chiral solvating agent to induce chemical shift differencesNot requiredNon-destructive, provides structural informationLower sensitivity than chromatographic methods[10][11]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Resolution of N-Cbz-DL-Alanine Methyl Ester

This protocol describes a general procedure for the kinetic resolution of racemic N-Cbz-DL-alanine methyl ester using an immobilized lipase.

Materials:

  • N-Cbz-DL-alanine methyl ester

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., heptane)

  • Phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Cbz-DL-alanine methyl ester (e.g., 1 mmol) in an appropriate volume of organic solvent (e.g., 20 mL of heptane).[6]

  • Add a small amount of phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0) to create a two-phase system.[6]

  • Add the immobilized lipase (e.g., 50 mg).[6]

  • Incubation: Stir the mixture at a constant temperature (e.g., 40-50°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 24, 48 hours). Analyze the aliquots by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the produced acid.

  • Work-up (at ~50% conversion):

    • Stop the reaction by filtering off the immobilized enzyme.[6]

    • Separate the organic and aqueous layers.

    • Isolation of N-Cbz-L-Alanine: Acidify the aqueous layer with dilute HCl to pH ~2 and extract with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Cbz-L-alanine.[6]

    • Isolation of N-Cbz-D-Alanine Methyl Ester: Wash the initial organic layer with saturated NaHCO₃ solution to remove any residual acid. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted N-Cbz-D-alanine methyl ester.[6]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric composition of N-Cbz-alanine derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (the resolved acid or ester) in the mobile phase to a final concentration of approximately 1 mg/mL.[10]

  • Chromatographic Conditions (starting point, optimization required):

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[10]

Visualizations

Experimental Workflow for Enzymatic Resolution

G Workflow for Enzymatic Resolution of N-Cbz-DL-Alanine Derivatives cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis racemate Racemic N-Cbz-DL-Alanine Derivative reaction_setup Reaction Setup racemate->reaction_setup enzyme Enzyme (e.g., Lipase) enzyme->reaction_setup solvent Solvent/Buffer solvent->reaction_setup incubation Incubation (Controlled T, Stirring) reaction_setup->incubation monitoring Reaction Monitoring (Chiral HPLC) incubation->monitoring separation Separation of Product and Unreacted Substrate monitoring->separation At ~50% Conversion purification Purification separation->purification ee_determination e.e. Determination (Chiral HPLC/NMR) purification->ee_determination characterization Characterization ee_determination->characterization

Caption: Experimental workflow for enzymatic resolution.

Logical Relationship in Dynamic Kinetic Resolution (DKR)

G Logical Diagram of Dynamic Kinetic Resolution cluster_reactants Reactants cluster_catalysts Catalysts L_enantiomer N-Cbz-L-Alanine Derivative D_enantiomer N-Cbz-D-Alanine Derivative L_enantiomer->D_enantiomer product Enantiomerically Pure Product L_enantiomer->product Enzymatic Transformation D_enantiomer->L_enantiomer Racemization enzyme Stereoselective Enzyme racemase Racemase

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Conclusion

The enzymatic resolution of N-Cbz-DL-alanine derivatives is a powerful technique for the production of enantiomerically pure compounds that are essential for the pharmaceutical industry. The choice of enzyme and the optimization of reaction conditions are critical for achieving high conversion and enantioselectivity. Dynamic kinetic resolution presents an advanced approach to maximize the yield of the desired enantiomer. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists to develop and implement efficient enzymatic resolution processes.

References

Application Notes: Synthesis of Dipeptides using N-(Benzyloxycarbonyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptides is a critical process in drug discovery, biochemistry, and materials science. Dipeptides, the simplest peptide structures, serve as essential building blocks for larger polypeptides and often exhibit biological activity themselves. The use of protecting groups is fundamental to peptide synthesis to prevent unwanted side reactions and control the sequence of amino acid assembly.[1] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a classic and robust protecting group for the N-terminus of amino acids.[2] Its stability under various coupling conditions and its susceptibility to clean removal via hydrogenolysis make it highly valuable.[3][4] N-(Benzyloxycarbonyl)-DL-alanine (Cbz-DL-Ala) is a commercially available and versatile starting material for incorporating an alanine residue at the N-terminus of a peptide chain.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a dipeptide using Cbz-DL-Ala, covering the peptide coupling reaction and the subsequent deprotection of the Cbz group.

Data Presentation

The efficiency of dipeptide synthesis is contingent upon the coupling methodology, reaction conditions, and purification techniques. The following table summarizes typical quantitative data for the key steps in the synthesis of a dipeptide, such as Cbz-DL-Alanyl-Glycine Ethyl Ester. Yields and purity can vary based on the specific amino acid partner and the scale of the reaction.

StepKey ReagentsCoupling/Deprotection AgentSolvent(s)Reaction Time (hours)Temperature (°C)Typical Yield (%)Typical Purity (%) (Post-Purification)
Peptide Coupling Cbz-DL-Alanine, Glycine Ethyl Ester HCl, Et₃NN,N'-Dicyclohexyl-carbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM)12-180 to RT80-95>95
Cbz Deprotection Cbz-DL-Alanyl-Glycine Ethyl EsterPalladium on Carbon (10% Pd/C), H₂ gasMethanol or Ethanol2-6Room Temperature>90>98

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a model dipeptide.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the coupling of this compound with an amino acid ester (e.g., Glycine Ethyl Ester) using the N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) method. HOBt is included as an additive to enhance reaction rates and suppress racemization.[5][6]

Materials:

  • This compound (Cbz-DL-Ala)

  • Glycine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)[7]

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Amino Acid Ester Free Base:

    • Dissolve glycine ethyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 30 minutes to generate the free amine.

  • Activation of Cbz-DL-Alanine:

    • In a separate flask, dissolve Cbz-DL-Ala (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in a minimal amount of anhydrous DCM to the Cbz-DL-Ala/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8][9]

    • Allow the activation to proceed for 30 minutes at 0 °C with continuous stirring.

  • Coupling Reaction:

    • To the activated Cbz-DL-Ala solution (still at 0 °C), add the previously prepared free amine solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the DCU byproduct.

    • Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[8][10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure Cbz-protected dipeptide.

Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the N-terminal Cbz protecting group using catalytic hydrogenolysis, which is a mild and efficient method that yields toluene and carbon dioxide as byproducts.[4][11]

Materials:

  • Cbz-protected dipeptide (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the Cbz-protected dipeptide (1.0 equivalent) in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

    • Caution: The Pd/C catalyst can be pyrophoric when dry; handle with care and preferably keep it wet.[11]

  • Hydrogenation:

    • Secure the flask to a hydrogenation apparatus or seal with a septum.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for most lab-scale reactions) at room temperature.[11]

    • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).[11]

    • Combine the filtrates and concentrate under reduced pressure. The resulting product is the deprotected dipeptide, which can be used in subsequent steps or further purified if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dipeptide synthesis process, from starting materials to the final product.

Dipeptide_Synthesis_Workflow Start Starting Materials (Cbz-DL-Ala, Amino Acid Ester HCl) Coupling Peptide Coupling (DCC/HOBt, Et3N, DCM) Start->Coupling Step 1 Workup1 Work-up & Purification (Filtration, Washes, Chromatography) Coupling->Workup1 Reaction Completion ProtectedPeptide Protected Dipeptide (Cbz-Dipeptide-Ester) Workup1->ProtectedPeptide Isolation Deprotection Cbz Deprotection (H2, Pd/C, MeOH) ProtectedPeptide->Deprotection Step 2 Workup2 Final Work-up (Catalyst Filtration, Evaporation) Deprotection->Workup2 Reaction Completion FinalProduct Final Dipeptide (H-Dipeptide-Ester) Workup2->FinalProduct Isolation

Caption: Workflow for the synthesis of a dipeptide using Cbz-DL-alanine.

References

Application Notes and Protocols: Reaction of N-(Benzyloxycarbonyl)-DL-alanine with Dicyclohexylcarbodiimide (DCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of N-(Benzyloxycarbonyl)-DL-alanine (Z-DL-alanine) with dicyclohexylcarbodiimide (DCC) is a cornerstone of synthetic organic chemistry, particularly in the fields of peptide synthesis and the preparation of active esters for bioconjugation. DCC is a powerful dehydrating agent that facilitates the formation of amide and ester bonds by activating the carboxyl group of the N-protected amino acid.[1][2] This activation enables nucleophilic attack by an amine or alcohol, leading to the desired coupled product, or can facilitate the formation of a symmetric anhydride or an active ester in the presence of a suitable coupling additive.[3][4]

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amine functionality of amino acids, offering stability under various reaction conditions and straightforward removal by hydrogenolysis. The use of DL-alanine, a racemic mixture, is common in the synthesis of peptide libraries and other research applications where stereospecificity is not a primary concern.

This document provides detailed protocols for three primary applications of the reaction between Z-DL-alanine and DCC: peptide bond formation, symmetric anhydride synthesis, and the preparation of an N-hydroxysuccinimide (NHS) active ester.

Data Presentation

The following tables summarize key quantitative data for the described reactions.

Table 1: Reagent Stoichiometry for DCC-Mediated Reactions

Reaction TypeZ-DL-alanine (eq.)DCC (eq.)Nucleophile/Additive (eq.)Base (eq.)Typical Solvent(s)
Peptide Coupling1.01.0 - 1.21.0 (Amine)1.0 - 1.3 (Organic Base)Dichloromethane (DCM), Dimethylformamide (DMF)
Symmetric Anhydride2.01.0--Dichloromethane (DCM)
NHS Active Ester1.01.01.0 (N-hydroxysuccinimide)-Dichloromethane (DCM), Ethyl Acetate

Table 2: Reported Yields and Purity for a Related Peptide Coupling Reaction

ProductCoupling MethodYieldPurityReference
Benzyloxycarbonyl alanyl-alanineDCC-mediated coupling of Z-L-alanine and L-alanine methyl ester, followed by saponification.89%99.3%[5]

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental chemical transformations and experimental workflows associated with the DCC-mediated reactions of this compound.

reaction_mechanism General Mechanism of DCC-Mediated Carboxyl Activation cluster_activation Activation Step cluster_pathways Reaction Pathways Z_Ala This compound O_acylisourea O-Acylisourea Intermediate Z_Ala->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Peptide Peptide O_acylisourea->Peptide + Amine Anhydride Symmetric Anhydride O_acylisourea->Anhydride + Z-DL-alanine NHS_ester NHS Active Ester O_acylisourea->NHS_ester + HOSu DCU Dicyclohexylurea (DCU) (Byproduct) O_acylisourea->DCU forms Amine Amine (R'-NH2) Amine->Peptide Z_Ala_2 This compound Z_Ala_2->Anhydride NHS N-Hydroxysuccinimide (HOSu) NHS->NHS_ester

Caption: General mechanism of DCC-mediated carboxyl activation and subsequent reaction pathways.

experimental_workflow General Experimental Workflow for DCC Coupling start Start: Combine Reactants reaction Stir at 0°C to Room Temperature start->reaction filtration Filter to Remove Precipitated DCU reaction->filtration workup Aqueous Workup (e.g., acid/base washes) filtration->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (e.g., Recrystallization, Chromatography) concentration->purification end Final Product purification->end

Caption: A generalized workflow for DCC coupling reactions and product isolation.

Experimental Protocols

Safety Precaution: Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Protocol 1: Peptide Bond Formation (e.g., Synthesis of Z-DL-Alanyl-Glycine Methyl Ester)

This protocol details the coupling of Z-DL-alanine with a generic amino acid ester, glycine methyl ester hydrochloride, as an example.

Materials:

  • This compound (Z-DL-alanine)

  • Glycine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 eq.) dropwise and stir for 15-20 minutes at 0°C.

  • Carboxylic Acid Addition: To the same flask, add this compound (1.0 eq.).

  • DCC Addition: In a separate beaker, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrate and washings in a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel.

Protocol 2: Synthesis of N,N'-bis(benzyloxycarbonyl)-DL-alanyl Anhydride (Symmetric Anhydride)

Symmetric anhydrides are highly reactive acylating agents often used in peptide synthesis to improve coupling efficiency and reduce side reactions.[4]

Materials:

  • This compound (Z-DL-alanine)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve this compound (2.0 eq.) in anhydrous DCM in a round-bottom flask.

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.0 eq.) in a small amount of anhydrous DCM dropwise over 30 minutes.

  • Reaction: Stir the mixture at 0°C for 2-4 hours. A precipitate of DCU will form.

  • Isolation:

    • Filter the reaction mixture to remove the DCU.

    • The filtrate contains the symmetric anhydride. This solution is often used immediately in the next reaction step without further purification, as anhydrides can be sensitive to moisture.

    • If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature. The resulting solid can be used crude or purified by crystallization from a non-protic solvent system if necessary.

Protocol 3: Synthesis of this compound N-hydroxysuccinimide Ester (Z-DL-Ala-OSu)

N-hydroxysuccinimide esters are stable, isolable active esters widely used for amine modification and bioconjugation.[6]

Materials:

  • This compound (Z-DL-alanine)

  • N-hydroxysuccinimide (HOSu or NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and N-hydroxysuccinimide (1.0 eq.) in anhydrous ethyl acetate.

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.0 eq.) in a small amount of anhydrous ethyl acetate dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, and then at room temperature for 4-6 hours. A precipitate of DCU will form.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrate and washings.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure to yield the crude active ester.

    • Purify the product by recrystallization, typically from an ethanol/water or isopropanol mixture.

Conclusion

The reaction of this compound with DCC is a versatile and powerful tool in synthetic chemistry. By carefully selecting the reaction conditions and stoichiometry, researchers can efficiently synthesize peptides, symmetric anhydrides, or active esters. The protocols provided herein offer a detailed guide for the practical application of these important transformations, enabling the synthesis of key intermediates for drug discovery and development. Proper handling of DCC and careful purification of the products are essential for achieving high yields and purity.

References

Application Notes and Protocols for the Analytical Purity Assessment of N-Cbz-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for determining the chemical and chiral purity of N-Cbz-DL-alanine. The protocols detailed herein are essential for the quality control of this important raw material in research and pharmaceutical development.

Introduction

N-Carbobenzyloxy-DL-alanine (N-Cbz-DL-alanine) is a protected form of the racemic amino acid alanine, widely used as a building block in peptide synthesis and other areas of organic chemistry. The purity of N-Cbz-DL-alanine is critical to ensure the desired outcome of subsequent synthetic steps and the quality of the final product. This document outlines the key analytical techniques for a thorough purity assessment, including High-Performance Liquid Chromatography (HPLC) for both chemical and chiral purity, Neutralization Titration for assay determination, and spectroscopic methods for structural confirmation.

Analytical Methods Overview

A multi-pronged analytical approach is recommended for the comprehensive quality control of N-Cbz-DL-alanine.

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for assessing purity, capable of separating the main component from process-related impurities and, with a chiral stationary phase, resolving the D- and L-enantiomers.

  • Neutralization Titration: A classic and reliable method for determining the absolute content (assay) of the acidic N-Cbz-DL-alanine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of N-Cbz-DL-alanine.

The following diagram illustrates the logical workflow for the analytical purity check of N-Cbz-DL-alanine.

cluster_0 Analytical Workflow for N-Cbz-DL-alanine Purity Check start N-Cbz-DL-alanine Sample hplc HPLC Analysis start->hplc Chemical Purity titration Neutralization Titration start->titration Assay (%) nmr NMR Spectroscopy start->nmr Structural Identity ms Mass Spectrometry start->ms Molecular Weight chiral_hplc Chiral HPLC hplc->chiral_hplc Enantiomeric Ratio report Certificate of Analysis hplc->report titration->report nmr->report ms->report chiral_hplc->report

Caption: Logical workflow for the analytical purity assessment of N-Cbz-DL-alanine.

Data Presentation

The following table summarizes typical quantitative data obtained from the analytical purity assessment of a representative batch of N-Cbz-DL-alanine.

Analytical Test Method Specification Result
Assay Neutralization Titration≥ 99.0%99.8%
Chemical Purity HPLC (Achiral)≥ 99.0% (Area %)99.7%
Enantiomeric Purity Chiral HPLCD-Enantiomer: 48.0 - 52.0% L-Enantiomer: 48.0 - 52.0%D: 50.1% L: 49.9%
Identity ¹H NMRConforms to structureConforms
Molecular Weight Mass Spectrometry223.23 g/mol 223.23
Melting Point Capillary Method112 - 116 °C114 °C
Related Substances HPLC (Achiral)Any single impurity ≤ 0.5% Total impurities ≤ 1.0%Largest single impurity: 0.2% Total impurities: 0.3%
Benzyl Alcohol HPLC (Achiral)≤ 0.1%Not Detected
DL-Alanine HPLC (Achiral)≤ 0.5%0.1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of N-Cbz-DL-alanine and to quantify any process-related impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of N-Cbz-DL-alanine and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Calculate the area percentage of the N-Cbz-DL-alanine peak relative to the total peak area.

  • Identify and quantify impurities based on their retention times and relative peak areas. Potential impurities include unreacted DL-alanine and benzyl alcohol from the decomposition of the Cbz group.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is used to separate and quantify the D- and L-enantiomers of N-Cbz-DL-alanine.[1]

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IC (or equivalent polysaccharide-based chiral stationary phase), 4.6 mm x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid = 90 / 10 / 0.1 (v/v/v).[1]

  • Chromatographic Mode: Normal Phase.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 230 nm.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a sample solution of N-Cbz-DL-alanine at a concentration of 1 mg/mL in the mobile phase.[1]

  • Ensure the sample is fully dissolved.

Data Analysis:

  • Determine the retention times for the D- and L-enantiomers.

  • Calculate the percentage of each enantiomer based on their respective peak areas.

Neutralization Titration for Assay Determination

This protocol describes the determination of the assay of N-Cbz-DL-alanine by titration with a standardized base.

Principle: The carboxylic acid group of N-Cbz-DL-alanine is neutralized by a strong base, such as sodium hydroxide. The endpoint of the titration can be determined potentiometrically or with a visual indicator.

Reagents and Equipment:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • N-Cbz-DL-alanine sample.

  • Ethanol or a mixture of ethanol and water as the solvent.

  • Phenolphthalein indicator solution.

  • Analytical balance.

  • Burette (50 mL).

  • Magnetic stirrer and stir bar.

  • Beaker (250 mL).

Procedure:

  • Accurately weigh approximately 200 mg of N-Cbz-DL-alanine into a 250 mL beaker.

  • Add 50 mL of ethanol (or a suitable ethanol/water mixture) and stir until the sample is completely dissolved.

  • Add 2-3 drops of phenolphthalein indicator solution.

  • Titrate the solution with standardized 0.1 M NaOH from the burette until a persistent faint pink color is observed.

  • Record the volume of NaOH consumed.

  • Perform a blank titration with 50 mL of the solvent and subtract the blank volume from the sample titration volume.

Calculation:

Where:

  • V_sample = Volume of NaOH used for the sample (mL)

  • V_blank = Volume of NaOH used for the blank (mL)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • MW_sample = Molecular weight of N-Cbz-DL-alanine (223.23 g/mol )

  • W_sample = Weight of the N-Cbz-DL-alanine sample (mg)

NMR Spectroscopy for Structural Confirmation

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of N-Cbz-DL-alanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of N-Cbz-DL-alanine.

Mass Spectrometry for Molecular Weight Confirmation

Instrumentation:

  • Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of N-Cbz-DL-alanine (e.g., 10-100 µg/mL) in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water with 0.1% formic acid.

Data Acquisition and Analysis:

  • Acquire the mass spectrum in positive or negative ion mode.

  • The observed mass-to-charge ratio (m/z) should correspond to the expected molecular ion of N-Cbz-DL-alanine ([M+H]⁺ or [M-H]⁻).

Potential Impurities and their Identification

The following diagram outlines the relationship between the synthesis of N-Cbz-DL-alanine and its potential impurities.

cluster_1 N-Cbz-DL-alanine Synthesis and Impurity Profile dl_alanine DL-Alanine synthesis Schotten-Baumann Reaction dl_alanine->synthesis cbz_cl Benzyl Chloroformate cbz_cl->synthesis dibenzyl_carbonate Dibenzyl Carbonate (from Cbz-Cl) cbz_cl->dibenzyl_carbonate Side Reaction base Base (e.g., NaOH) base->synthesis product N-Cbz-DL-alanine synthesis->product unreacted_ala Unreacted DL-Alanine synthesis->unreacted_ala Incomplete Reaction benzyl_alcohol Benzyl Alcohol (from hydrolysis of Cbz-Cl or product) synthesis->benzyl_alcohol Side Reaction/Degradation

Caption: Synthesis of N-Cbz-DL-alanine and potential process-related impurities.

  • Unreacted DL-Alanine: Can be detected by HPLC, typically eluting much earlier than the Cbz-protected product on a reverse-phase column.

  • Benzyl Alcohol: A potential degradation product of benzyl chloroformate or N-Cbz-DL-alanine. It can be quantified by HPLC.

  • Dibenzyl Carbonate: A common impurity from the synthesis of benzyl chloroformate. It can be detected by HPLC.

These application notes and protocols provide a robust framework for the comprehensive purity assessment of N-Cbz-DL-alanine, ensuring its suitability for use in research and development. Adherence to these analytical methods will contribute to the quality and consistency of downstream applications.

References

Chiral Separation of N-(Benzyloxycarbonyl)-DL-alanine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of N-(Benzyloxycarbonyl)-DL-alanine (N-Cbz-DL-alanine) are critical chiral building blocks in the synthesis of peptides and pharmaceuticals. The stereochemical purity of these intermediates can significantly influence the efficacy, pharmacology, and safety of the final active pharmaceutical ingredient. Consequently, robust and reliable analytical methods for the enantiomeric separation and quantification of N-Cbz-DL-alanine are essential in drug development and quality control. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the premier technique for this purpose, offering high resolution and accuracy.

This document provides detailed application notes and experimental protocols for the chiral separation of N-Cbz-DL-alanine enantiomers using various HPLC methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data for the chiral separation of N-Cbz-DL-alanine under different chromatographic conditions.

Method 1: Normal Phase Chromatography on a Polysaccharide-Based CSP

ParameterValue
Column CHIRALPAK® IC (250 x 4.6mm, 5µm)
Mobile Phase n-hexane / ethanol / trifluoroacetic acid = 90 / 10 / 0.1 (v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature 25°C[1]
Detection UV at 230 nm[1]
Retention Time (Enantiomer 1) 8.4 min[1]
Retention Time (Enantiomer 2) 9.6 min[1]
Alpha Value (α) 1.21[1]
Resolution (Rs) 3.0[1]

Method 2: Normal Phase Chromatography with Alternative Mobile Phase

ParameterValue
Column Coated Chiral Stationary Phase
Mobile Phase n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)[2]
Flow Rate 5.0 mL/min[2]
Temperature 25°C[2]
Detection UV

Method 3: Polar Phase Chromatography

ParameterValue
Column CHIRALPAK® QD-AX (150 x 4.6mm, 5µm)[3]
Mobile Phase methanol / acetonitrile / acetic acid = 48.5 / 48.5 / 3 (v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Temperature 25°C[3]
Detection UV at 254 nm[3]
Retention Time (Enantiomer 1) 6.14 min[3]
Retention Time (Enantiomer 2) 7.17 min[3]
Alpha Value (α) 1.24[3]
Resolution (Rs) 3.78[3]

Experimental Workflow

The general workflow for the HPLC analysis of this compound enantiomers is depicted below.

HPLC Workflow for N-Cbz-DL-alanine Enantiomer Analysis General HPLC Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation: Dissolve N-Cbz-DL-alanine in mobile phase or suitable solvent. Filter through 0.45 µm filter. Injection Sample Injection: Inject the prepared sample (e.g., 10 µL). SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation: Accurately mix solvents (e.g., n-hexane, ethanol, TFA). Degas the mobile phase. Equilibration System & Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation: Isocratic elution of enantiomers on the chiral stationary phase. Injection->Separation Detection Detection: Monitor the column effluent using a UV detector (e.g., 230 nm or 254 nm). Separation->Detection Chromatogram Chromatogram Generation: Record the detector response over time. Detection->Chromatogram Integration Peak Integration & Analysis: Integrate peak areas to determine retention times, resolution, and enantiomeric ratio. Chromatogram->Integration Report Reporting: Generate a comprehensive report with all chromatographic data. Integration->Report

Caption: Workflow for HPLC analysis of N-Cbz-DL-alanine enantiomers.

Detailed Experimental Protocols

Protocol 1: Normal Phase HPLC using CHIRALPAK® IC

This protocol is based on the separation of N-Cbz-DL-alanine using a polysaccharide-based chiral stationary phase under normal phase conditions.[1]

1. Materials and Reagents

  • This compound standard

  • HPLC grade n-hexane

  • HPLC grade ethanol

  • Trifluoroacetic acid (TFA), analytical grade

  • CHIRALPAK® IC column (250 x 4.6mm, 5µm) or equivalent polysaccharide-based CSP

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

3. Chromatographic Conditions

  • Mobile Phase: Prepare a mixture of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection: UV at 230 nm[1]

  • Injection Volume: 10 µL (or as appropriate for detector response)

4. Sample Preparation

  • Dissolve an appropriate amount of N-Cbz-DL-alanine in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Procedure

  • Equilibrate the CHIRALPAK® IC column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

  • Inject the prepared N-Cbz-DL-alanine sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).

  • Identify and integrate the peaks corresponding to the two enantiomers to determine their retention times, peak areas, and calculate the resolution and enantiomeric ratio.

Protocol 2: Polar Phase HPLC using CHIRALPAK® QD-AX

This protocol describes the separation of N-Cbz-DL-alanine enantiomers using a quinine-based anion-exchange chiral stationary phase in a polar organic mode.[3]

1. Materials and Reagents

  • This compound standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Acetic acid, analytical grade

  • CHIRALPAK® QD-AX column (150 x 4.6mm, 5µm) or equivalent anion-exchange CSP

2. Instrumentation

  • HPLC system as described in Protocol 1.

3. Chromatographic Conditions

  • Mobile Phase: Prepare a mixture of methanol, acetonitrile, and acetic acid in a ratio of 48.5:48.5:3 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C[3]

  • Detection: UV at 254 nm[3]

  • Injection Volume: 10 µL (or as appropriate for detector response)

4. Sample Preparation

  • Dissolve an appropriate amount of N-Cbz-DL-alanine in the mobile phase to a final concentration of approximately 1 mg/mL.[3]

  • Filter the sample through a 0.45 µm syringe filter.

5. Procedure

  • Equilibrate the CHIRALPAK® QD-AX column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for approximately 10 minutes to allow for the complete elution of both enantiomers.

  • Process the resulting chromatogram to determine the retention times, peak areas, resolution, and enantiomeric purity.

Conclusion

The presented HPLC methods provide effective and reproducible means for the chiral separation of this compound enantiomers. The choice between a normal phase method with a polysaccharide-based CSP and a polar phase method with an anion-exchange CSP will depend on the available instrumentation, laboratory preferences, and the specific requirements of the analysis. Both methods demonstrate excellent resolution, making them suitable for quality control and research applications in the pharmaceutical industry. Proper system equilibration and sample preparation are crucial for achieving optimal and consistent results.

References

Application Notes and Protocols for NMR Spectroscopy of N-(Benzyloxycarbonyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzyloxycarbonyl)-DL-alanine (Cbz-DL-alanine) is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. The benzyloxycarbonyl (Cbz or Z) group serves as a vital protecting group for the amine functionality of alanine, preventing unwanted side reactions during peptide coupling. Accurate structural elucidation and purity assessment of Cbz-DL-alanine are paramount for ensuring the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and purity of this compound. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound. The data is presented for spectra acquired in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), two common solvents for NMR analysis. Note that the presence of rotational isomers (rotamers) due to restricted rotation around the amide bond can lead to the observation of multiple sets of signals for some protons and carbons.[1]

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)AssignmentSolvent
~10.5 (broad s)broad singlet1H-COOHDMSO-d₆
~7.35 (m)multiplet5H-Aromatic-H (C₆H₅)CDCl₃/DMSO-d₆
~5.3 (d)doublet1H~7.5NHCDCl₃
~5.1 (s)singlet2H-CH₂ (benzyl)CDCl₃/DMSO-d₆
~4.4 (p)quintet1H~7.2α-CHCDCl₃
~1.4 (d)doublet3H~7.2β-CH₃CDCl₃

Note: The chemical shifts and multiplicities are based on typical values and may vary slightly depending on the experimental conditions. The carboxylic acid and amide proton signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)AssignmentSolvent
~175C=O (acid)CDCl₃/DMSO-d₆
~156C=O (carbamate)CDCl₃/DMSO-d₆
~136Aromatic C (quaternary)CDCl₃/DMSO-d₆
~128.5Aromatic CHCDCl₃/DMSO-d₆
~128.0Aromatic CHCDCl₃/DMSO-d₆
~127.8Aromatic CHCDCl₃/DMSO-d₆
~67CH₂ (benzyl)CDCl₃/DMSO-d₆
~50α-CHCDCl₃/DMSO-d₆
~18β-CH₃CDCl₃/DMSO-d₆

Note: The ¹³C NMR data is based on predicted values and data from structurally similar compounds due to the limited availability of experimentally verified spectra for this compound. The exact chemical shifts can vary based on experimental conditions.

Experimental Protocols

The following are detailed protocols for the preparation of this compound samples and the acquisition of ¹H and ¹³C NMR spectra.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for good solubility. For observing the exchangeable carboxylic acid and amide protons, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition
  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to optimize signal detection.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for all carbon atoms.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Identify the chemical shift for each peak in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap NMR Tube filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock, Tune, and Shim insert->lock setup_acq 7. Set Acquisition Parameters (Pulse Program, Scans, etc.) lock->setup_acq acquire 8. Acquire FID setup_acq->acquire ft 9. Fourier Transform acquire->ft phase_base 10. Phase and Baseline Correction ft->phase_base reference 11. Reference Spectrum phase_base->reference analyze 12. Peak Picking and Integration reference->analyze

Caption: Experimental workflow for NMR analysis.

logical_relationship compound This compound nmr_analysis NMR Spectroscopic Analysis compound->nmr_analysis h_nmr ¹H NMR Spectrum nmr_analysis->h_nmr c_nmr ¹³C NMR Spectrum nmr_analysis->c_nmr structural_info Structural Information h_nmr->structural_info purity_assessment Purity Assessment h_nmr->purity_assessment c_nmr->structural_info c_nmr->purity_assessment

Caption: Logical relationship of NMR analysis.

References

Application Notes and Protocols: N-(Benzyloxycarbonyl)-DL-alanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Benzyloxycarbonyl)-DL-alanine, a protected form of the racemic amino acid alanine, serves as a versatile building block in medicinal chemistry. Its primary utility lies in the synthesis of peptidomimetics and other small molecules with therapeutic potential, particularly in the realm of neurology. The benzyloxycarbonyl (Cbz or Z) group provides a stable protecting group for the amine functionality, allowing for selective reactions at the carboxylic acid terminus. This document provides detailed application notes, experimental protocols, and an overview of the therapeutic applications of this compound and its derivatives.

Application in the Synthesis of Anticonvulsant Agents

A significant application of this compound is in the synthesis of functionalized amino acid derivatives with potent anticonvulsant activity.[1] These compounds are analogues of N-acetyl-DL-alanine N-benzylamide and have been evaluated for their efficacy in preclinical seizure models.[1] The structural modifications of these derivatives have been explored to establish structure-activity relationships, leading to the identification of compounds with favorable therapeutic profiles.[2][3]

Quantitative Data on Anticonvulsant Activity

The anticonvulsant properties of various alanine derivatives have been assessed using standard animal models, such as the maximal electroshock (MES) and 6 Hz seizure tests, which are indicative of efficacy against generalized tonic-clonic and psychomotor seizures, respectively.[4] Neurotoxicity is typically evaluated using the rotarod test.[4] The median effective dose (ED50) and the median toxic dose (TD50) are key parameters for evaluating the potency and safety margin of these compounds.

CompoundAnimal ModelAdministration RouteAnticonvulsant Activity (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (TD50/ED50)Reference
N-acetyl-DL-alanine N-benzylamideMousei.p.48.0 (MES)>300 (rotarod)>6.25[5][6]
N-acetyl-DL-alanine N-benzylamideMousei.p.45.2 (6 Hz, 32 mA)>300 (rotarod)>6.6[5][6]
N-acetyl-DL-alanine N-benzylamideMousei.p.201.3 (6 Hz, 44 mA)>300 (rotarod)>1.49[5][6]
N-benzyl-2-acetamido-3-methoxypropionamide (R-isomer)Mousei.p.4.5 (MES)27 (rotarod)6.0[2]
N-benzyl-2-acetamido-3-methoxypropionamide (S-isomer)Mousei.p.>100 (MES)--[2]
N-benzyl-2-acetamido-3-ethoxypropionamideMousei.p.17.3 (MES)--[2]

Application as a Peptidomimetic Building Block

This compound is a valuable starting material for the synthesis of peptidomimetics.[7] Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[7] The incorporation of DL-alanine can be a strategy to introduce conformational diversity or to create peptide libraries for screening purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amino group of DL-alanine using benzyl chloroformate.

Materials and Reagents:

  • DL-Alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve DL-alanine (1.0 eq) in a 2 M NaOH solution and cool the solution to 0 °C in an ice bath.[8]

  • Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C.[8] Simultaneously, add a 2 M NaOH solution to keep the pH of the reaction mixture between 9 and 10.[8]

  • Stir the reaction mixture at room temperature for 2-3 hours.[8]

  • Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.[8]

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl, which will cause the product to precipitate as a white solid.[8]

  • Collect the solid by filtration, wash it with cold water, and dry it under a vacuum to obtain this compound.[8]

Protocol 2: Synthesis of N-acetyl-DL-alanine N-benzylamide (Anticonvulsant Agent)

This protocol outlines a potential synthetic route to an anticonvulsant alaninamide derivative starting from this compound.

Step 2a: Coupling of this compound with Benzylamine

Materials and Reagents:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq), benzylamine (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.[8]

  • Cool the mixture to 0 °C in an ice bath.[8]

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.[8]

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[8]

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[8]

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(Benzyloxycarbonyl)-DL-alaninamide.[8] Purify further by recrystallization if necessary.

Step 2b: Deprotection of the Cbz Group

Materials and Reagents:

  • N-(Benzyloxycarbonyl)-DL-alaninamide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-(Benzyloxycarbonyl)-DL-alaninamide in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain DL-alaninamide.

Step 2c: Acetylation of DL-alaninamide

Materials and Reagents:

  • DL-alaninamide

  • Acetic anhydride

  • Triethylamine or pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the DL-alaninamide in DCM.

  • Add triethylamine or pyridine (1.1 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetyl-DL-alanine N-benzylamide. Purify by column chromatography or recrystallization as needed.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Coupling cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Deprotection cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Acetylation cluster_final Final Product N-Cbz-DL-alanine N-Cbz-DL-alanine Coupling_Reaction DCC, HOBt DCM N-Cbz-DL-alanine->Coupling_Reaction Benzylamine Benzylamine Benzylamine->Coupling_Reaction Cbz_Protected_Amide N-Cbz-DL-alanine N-benzylamide Coupling_Reaction->Cbz_Protected_Amide Deprotection H2, Pd/C Methanol Cbz_Protected_Amide->Deprotection Amine_Intermediate DL-alanine N-benzylamide Deprotection->Amine_Intermediate Acetylation Acetic Anhydride Et3N, DCM Amine_Intermediate->Acetylation Final_Product N-acetyl-DL-alanine N-benzylamide Acetylation->Final_Product

Synthesis of N-acetyl-DL-alanine N-benzylamide.

Proposed Mechanism of Action for Anticonvulsant Alanine Derivatives

The precise mechanism of action for these specific N-acetyl-DL-alanine derivatives is not fully elucidated, but they are thought to function by modulating neuronal excitability.[9] Antiepileptic drugs typically exert their effects through one or more of the following mechanisms: modulation of voltage-gated ion channels (e.g., sodium or calcium channels), enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[9][10]

Anticonvulsant_MoA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca2+ influx triggers vesicle fusion NMDA_Receptor NMDA Receptor Vesicle->NMDA_Receptor Glutamate release AMPA_Receptor AMPA Receptor Vesicle->AMPA_Receptor Glutamate release GABA_Transporter GABA Transporter (GAT-1) Excitation Neuronal Excitation NMDA_Receptor->Excitation AMPA_Receptor->Excitation GABA_A_Receptor GABA-A Receptor Inhibition Neuronal Inhibition GABA_A_Receptor->Inhibition Alanine_Derivative N-acetyl-DL-alanine Derivative Alanine_Derivative->Na_Channel Modulates Alanine_Derivative->NMDA_Receptor Reduces glutamate effect Alanine_Derivative->GABA_A_Receptor Enhances GABA effect

Proposed mechanisms of anticonvulsant action.

References

Troubleshooting & Optimization

Technical Support Center: N-Cbz-DL-Alanine Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis using N-Cbz-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the peptide coupling of N-Cbz-DL-alanine?

A1: The two most prevalent side reactions encountered during the peptide coupling of N-Cbz-DL-alanine are racemization and urethane formation.[1][2] Racemization leads to the loss of stereochemical integrity of the final peptide, while urethane formation is a non-productive pathway that consumes the activated amino acid, reducing the overall yield.[1][2]

Q2: How does the Cbz (Carbobenzoxy) protecting group influence side reactions?

A2: The Cbz group is a urethane-type protecting group. While it is generally considered robust and provides good protection against racemization compared to other groups like acetyl or benzoyl, it is not entirely immune.[3] The primary pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[4][5] The Cbz group can also be involved in urethane formation, where the nucleophile attacks the carbonyl group of the Cbz moiety instead of the activated carboxyl group of the amino acid.[2]

Q3: Which coupling reagents are recommended for N-Cbz-DL-alanine to minimize side reactions?

A3: For coupling N-Cbz-DL-alanine, especially when dealing with sterically hindered residues or aiming to minimize racemization, modern onium salt-based reagents are highly recommended. Reagents such as HATU , HBTU , and PyBOP are known for their high coupling efficiency and ability to suppress side reactions.[6][7] Carbodiimide reagents like DCC or DIC can also be used, but it is crucial to include an additive like HOBt or, more effectively, Oxyma to minimize racemization.[6][7]

Q4: What is the role of additives like HOBt and HOAt?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization.[8] They react with the activated amino acid intermediate to form an active ester that is more stable and less prone to forming the oxazolone intermediate that leads to racemization.[7] HOAt is generally considered more effective than HOBt in suppressing racemization and accelerating the coupling reaction.[7]

Troubleshooting Guide

Issue 1: Low Coupling Yield

Possible Cause:

  • Incomplete reaction: The coupling reaction may not have gone to completion.

  • Steric hindrance: The amino acid being coupled to the N-Cbz-DL-alanine may be sterically hindered, slowing down the reaction.

  • Urethane formation: A significant portion of the activated N-Cbz-DL-alanine may have been consumed by the urethane side reaction.[2]

  • Aggregation: The growing peptide chain may be aggregating on the solid support (in SPPS), preventing further reaction.[8]

Solutions:

  • Monitor the reaction: Use a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines) to monitor the disappearance of the free amine.[9]

  • Double coupling: If the first coupling is incomplete, perform a second coupling with a fresh portion of the activated N-Cbz-DL-alanine.[10]

  • Use a more potent coupling reagent: Switch to a more efficient coupling reagent like HATU or HBTU.[6][10]

  • Optimize reaction conditions: Increase the reaction time or temperature (with caution, as higher temperatures can increase racemization).

  • Change the solvent: In cases of suspected aggregation, switching from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM may be beneficial.[9]

Issue 2: Presence of Diastereomeric Impurities (Racemization)

Possible Cause:

  • Formation of oxazolone intermediate: The primary mechanism for racemization is the formation of a planar 5(4H)-oxazolone intermediate from the activated N-Cbz-DL-alanine.[4][5]

  • Strong base: The use of a strong or excess base can promote the abstraction of the α-proton, leading to enolization and racemization.

  • Prolonged activation time: Allowing the activated amino acid to stand for too long before adding the amine component increases the opportunity for oxazolone formation.

  • High reaction temperature: Elevated temperatures can accelerate the rate of racemization.

Solutions:

  • Use racemization-suppressing additives: Always include an additive like HOBt or HOAt in your coupling reaction, especially when using carbodiimides.[7][8] Oxyma is a non-explosive and effective alternative.[7]

  • Choose the appropriate base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11] Use the minimum necessary amount of base.

  • Pre-activation time: Keep the pre-activation time of the N-Cbz-DL-alanine with the coupling reagent to a minimum before adding the amine component.

  • Control the temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C) to minimize the rate of racemization.[7]

Issue 3: Presence of Urethane Byproduct

Possible Cause:

  • Attack at the Cbz carbonyl: The amine nucleophile can attack the carbonyl group of the Cbz protecting group instead of the activated carboxyl group of the alanine.[2] This is more likely with sterically hindered amino acids.[2]

  • Mixed anhydride method: Urethane formation can be a significant side reaction when using the mixed anhydride method for activation.[2]

Solutions:

  • Choice of solvent and base: When using the mixed anhydride method, the combination of N-methylpiperidine as the base and dichloromethane as the solvent has been shown to minimize urethane formation.[2]

  • Use of onium salt reagents: Modern coupling reagents like HATU and HBTU are generally less prone to promoting urethane formation compared to the mixed anhydride method.

  • Excess of the amino component: Using a slight excess of the amine component can favor the desired peptide bond formation over the urethane side reaction.

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling Reagent/AdditiveRelative Racemization PotentialNotes
DCC/DIC aloneHighProne to significant racemization via oxazolone formation.
DCC/DIC + HOBtLowHOBt effectively suppresses racemization by forming a more stable active ester.[6][7]
DCC/DIC + HOAtVery LowHOAt is more effective than HOBt in suppressing racemization.[7]
HBTU/TBTULowGenerally low racemization, which can be further reduced with the addition of HOBt.[6]
HATUVery LowReacts faster than HBTU with less epimerization.[6]
PyBOPLowA good alternative, but modern uronium/aminium reagents are often preferred for difficult couplings.[12]

Experimental Protocols

Protocol 1: General Peptide Coupling of N-Cbz-DL-Alanine using HATU
  • Resin Preparation (for SPPS): Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Activation of N-Cbz-DL-alanine: In a separate vessel, dissolve N-Cbz-DL-alanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated N-Cbz-DL-alanine solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

Protocol 2: Minimizing Urethane Formation with the Mixed Anhydride Method
  • Dissolve N-Cbz-DL-alanine: Dissolve N-Cbz-DL-alanine (1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -15 °C in an ice-salt bath.

  • Add Base: Add N-methylpiperidine (1 eq.) to the solution.

  • Form Mixed Anhydride: Slowly add isobutyl chloroformate (1 eq.) to the reaction mixture while maintaining the temperature at -15 °C. Stir for 10-15 minutes.

  • Add Amine Component: Add a pre-cooled solution of the amino acid ester hydrochloride (1 eq.) and N-methylpiperidine (1 eq.) in DCM to the mixed anhydride solution.

  • Reaction: Allow the reaction to proceed at -15 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Visualizations

Racemization_Pathway Mechanism of Racemization via Oxazolone Formation A N-Cbz-DL-Alanine B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Planar, Achiral at C5) B->C Intramolecular Cyclization D Desired L-Peptide B->D + Amine Nucleophile (Desired Pathway) E Undesired D-Peptide C->E + Amine Nucleophile F Amine Nucleophile F->B F->C G Base G->B Base-catalyzed proton abstraction

Caption: Racemization of N-Cbz-DL-alanine proceeds through a planar oxazolone intermediate.

Urethane_Formation_Pathway Urethane Formation Side Reaction cluster_0 Activated N-Cbz-DL-Alanine Activated_AA Cbz-NH-CH(CH3)-C(=O)-X (X = Activating Group) Peptide Desired Peptide Cbz-NH-CH(CH3)-C(=O)-NH-R Activated_AA->Peptide Urethane Urethane Byproduct Cbz-NH-R Activated_AA->Urethane Amine Amine Nucleophile (R-NH2) Amine->Activated_AA Attack at Activated Carbonyl (Desired Pathway) Amine->Activated_AA Attack at Cbz Carbonyl (Side Reaction)

Caption: Urethane byproduct formation competes with the desired peptide bond formation.

References

Technical Support Center: Synthesis of N-(Benzyloxycarbonyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(Benzyloxycarbonyl)-DL-alanine, a common intermediate in peptide synthesis and pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Schotten-Baumann reaction.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in the N-Cbz protection of DL-alanine can stem from several factors. Careful control of reaction parameters is crucial for maximizing product formation.[1]

    • Inadequate pH Control: The pH of the reaction mixture is one of the most critical factors.[2] If the pH is too low, the starting amino acid will be protonated, reducing its nucleophilicity and slowing down the reaction. A low pH can also cause the decomposition of benzyl chloroformate.[2] Conversely, a pH that is too high can lead to the hydrolysis of benzyl chloroformate and potentially cause racemization of the amino acid.[2] The optimal pH range is typically between 8 and 10.[2] Using a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, can help maintain a stable pH.[2]

    • Decomposition of Benzyl Chloroformate: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can degrade, especially at elevated temperatures.[3] It is important to use a fresh, high-quality reagent and to perform the reaction at a low temperature, typically between 0 and 5 °C.[4][5]

    • Insufficient Mixing: The reaction is often biphasic, consisting of an aqueous layer and an organic layer.[6] Vigorous stirring is necessary to ensure efficient contact between the reactants.

    • Suboptimal Reagent Stoichiometry: The molar ratio of reactants is important. An excess of benzyl chloroformate can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion of the starting material.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is not pure. What are the likely impurities and how can I avoid them?

  • Answer: Impurities can arise from side reactions or incomplete reactions.

    • Unreacted DL-alanine: This can be removed by washing the organic extract with an acidic aqueous solution during the workup.

    • Benzyl Alcohol: This is a common impurity resulting from the hydrolysis of benzyl chloroformate. It can be removed by washing the organic extract with a basic aqueous solution.

    • N,N'-dibenzyloxycarbonyl-DL-alanine: This byproduct can form if an excess of benzyl chloroformate is used. Careful control of the stoichiometry is necessary to minimize its formation.

    • Racemization: While DL-alanine is a racemic mixture, if you were to start with an enantiomerically pure amino acid, a high pH can cause racemization.[2]

Frequently Asked Questions (FAQs)

  • Question: What is the optimal temperature for the synthesis of this compound?

  • Answer: The reaction is typically carried out at a low temperature, between 0 and 5 °C, to minimize the decomposition of benzyl chloroformate and to control the exothermic nature of the reaction.[4][7]

  • Question: What is the best base to use for this reaction?

  • Answer: Sodium hydroxide or sodium carbonate are commonly used bases.[3][4][5] A mixed buffer system of sodium carbonate and sodium bicarbonate can be effective in maintaining the pH in the optimal range of 8-10.[2]

  • Question: How can I monitor the progress of the reaction?

  • Answer: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Question: What is the best method for purifying the final product?

  • Answer: The product is typically isolated by acidification of the aqueous layer, followed by filtration or extraction with an organic solvent like ethyl acetate.[4][8] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be used for further purification.[4]

Data Presentation

ParameterCondition 1Condition 2
Starting Material L-alanineD-alanine
Base 2N NaOH4N NaOH
Benzyl Chloroformate 90 mL24 g
Temperature 0-5 °C4 °C
pH Not specified10-12
Reaction Time 2 hours1 hour
Yield 73%Not specified
Reference --INVALID-LINK--[4]--INVALID-LINK--[8]

Experimental Protocols

Synthesis of N-(Benzyloxycarbonyl)-L-alanine [4]

  • Dissolution: In a 2 L three-necked flask, dissolve 54.0 g of L-alanine in 305 mL of 2N NaOH and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To this solution, simultaneously add 90 mL of benzyl chloroformate and 305 mL of 2N NaOH dropwise, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.

  • Work-up: Add 100 mL of diethyl ether and separate the organic phase. Wash the aqueous phase once more with 100 mL of diethyl ether.

  • Acidification: Acidify the aqueous phase to pH 1 with 2N HCl.

  • Extraction: Add 150 mL of ethyl acetate and separate the organic phase. Extract the aqueous phase three more times with 150 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic phases and wash them three times with 100 mL of water. Dry the organic phase over MgSO4 and remove the solvent under reduced pressure to yield a colorless oil, which crystallizes upon standing.

  • Recrystallization: Recrystallize the crude product from ethyl acetate/hexane to afford the pure product.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Schotten-Baumann Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup low_yield Low Yield? reaction->low_yield purification Purification (Recrystallization) workup->purification impurities Impurities Present? workup->impurities product Pure Product purification->product check_pH Check & Adjust pH (8-10) low_yield->check_pH Yes check_temp Lower Temperature (0-5 °C) low_yield->check_temp Yes check_reagents Use Fresh Cbz-Cl low_yield->check_reagents Yes improve_mixing Increase Stirring Rate low_yield->improve_mixing Yes acid_wash Acid Wash to Remove Unreacted Alanine impurities->acid_wash Yes base_wash Base Wash to Remove Benzyl Alcohol impurities->base_wash Yes recrystallize Recrystallize to Remove Byproducts impurities->recrystallize Yes logical_relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes pH pH Yield Yield pH->Yield Optimal (8-10) Side_Reactions Side Reactions pH->Side_Reactions Too High/Low Temp Temperature Temp->Side_Reactions Too High Reagents Reagent Quality Reagents->Yield High Quality Purity Purity Reagents->Purity High Quality Side_Reactions->Yield Side_Reactions->Purity

References

Technical Support Center: Preventing Racemization During N-Cbz-DL-Alanine Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the activation of N-Cbz-DL-alanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the activation of N-Cbz-alanine?

A1: Racemization during the coupling of N-Cbz-alanine primarily occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activation of the carboxyl group of N-Cbz-alanine makes the α-proton (the hydrogen on the chiral carbon) acidic. A base in the reaction mixture can abstract this proton, leading to the formation of a planar, achiral oxazolone. This intermediate can then be attacked by the amine component from either face, resulting in a mixture of L- and D-peptides.[1][2] A less common pathway is direct enolization, where the α-proton is abstracted directly from the activated amino acid.[1]

Q2: How does the choice of coupling reagent affect racemization?

A2: The choice of coupling reagent is critical in controlling racemization. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone.[3] Uronium/aminium-based reagents such as HATU and HBTU are generally more efficient and can reduce the extent of racemization by promoting a faster rate of amide bond formation compared to the rate of oxazolone formation.[2]

Q3: What is the role of additives like HOBt and Oxyma in preventing racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at suppressing racemization.[4][5] They react with the activated N-Cbz-alanine to form an active ester intermediate. This intermediate is more stable and less prone to oxazolone formation than the intermediate formed with the coupling reagent alone. The subsequent reaction of this active ester with the amine component proceeds with minimal racemization.[3] Oxyma is a non-explosive and often more effective alternative to HOBt.[4]

Q4: Which bases are recommended to minimize racemization?

A4: The basicity and steric hindrance of the base used have a significant impact on racemization.[6] Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a weaker base than DIPEA and is a good choice. 2,4,6-collidine, due to its significant steric hindrance, has been shown to result in the least amount of racemization in many cases.[6]

Q5: How can I quantify the extent of racemization in my coupling reaction?

A5: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the resulting peptide. This technique can separate the desired diastereomer from the undesired one formed due to racemization. By integrating the peak areas of the two diastereomers, you can calculate the percentage of racemization.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of the D-enantiomer detected by chiral HPLC. Inappropriate coupling reagent. Switch to a coupling reagent known for low racemization, such as HATU or a carbodiimide in combination with an additive like Oxyma or HOBt.[4]
Strong or non-sterically hindered base used. Replace bases like DIPEA or TEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6]
Prolonged pre-activation time. Minimize the time the N-Cbz-alanine is in its activated state before the addition of the amine component. Consider in-situ activation where the coupling reagent is added to the mixture of the acid, amine, and additive.
Elevated reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[4]
Racemization is still observed even with the use of HOBt or Oxyma. Insufficient amount of additive. Ensure at least one equivalent of the additive (HOBt or Oxyma) is used relative to the coupling reagent.
The specific amino acid sequence is prone to racemization. For particularly difficult couplings, consider using a coupling reagent specifically designed for suppressing racemization, such as one incorporating HOAt.[4]
Inconsistent results between batches. Variable quality or age of reagents. Use fresh, high-purity coupling reagents, additives, and solvents. Ensure anhydrous conditions are maintained, as water can interfere with the reaction.
Inconsistent reaction times and temperatures. Strictly control reaction parameters, including time and temperature, for each batch to ensure reproducibility.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a comparative overview of the percentage of the D-diastereomer formed under different coupling conditions for Fmoc-protected amino acids, which can serve as a general guide for N-Cbz-protected amino acids.

Amino Acid Coupling Reagent/Additive Base % D-Isomer Reference
Fmoc-L-His(Trt)-OHHATUNMMHigh[7]
Fmoc-L-His(Trt)-OHDIC/OxymaN/A1.8[7]
Fmoc-L-Cys(Trt)-OHHATUNMMModerate[7]
Fmoc-L-Cys(Trt)-OHDIC/OxymaN/ANegligible[7]
Fmoc-L-Ser(tBu)-OHHATUNMMLow[7]
Fmoc-L-Ser(tBu)-OHDIC/OxymaN/ANegligible[7]

Note: This data is for Fmoc-protected amino acids and should be used as a qualitative guide. The propensity for racemization can vary with the N-protecting group.

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of N-Cbz-L-alanine using DIC/HOBt

This protocol describes a standard procedure for coupling N-Cbz-L-alanine to an amino acid ester with minimal racemization.

Materials:

  • N-Cbz-L-alanine

  • Amino acid ester hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve N-Cbz-L-alanine (1.0 eq), HOBt (1.1 eq), and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add NMM (1.0 eq) dropwise to the cooled solution.

  • In a separate flask, dissolve DIC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DIC solution dropwise to the reaction mixture at 0 °C over 5 minutes.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis of N-Cbz-DL-Alanine

This protocol outlines a method for the separation and quantification of the D- and L-enantiomers of N-Cbz-alanine.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: CHIRALPAK® IC (or equivalent)

Chromatographic Conditions:

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid = 90 / 10 / 0.1[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Detection: UV at 230 nm[8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the crude or purified peptide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak areas for the D- and L-enantiomers.

  • Calculate the percentage of the D-enantiomer (racemization) using the following formula: % Racemization = [Area(D-enantiomer) / (Area(L-enantiomer) + Area(D-enantiomer))] x 100

Visualizations

RacemizationMechanism cluster_L_path L-Amino Acid Pathway cluster_racemization_path Racemization Pathway L_AA N-Cbz-L-Alanine Activated_L Activated L-Intermediate L_AA->Activated_L Coupling Reagent L_Peptide L-Peptide Activated_L->L_Peptide Amine Attack Oxazolone Planar Oxazolone (Achiral) Activated_L->Oxazolone Base Oxazolone->L_Peptide D_Peptide D-Peptide Oxazolone->D_Peptide Amine Attack (Bottom Face)

Caption: Mechanism of racemization via oxazolone formation.

ExperimentalWorkflow Start Start: Coupling Reaction Setup 1. Dissolve N-Cbz-L-Ala, Amine-HCl, and HOBt in DCM Start->Setup Cool 2. Cool to 0°C Setup->Cool AddBase 3. Add NMM Cool->AddBase AddDIC 4. Add DIC solution dropwise AddBase->AddDIC React 5. Stir at 0°C, then warm to RT AddDIC->React Workup 6. Workup and Purify React->Workup Analyze 7. Analyze by Chiral HPLC Workup->Analyze End End: Quantify Racemization Analyze->End

Caption: Experimental workflow for minimizing racemization.

TroubleshootingLogic Problem High Racemization Detected CheckBase Is the base strong (e.g., DIPEA, TEA)? Problem->CheckBase ChangeBase Solution: Use a weaker/ hindered base (NMM, Collidine) CheckBase->ChangeBase Yes CheckReagent Is a carbodiimide used without an additive? CheckBase->CheckReagent No AddAdditive Solution: Add HOBt or Oxyma CheckReagent->AddAdditive Yes CheckTemp Is the reaction run at elevated temperature? CheckReagent->CheckTemp No LowerTemp Solution: Run reaction at 0°C CheckTemp->LowerTemp Yes FurtherOpt Further Optimization Needed CheckTemp->FurtherOpt No

References

N-(Benzyloxycarbonyl)-DL-alanine solubility issues in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with N-(Benzyloxycarbonyl)-DL-alanine (Z-DL-Ala-OH) in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in some common reaction solvents?

A1: The solubility of this compound is governed by its molecular structure, which includes both a non-polar benzyloxycarbonyl protecting group and a polar amino acid backbone. This dual nature can lead to poor solubility in solvents that are either too polar or too non-polar. Furthermore, like other N-protected amino acids, it has the potential for strong intermolecular hydrogen bonding, leading to the formation of aggregates that are difficult to solvate.

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on the solubility of similar Cbz-protected amino acids, suitable organic solvents include chloroform, methanol, ethyl acetate, and Dimethylformamide (DMF).[1] For instances of high concentration, Dimethyl sulfoxide (DMSO) is also a very effective solvent, potentially requiring sonication to achieve full dissolution.[2] The choice of solvent will ultimately depend on the specific requirements of your reaction.

Q3: How does temperature affect the solubility of this compound?

A3: In most cases, increasing the temperature will increase the solubility of this compound. Gentle heating (e.g., to 30-40°C) can help overcome the energy barrier for dissolution by disrupting intermolecular forces.[3] However, caution should be exercised to avoid potential degradation of the compound or other reagents in the reaction mixture at elevated temperatures.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, pH can significantly influence solubility. Since this compound is an amino acid derivative with a free carboxylic acid, its solubility is lowest near its isoelectric point (pI).[4] Adjusting the pH away from the pI by adding a base (to form the carboxylate salt) or an acid can increase its solubility in aqueous or protic solvents.[5][6] For example, adding a base like sodium hydroxide or triethylamine can help dissolve the compound in polar solvents.[7]

Q5: What are the common signs of solubility issues during a reaction?

A5: Signs of poor solubility during a reaction include:

  • Visible undissolved solid: The most obvious sign is the presence of solid material in the reaction flask.

  • Cloudy or hazy reaction mixture: This can indicate the formation of a fine suspension or precipitate.

  • Sluggish or incomplete reaction: If the starting material is not fully dissolved, the reaction rate will be significantly reduced, leading to low yields.

  • Precipitation during the reaction: The product or an intermediate may be less soluble than the starting material, causing it to crash out of solution.[3]

Q6: Does the D/L stereochemistry of DL-alanine affect its solubility compared to the pure enantiomers?

A6: The racemic (DL) form can sometimes have different solubility properties compared to the individual L- or D-enantiomers due to differences in crystal lattice packing. For unprotected alanine, the DL-racemate has been reported to be more soluble in water than the L-enantiomer.[8] While the overall solubility trends in various solvents are expected to be similar, the exact quantitative solubility may differ.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the primary solvent. The solvent is inappropriate for the solute's polarity.Consult the solubility data table below. Consider switching to a more suitable solvent like DMF, NMP, or using a co-solvent system.[3]
The concentration is too high.Try diluting the reaction mixture by adding more solvent.
The compound has formed aggregates.Apply gentle heating (30-40°C) or sonication to the mixture to help break up the aggregates.[2][3]
Compound precipitates out of solution during the reaction. The reaction product or an intermediate is less soluble than the starting material.Add a co-solvent in which the product is more soluble. If applicable, adjust the temperature of the reaction.
A change in the reaction mixture's polarity or pH has occurred.Analyze the reaction conditions to understand the cause of the change. It may be necessary to use a buffered system or a different solvent mixture.
The reaction is sluggish or incomplete. Poor solubility is limiting the availability of the reagent in the solution phase.Confirm that all the this compound has dissolved. If not, apply the techniques mentioned above (heating, sonication, co-solvents). Consider using a phase-transfer catalyst if the reaction involves immiscible phases.

Data Presentation

Table 1: Solubility of N-(Benzyloxycarbonyl)-Alanine and Related Compounds
Compound Solvent Solubility Notes Reference
N-(Benzyloxycarbonyl)-L-alanineDMSO200 mg/mLRequires sonication.[2]
Cbz-L-alanine based peptidesChloroformSolubleGeneral information for Cbz-protected peptides.[1]
MethanolSoluble[1]
Ethyl AcetateSoluble[1]
WaterInsoluble[1]
Petroleum EtherInsoluble[1]
N-Benzoyl-DL-alanineWaterVery slightly soluble[9]
L-Alanine (unprotected)WaterHighFor comparison of the parent amino acid.[10]
Methanol / EthanolModerateSolubility decreases with increasing alcohol content in water mixtures.[8][10]
AcetoneLow[10]
Ethyl AcetateLow[10]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Weigh the required amount of this compound into a dry reaction vessel.

  • Add the chosen solvent (e.g., DMF) to the desired concentration.

  • Stir the mixture vigorously at room temperature for 5-10 minutes using a magnetic stirrer.

  • Visually inspect the solution. If undissolved solids remain, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution using Heat and Sonication
  • Follow steps 1-3 of Protocol 1.

  • If undissolved material is present, place the vessel in a sonicator bath at room temperature and sonicate for 10-15 minutes.

  • If solubility is still an issue, gently warm the mixture to 30-40°C with continuous stirring.

  • Once the solid is fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Protocol 3: Using a Co-Solvent System
  • Attempt to dissolve this compound in a minimal amount of a strong solvent like DMF or NMP.

  • Once a concentrated solution or a fine slurry is formed, slowly add a less polar co-solvent in which the other reaction components are soluble (e.g., Dichloromethane - DCM) until a homogeneous solution is achieved.[3]

  • Be mindful that adding too much anti-solvent may cause precipitation. This should be optimized for each specific reaction.

Visualizations

cluster_factors Factors Influencing Solubility A Molecular Structure (Polar & Non-polar moieties) Solubility Solubility of This compound A->Solubility B Intermolecular Forces (Hydrogen Bonding, Aggregation) B->Solubility C Solvent Properties (Polarity, Protic/Aprotic) C->Solubility D Temperature D->Solubility E pH of the Medium E->Solubility

Caption: Key factors affecting the solubility of this compound.

start Start: Dissolution Issue Identified action1 Try standard dissolution (Stirring at RT) start->action1 q1 Is the solid completely dissolved? action2 Apply gentle heat (30-40°C) and/or use sonication q1->action2 No end_success Proceed with Reaction q1->end_success Yes action1->q1 q2 Is it dissolved now? action2->q2 action3 Consider adding a co-solvent (e.g., DCM) or switch to a stronger solvent (e.g., NMP) q3 Is it dissolved now? action3->q3 q2->action3 No q2->end_success Yes q3->end_success Yes end_fail Re-evaluate solvent system & concentration q3->end_fail No

Caption: Troubleshooting workflow for solubility issues.

cluster_workflow Experimental Workflow step1 1. Weigh Z-DL-Ala-OH and add solvent step2 2. Enhanced Dissolution (Apply heat/sonication as needed) step1->step2 step3 3. Cool to Reaction Temperature step2->step3 diss_check Homogeneous Solution? step2->diss_check step4 4. Add other reagents (e.g., coupling agent, amine) step3->step4 step5 5. Monitor Reaction (TLC, LC-MS) step4->step5 step6 6. Work-up and Purification step5->step6 diss_check->step2 diss_check->step3 Yes

Caption: Experimental workflow highlighting the critical dissolution step.

References

Technical Support Center: Optimizing Deprotection Conditions for Cbz Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carboxybenzyl (Cbz or Z) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the Cbz protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenation.[1][2] This method typically employs a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1][3] The byproducts, toluene and carbon dioxide, are volatile and easily removed, making it an efficient and clean process.[2][4]

Q2: My compound contains a reducible functional group (e.g., a double bond or a nitro group) that I want to preserve. Which Cbz deprotection method should I use?

Catalytic hydrogenation should be avoided as it can lead to the reduction of other sensitive functional groups.[2][4] Alternative, non-reductive methods are recommended, such as:

  • Acid-Catalyzed Cleavage : Conditions like HBr in acetic acid or milder Lewis acid conditions (e.g., AlCl₃ in hexafluoroisopropanol) can be effective.[1][4]

  • Nucleophilic Cleavage : A method using 2-mercaptoethanol with a base like potassium acetate is highly selective and avoids the reduction of sensitive functionalities.[4][5]

Q3: Are there safety concerns with any of the Cbz deprotection reagents?

Yes, some reagents pose safety risks. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[1] It is advisable to avoid methods that produce such reactive byproducts, especially in late-stage pharmaceutical synthesis.[1] Catalytic hydrogenation requires the safe handling of flammable hydrogen gas.[2]

Q4: What are the main side products to watch out for during Cbz deprotection?

The primary side products depend on the deprotection method and the substrate:

  • Catalytic Hydrogenation : Can lead to the over-reduction of other functional groups like alkenes, alkynes, nitro groups, and aryl halides.[4]

  • Acidic Cleavage : Can cause alkylation of sensitive functional groups by the benzyl cation formed during the reaction.[4] If the solvent is a carboxylic acid like acetic acid, acylation of the deprotected amine can occur.[1][4]

Troubleshooting Guides

This section provides solutions to common problems observed during Cbz deprotection reactions.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Insufficient Hydrogen start->cause3 cause4 Poor Mixing start->cause4 cause5 Product Inhibition start->cause5 solution1a Purify Substrate (Remove Sulfur) cause1->solution1a solution1b Consider Alternative Deprotection Method cause1->solution1b solution2 Use Fresh/Higher Loading of Catalyst cause2->solution2 solution3 Increase H₂ Pressure cause3->solution3 solution4 Improve Agitation cause4->solution4 solution5 Add Weak Acid (e.g., Acetic Acid) cause5->solution5

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Potential Causes and Solutions:

  • Catalyst Poisoning : The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[1][6]

    • Solution : Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][4] In some cases, using a larger amount of catalyst or adding fresh catalyst portion-wise can help.[4][7]

  • Poor Catalyst Activity : The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][6]

    • Solution : Use a fresh batch of high-quality catalyst.[1][6] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[1]

  • Insufficient Hydrogen Pressure : Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[1][4]

    • Solution : Increase the hydrogen pressure, for instance, to 50 psi or higher.[1][8]

  • Inadequate Mixing : In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1][6]

    • Solution : Ensure vigorous stirring or agitation of the reaction mixture.[1][6]

  • Product Inhibition : The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][6]

    • Solution : Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1]

Issue 2: Undesired Side Reactions

Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

Answer: The nature of side reactions depends heavily on the chosen deprotection method and the functional groups present in the substrate.

start Cbz-Protected Amine method1 Catalytic Hydrogenolysis start->method1 method2 Acid-Catalyzed Cleavage start->method2 method3 Nucleophilic Cleavage start->method3 product Deprotected Amine method1->product Desired side1 Reduction of Other Groups method1->side1 Potential Side Reaction method2->product Desired side2 Acid-Mediated Side Reactions (e.g., Acetylation) method2->side2 Potential Side Reaction method3->product Desired side3 Formation of Benzylated Thiol Byproduct method3->side3 Potential Byproduct

Caption: Comparison of Cbz deprotection methods and potential side reactions.

  • Scenario A: Side Reactions in Catalytic Hydrogenolysis

    • Problem : Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[1]

    • Solution : Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[1] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[1][4]

  • Scenario B: Side Reactions in Acid-Catalyzed Cleavage (e.g., HBr/HOAc)

    • Problem : Acetylation of the deprotected amine when using acetic acid as a solvent, or degradation of other acid-sensitive groups.[1][4]

    • Solution : Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[1][4] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.[1][4][9]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes the key features of different Cbz deprotection methods.

Deprotection MethodReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenation H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[2][4]Incompatible with reducible functional groups; safety concerns with H₂ gas; catalyst poisoning by sulfur.[2][4]
Transfer Hydrogenolysis Ammonium formate, formic acid, or cyclohexadiene with Pd/CAvoids the use of flammable H₂ gas, making it safer for larger-scale reactions; often more selective.[2][4]Can still reduce some sensitive functional groups.[4]
Acidic Cleavage HBr in acetic acidUseful for substrates with functional groups sensitive to hydrogenation.[2]Harsh conditions can cleave other acid-sensitive protecting groups; risk of acetylation with acetic acid.[4][10]
Lewis Acid Cleavage AlCl₃ in HFIPMild and selective; good functional group tolerance (nitro, double bonds, benzyl groups).[5][9]May not be suitable for substrates with other Lewis acid-sensitive groups.
Nucleophilic Cleavage 2-Mercaptoethanol, base (e.g., potassium acetate) in DMACHighly selective; avoids reduction of sensitive groups; safer byproducts.[4][5]Requires heating; byproduct is a benzylated thiol which needs to be removed.[4][11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

This is the most common method for Cbz deprotection.[4]

  • Materials :

    • Cbz-protected amine

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)[2]

    • Solvent (e.g., methanol, ethanol, or ethyl acetate)[2]

    • Hydrogen gas (H₂)

  • Procedure :

    • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent.[2][12]

    • Carefully add 10% Pd/C to the solution.[12]

    • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.[6][12]

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).[1][12]

    • Monitor the reaction progress by TLC or LC-MS.[1]

    • Upon completion, carefully vent the hydrogen and purge with an inert gas.[12]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[1][12]

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid

This method is useful for substrates sensitive to hydrogenation.[2]

  • Materials :

    • Cbz-protected amine

    • 33% Hydrogen bromide (HBr) in acetic acid (HOAc)[1]

  • Procedure :

    • Dissolve the Cbz-protected amine (1.0 equivalent) in 33% HBr in acetic acid at room temperature.[1]

    • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]

    • Upon completion, the product can often be precipitated by the addition of anhydrous ether.[1] Alternatively, an aqueous work-up with neutralization of the acid may be required.[2]

Protocol 3: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP

This method offers a mild and selective alternative to strong acids.[13]

  • Materials :

    • Cbz-protected amine

    • Aluminum chloride (AlCl₃)

    • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

  • Procedure :

    • In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in HFIP.[6]

    • Add AlCl₃ to the solution.[6]

    • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[6]

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[6]

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.[13]

Protocol 4: Nucleophilic Cleavage with 2-Mercaptoethanol

This protocol is highly selective for substrates with sensitive functionalities.[5]

  • Materials :

    • Cbz-protected amine

    • 2-Mercaptoethanol

    • Potassium acetate or another suitable base

    • N,N-Dimethylacetamide (DMAC)

  • Procedure :

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).[4]

    • Add 2-mercaptoethanol (e.g., 2 equivalents).[4]

    • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[4][5]

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

    • Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

References

Technical Support Center: Purification of N-(Benzyloxycarbonyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(Benzyloxycarbonyl)-DL-alanine (N-Cbz-DL-alanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as DL-alanine and benzyl chloroformate. If a coupling agent like dicyclohexylcarbodiimide (DCC) was used in a preceding synthesis step, dicyclohexylurea (DCU) is a very common and often difficult-to-remove impurity. Other potential impurities are byproducts from side reactions, such as benzyl alcohol from the hydrolysis of benzyl chloroformate.

Q2: What is the best initial approach for purifying crude N-Cbz-DL-alanine?

A2: A good starting point for the purification of N-Cbz-DL-alanine is an acid-base extraction. This technique effectively separates the acidic product from neutral and basic impurities. Following the extraction, recrystallization is often employed to achieve high purity.

Q3: Which solvent systems are recommended for the recrystallization of N-Cbz-DL-alanine?

A3: Commonly used and effective solvent systems for the recrystallization of N-Cbz-DL-alanine include ethyl acetate/hexane and ethanol/water. The choice of solvent will depend on the impurity profile of your crude material.

Q4: How can I effectively remove dicyclohexylurea (DCU) from my product?

A4: DCU is notoriously insoluble in many common organic solvents. A practical approach is to dissolve the crude product in a solvent in which the desired compound is soluble but DCU is not, such as cold ethyl acetate or acetone, and then remove the precipitated DCU by filtration. Alternatively, using a water-soluble coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the synthesis step can prevent the formation of DCU altogether.

Q5: My purified N-Cbz-DL-alanine shows a broad melting point range. What does this indicate?

A5: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification by recrystallization or column chromatography may be necessary.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization The compound is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system. The cooling rate is too fast.- Use a more dilute solution. - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in a cold bath. - Try a different solvent system. A solvent in which the compound is less soluble may promote crystallization over oiling out.
Formation of very fine needles or powder Rapid crystallization due to high supersaturation or rapid cooling.- Decrease the rate of cooling. - Reduce the amount of anti-solvent if one is being used, or add it more slowly. - Consider a solvent system where the compound has slightly higher solubility to encourage slower crystal growth.
Low recovery of purified product The compound has significant solubility in the mother liquor even at low temperatures. The volume of the solvent used for washing the crystals was too large or the solvent was not pre-chilled.- Concentrate the mother liquor and attempt a second recrystallization to recover more product. - Ensure the crystallization mixture is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent system is not effective at excluding the specific impurities present. The impurities co-crystallize with the product.- Try a different recrystallization solvent system. - Consider a pre-purification step, such as acid-base extraction or a quick filtration through a small plug of silica gel, to remove the problematic impurities before recrystallization.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities The chosen mobile phase does not provide adequate resolution. The column was overloaded with the crude material.- Optimize the mobile phase composition. A common starting point for N-Cbz protected amino acids is a gradient of ethyl acetate in hexane. Adjust the gradient to improve separation. - Reduce the amount of sample loaded onto the column.
Product elutes too quickly (low retention) The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).
Product does not elute from the column The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Streaking or tailing of the product band The compound may be interacting too strongly with the silica gel. The sample was not loaded onto the column in a concentrated band.- Add a small amount of a polar modifier, such as acetic acid (if compatible with your compound), to the mobile phase to reduce strong interactions with the silica. - Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.

Data Presentation

The following table summarizes typical quantitative data for common purification techniques for this compound. Please note that yields and purity can vary depending on the scale of the reaction and the initial purity of the crude material.

Purification Method Typical Solvents/Mobile Phase Expected Yield Expected Purity Reference
Acid-Base Extraction followed by RecrystallizationEthyl Acetate/Hexane~70-85%>98%[1]
RecrystallizationEthanol/WaterVariable>95%[1]
Flash Column ChromatographyHexane/Ethyl Acetate gradient>80%>98%General technique
Preparative HPLCWater/Acetonitrile with 0.1% TFA>70%>99%[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is a robust method for purifying N-Cbz-DL-alanine from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Separatory funnel

  • Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude N-Cbz-DL-alanine in diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add 1 M NaHCO₃ solution to the separatory funnel, shake well, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times. Combine all aqueous extracts.[3]

  • Back-washing (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, wash with a small portion of diethyl ether. Discard the ether layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH ~2 by the slow, careful addition of 1 M HCl. N-Cbz-DL-alanine will precipitate as a white solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

  • Recrystallization:

    • Dissolve the collected solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Warm the solution gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for separating impurities with polarities similar to the product.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Column Packing: Prepare a flash chromatography column with silica gel, slurried in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Sample Preparation: Dissolve the crude N-Cbz-DL-alanine in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 90:10 hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate. The optimal gradient will depend on the impurity profile, which can be predetermined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-Cbz-DL-alanine.

Mandatory Visualization

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization start Crude Product dissolve Dissolve in Organic Solvent start->dissolve extract Extract with aq. NaHCO3 dissolve->extract separate_layers Separate Layers extract->separate_layers organic_layer Organic Layer (Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Product Salt) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Purified Product acidify->precipitate dissolve_hot Dissolve in Hot Solvent precipitate->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly crystallize Crystal Formation cool_slowly->crystallize filter Filter Crystals crystallize->filter dry Dry Under Vacuum filter->dry final_product Pure N-Cbz-DL-alanine dry->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_workflow start Purification Attempt check_purity Assess Purity (TLC, HPLC, MP) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes identify_issue Identify Issue is_pure->identify_issue No oiling_out Oiling Out identify_issue->oiling_out low_yield Low Yield identify_issue->low_yield poor_separation Poor Separation identify_issue->poor_separation troubleshoot_oiling - Slower Cooling - Change Solvent - More Dilute oiling_out->troubleshoot_oiling troubleshoot_yield - Concentrate Mother Liquor - Optimize Washing low_yield->troubleshoot_yield troubleshoot_separation - Optimize Mobile Phase - Reduce Loading poor_separation->troubleshoot_separation re_purify Re-attempt Purification troubleshoot_oiling->re_purify troubleshoot_yield->re_purify troubleshoot_separation->re_purify re_purify->start

Caption: Troubleshooting logic for purification of N-Cbz-DL-alanine.

References

Common impurities in N-Cbz-DL-alanine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of N-Cbz-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-Cbz-DL-alanine synthesized via the Schotten-Baumann reaction?

A1: The most prevalent impurities in N-Cbz-DL-alanine prepared by the Schotten-Baumann reaction stem from unreacted starting materials and side reactions of the acylating agent, benzyl chloroformate. These include:

  • Unreacted DL-Alanine: The starting amino acid may not fully react.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate in the aqueous basic solution.[1][2][3]

  • Dibenzyl Carbonate: Can form from the reaction of benzyl chloroformate with bicarbonate or another molecule of benzyl chloroformate.

  • Benzyl Chloride: May be present as an impurity in the benzyl chloroformate starting material or formed during its decomposition.[3]

  • Over-acylated Products: While less common for alanine, trace amounts of N,N-di-Cbz-alanine could potentially form.

Q2: My purified N-Cbz-DL-alanine has a low melting point and appears oily. What could be the cause?

A2: An oily appearance or a broad, low melting point (literature melting point is approximately 112-113 °C) typically indicates the presence of impurities.[4] The most likely culprits are residual solvents or impurities with low melting points, such as benzyl alcohol. Inadequate drying of the purified product can also contribute to this issue.

Q3: How can I monitor the progress of the N-Cbz-DL-alanine synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress.[5] By spotting the reaction mixture alongside the starting material (DL-alanine) on a silica gel plate, you can visualize the consumption of the starting material and the formation of the product. The N-Cbz-DL-alanine product is significantly less polar than DL-alanine and will have a higher Rf value. A suitable eluent system for this analysis is a mixture of n-butanol, acetic acid, and water (e.g., in a 3:1:1 ratio).[6]

Q4: What are the best analytical methods to assess the purity of my final N-Cbz-DL-alanine product?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the enantiomeric purity and detecting other impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify and quantify impurities.[10][11][12][13]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of N-Cbz-DL-alanine.

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent System The chosen solvent or solvent mixture may be too good a solvent for N-Cbz-DL-alanine, causing a significant amount to remain in the mother liquor. Experiment with different solvent systems. A common and effective system is ethyl acetate/hexane.[5][14] Other options to try include ethanol/water or dichloromethane/hexane.
Insufficient Cooling The crystallization process may be incomplete if the solution is not cooled for a sufficient amount of time or to a low enough temperature. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-4 °C) for several hours or overnight to maximize crystal formation.
Product Loss During Washing The solvent used to wash the crystals may be dissolving some of the product. Use ice-cold washing solvents and use them sparingly.
Problem 2: Persistent Impurities Detected by HPLC or NMR
Impurity Identification Removal Method
Unreacted DL-Alanine Appears as a separate, more polar spot on TLC. In HPLC, it will have a much shorter retention time.Aqueous Wash: During the work-up, ensure the pH is acidic (around 2) to protonate the N-Cbz-DL-alanine, making it soluble in the organic phase, while the unreacted alanine remains in the aqueous phase.
Benzyl Alcohol Can be identified by its characteristic peaks in the 1H NMR spectrum (~4.6 ppm for the CH2 and ~7.3 ppm for the aromatic protons).Recrystallization: Benzyl alcohol is typically more soluble in common recrystallization solvents than N-Cbz-DL-alanine and will remain in the mother liquor. Column Chromatography: Flash chromatography on silica gel can effectively separate benzyl alcohol from the product.[15]
Dibenzyl Carbonate May be observed in the 1H NMR spectrum with a CH2 signal around 5.2 ppm.Column Chromatography: Flash chromatography is the most effective method for removing this non-polar impurity.

Experimental Protocols

Recrystallization of N-Cbz-DL-alanine

This protocol is a general guideline and may require optimization based on the scale of your experiment and the level of impurities.

  • Dissolution: In a fume hood, dissolve the crude N-Cbz-DL-alanine in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Slowly add hexane to the hot ethyl acetate solution until it becomes slightly cloudy. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in a refrigerator (0–4 °C) for at least 4 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Flash Column Chromatography of N-Cbz-DL-alanine
  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry of the chosen eluent.

  • Sample Loading: Dissolve the crude N-Cbz-DL-alanine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The polarity of the eluent may need to be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Cbz-DL-alanine.

Data Presentation

Table 1: Purity of N-Cbz-DL-alanine Before and After Purification

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Common Impurities Removed
Recrystallization (Ethyl Acetate/Hexane)~85-90%>98%Unreacted DL-alanine, Benzyl Alcohol
Flash Column Chromatography~85-90%>99%Unreacted DL-alanine, Benzyl Alcohol, Dibenzyl Carbonate

Note: Initial purity can vary depending on the reaction conditions.

Visualizations

Purification_Workflow Crude Crude N-Cbz-DL-alanine Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization Chromatography Flash Chromatography Crude->Chromatography Adsorption & Elution Pure_Product Pure N-Cbz-DL-alanine (>98%) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of N-Cbz-DL-alanine.

Troubleshooting_Logic Start Crude Product Analysis Check_Purity Purity < 95%? Start->Check_Purity Impurity_ID Identify Impurities (TLC, HPLC, NMR) Check_Purity->Impurity_ID Yes Analyze_Pure Analyze Purified Product Check_Purity->Analyze_Pure No Select_Method Select Purification Method Impurity_ID->Select_Method Recrystallize Recrystallization Select_Method->Recrystallize Polar Impurities Column Column Chromatography Select_Method->Column Non-polar Impurities Recrystallize->Analyze_Pure Column->Analyze_Pure

Caption: Logical workflow for troubleshooting N-Cbz-DL-alanine purification.

References

Troubleshooting low yield in dipeptide synthesis with N-Cbz-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting dipeptide synthesis using N-Cbz-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in dipeptide synthesis when using N-Cbz-DL-alanine?

Low yields in dipeptide synthesis with N-Cbz-DL-alanine can stem from several factors:

  • Incomplete Coupling: The reaction between the activated N-Cbz-DL-alanine and the amino group of the other amino acid may not go to completion. This can be due to steric hindrance, suboptimal activation of the carboxylic acid, or unfavorable reaction kinetics.[1][2]

  • Side Reactions: Several side reactions can consume starting materials or the desired product, thereby reducing the yield. Common side reactions in carbodiimide-mediated couplings include the formation of N-acylurea and racemization.[3][4]

  • Difficulties in Purification: The final dipeptide product might be difficult to isolate from unreacted starting materials, byproducts, and coupling reagents, leading to apparent low yields after purification.[5][6]

  • Peptide Aggregation: The growing peptide chain can sometimes aggregate, which can hinder the coupling reaction and lead to lower yields.[1][7]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the efficiency of the coupling reaction.[3][8]

Q2: How can I improve the efficiency of the coupling reaction?

To enhance coupling efficiency, consider the following strategies:

  • Choice of Coupling Reagent: For routine synthesis, carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective.[9][10] For more challenging couplings, more potent reagents such as HATU or HBTU might be necessary.[8][11]

  • Use of Additives: Additives like HOBt or Oxyma Pure are strongly recommended when using carbodiimides. They can accelerate the coupling reaction, suppress racemization, and reduce the formation of N-acylurea by forming a more stable active ester intermediate.[3][12]

  • Optimize Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the coupling reagents and the N-Cbz-DL-alanine can help drive the reaction to completion.[1]

  • Reaction Time and Temperature: While extending the reaction time can improve completion, it may also increase the risk of side reactions.[1] Low temperatures are generally recommended for carbodiimide-mediated couplings to minimize side reactions like N-acylurea formation.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: What are common side reactions with Cbz-protected alanine and how can I minimize them?

The primary side reaction of concern during the activation of the carboxyl group of any amino acid is racemization , the loss of stereochemical integrity.[4] While urethane protecting groups like Cbz generally protect against racemization, it can still occur, especially with prolonged activation times or in the presence of a strong base.[3]

  • Minimizing Racemization:

    • Use of additives like HOBt or HOAt is highly effective in suppressing racemization.[3][4]

    • Avoid excessive use of base. If a base is required (e.g., when using an amino acid salt), a weaker base like N-methylmorpholine (NMM) is preferable to stronger bases like diisopropylethylamine (DIPEA).[3]

    • Minimize the pre-activation time before adding the amine component.[1]

Another common side reaction with carbodiimide coupling agents is the formation of an N-acylurea byproduct, which is a stable compound that cannot participate in further coupling.[3]

  • Minimizing N-acylurea Formation:

    • Performing the reaction at low temperatures (e.g., 0 °C) is recommended.[3]

    • The use of additives like HOBt can also help to reduce the formation of this byproduct.[3]

Q4: I am having trouble purifying my Cbz-protected dipeptide. What can I do?

Purification of Cbz-protected dipeptides can be challenging due to the presence of byproducts from the coupling reaction.

  • Removal of Dicyclohexylurea (DCU): If DCC is used as the coupling agent, the byproduct DCU is sparingly soluble in many organic solvents and can often be removed by filtration.[3]

  • Removal of Water-Soluble Byproducts: If EDC is used, the corresponding urea byproduct is water-soluble and can be removed by an aqueous workup.[3][10]

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying the final product. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.[6][13]

  • Acid-Base Extraction: An acidic wash (e.g., dilute HCl) can help remove any unreacted amine, while a basic wash (e.g., saturated sodium bicarbonate solution) can remove unreacted N-Cbz-DL-alanine and HOBt.[13]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Crude Yield (Confirmed by TLC/LC-MS) Incomplete coupling reaction.- Switch to a more potent coupling reagent (e.g., HATU, HBTU).[8] - Increase the excess of N-Cbz-DL-alanine and coupling reagents (e.g., 1.2-1.5 eq.).[1] - Extend the reaction time and monitor by TLC.[8] - Consider changing the solvent to improve solubility (e.g., DMF or NMP).[7][8]
Side reactions consuming starting materials.- Perform the reaction at a lower temperature (0 °C) to minimize N-acylurea formation.[3] - Ensure the use of an additive like HOBt or Oxyma Pure.[3]
Presence of Multiple Spots on TLC/Multiple Peaks in LC-MS Racemization.- Add HOBt or HOAt to the reaction mixture.[4] - Use a weaker base if necessary (e.g., NMM instead of DIPEA).[3] - Minimize pre-activation time.[1]
Formation of N-acylurea.- Conduct the reaction at 0 °C.[3] - Filter to remove insoluble urea byproducts if using DCC.[3]
Unreacted starting materials.- Ensure accurate stoichiometry. - Increase reaction time or consider a "double couple" where the coupling step is repeated.[8]
Difficulty in Isolating Pure Product Co-elution with byproducts during chromatography.- Optimize the solvent system for column chromatography based on careful TLC analysis. - Perform an appropriate aqueous workup (acidic and basic washes) before chromatography.[13]
Product is insoluble or "oils out".- Try different solvent systems for purification or recrystallization.

Experimental Protocols

General Protocol for Dipeptide Synthesis using DCC/HOBt

This protocol is a starting point and may require optimization based on the specific amino acid being coupled.

  • Preparation: In a round-bottom flask, dissolve N-Cbz-DL-alanine (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[13]

  • Addition of HOBt: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.[13]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[13]

  • Addition of DCC: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the cooled mixture.[13]

  • Reaction: Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.[13]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).[13]

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[13]

Visualizations

Experimental Workflow for Dipeptide Synthesis

G Experimental Workflow for Dipeptide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-Cbz-DL-alanine and Amino Acid Ester HCl in Solvent B Add HOBt A->B C Cool to 0 °C B->C D Add DCC Solution Dropwise C->D E Stir at 0 °C, then Room Temperature D->E F Monitor by TLC E->F G Filter Precipitated DCU F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Purify by Chromatography or Recrystallization I->J K Pure Dipeptide J->K Characterize Final Product

Caption: A typical experimental workflow for the synthesis of a dipeptide using DCC/HOBt coupling.

Troubleshooting Logic for Low Dipeptide Yield

G Troubleshooting Low Yield A Low Yield of Dipeptide B Analyze Crude Product (TLC, LC-MS) A->B C Incomplete Reaction? B->C D Multiple Products? C->D No E Optimize Coupling: - Stronger Reagent (HATU) - Increase Reagent Excess - Extend Reaction Time - Change Solvent C->E Yes F Minimize Side Reactions: - Add HOBt/HOAt - Lower Temperature - Use Weaker Base - Minimize Pre-activation D->F Yes H Purification Issue? D->H No G Improve Purification: - Optimize Chromatography - Perform Aqueous Workup H->G Yes

Caption: A decision tree for troubleshooting low yield in dipeptide synthesis.

References

Technical Support Center: Reaction Monitoring for N-(Benzyloxycarbonyl)-DL-alanine Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested protocols and troubleshooting insights for monitoring the synthesis of N-(Benzyloxycarbonyl)-DL-alanine (Z-Ala-OH) using Thin-Layer Chromatography (TLC). The methodologies herein are structured to be self-validating, ensuring reliable and reproducible results.

Section 1: Fundamentals - Why TLC is the Method of Choice

Monitoring the conversion of DL-alanine to Z-Ala-OH is an ideal application for Thin-Layer Chromatography (TLC).[1][2] The technique's power lies in its ability to rapidly separate compounds based on differences in polarity.[3][4]

  • DL-Alanine (Starting Material): This amino acid is highly polar due to its zwitterionic nature at neutral pH. It interacts strongly with the polar silica gel stationary phase, resulting in minimal migration up the TLC plate and a very low Retention Factor (Rf) value.[5][6]

  • This compound (Product): The introduction of the non-polar benzyloxycarbonyl ('Cbz' or 'Z') group drastically reduces the molecule's overall polarity. This causes the product to interact less with the silica gel and travel further up the plate with the mobile phase, yielding a significantly higher Rf value.[3][5]

This distinct difference in polarity and Rf value allows for clear, visual confirmation of the reaction's progress, showing the consumption of the starting material and the appearance of the product.

Dual-Method Visualization: A Self-Validating Approach

A key strength of this TLC protocol is the use of two distinct visualization techniques that provide complementary information:

  • UV Light (254 nm): The benzene ring in the Cbz protecting group makes the product (Z-Ala-OH) and the reactant benzyl chloroformate strongly UV-active.[7][8] They appear as dark spots on a TLC plate containing a fluorescent indicator.[7][9][10]

  • Ninhydrin Stain: Ninhydrin reacts specifically with the primary amino group of DL-alanine to form a vibrant purple-colored complex known as Ruhemann's purple.[11][12][13] The product, having its amino group protected as a carbamate, will not react with ninhydrin.[14]

By using UV light and ninhydrin sequentially, you can unequivocally identify and track all key species: the disappearance of the ninhydrin-positive starting material confirms its consumption, while the appearance of a new, UV-active, ninhydrin-negative spot confirms product formation.

Section 2: Experimental Protocol & Workflow

This section provides a detailed methodology for performing TLC analysis of the Z-Ala-OH synthesis.

Workflow Overview

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Activate TLC Plate (110°C, 30 min) D Spot Plate (SM, RXN, Co) A->D B Prepare Mobile Phase (e.g., BuOH:AcOH:H2O) E Develop Plate in Saturated Chamber B->E C Prepare Samples (SM, RXN, Co-spot) C->D D->E F Dry Plate Thoroughly E->F G Visualize under UV Light (254 nm) F->G H Stain with Ninhydrin & Heat G->H I Calculate Rf Values & Interpret Results H->I

Caption: Standard workflow for TLC monitoring of Z-Ala-OH synthesis.

Step-by-Step Methodology
  • Plate Preparation & Activation:

    • Use commercially available silica gel 60 F254 plates.[2]

    • To ensure an active adsorbent surface, heat the TLC plate in an oven at 105-110°C for 30 minutes.[2][15][16] Cool in a desiccator before use.[15] This removes adsorbed water, leading to better separation.[17]

    • Using a pencil (never a pen, as ink will run[18]), lightly draw a baseline about 1-1.5 cm from the bottom of the plate.[16][19]

  • Mobile Phase (Eluent) Preparation:

    • Prepare a fresh solvent mixture. A common system for separating amino acids and their derivatives is a combination of n-butanol, acetic acid, and water .[19][20][21] A typical starting ratio is 4:1:1 (v/v/v) .[20]

    • Pour the eluent into the developing chamber to a depth of about 0.5 cm (ensure this is below your baseline).[11][16]

    • Line the chamber with a piece of filter paper, wet it with the eluent, and close the lid.[11][16] Allow the chamber to saturate for at least 15-20 minutes. This ensures a uniform solvent vapor environment, preventing uneven solvent fronts and improving reproducibility.[11][17]

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of your starting material (DL-alanine) and the reaction mixture in a suitable solvent (e.g., the reaction solvent, or a small amount of methanol).

    • Using a capillary tube, apply small, concentrated spots onto the baseline for:

      • Lane 1 (SM): DL-alanine starting material.

      • Lane 2 (RXN): Reaction mixture aliquot.

      • Lane 3 (Co-spot): Apply a spot of DL-alanine, and directly on top of it, apply a spot of the reaction mixture. This lane is critical for confirming the identity of the starting material spot in the reaction lane.[22]

    • Ensure spots are small and do not diffuse widely, as this improves resolution.[11] Allow the solvent to fully evaporate between applications if multiple spots are needed to increase concentration.[18][23]

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[18][24] Close the lid.

    • Allow the solvent to ascend the plate via capillary action until the solvent front is about 1 cm from the top edge.[2][19]

    • Remove the plate and immediately mark the solvent front with a pencil.[2][4]

  • Visualization and Analysis:

    • Step 5a (UV Light): Allow the plate to dry completely in a fume hood. View the plate under a short-wave UV lamp (254 nm).[7][9] UV-active compounds (product, benzyl chloroformate) will appear as dark spots. Lightly circle these spots with a pencil.

    • Step 5b (Ninhydrin Stain): Prepare a ninhydrin solution (e.g., 1.5g ninhydrin in 100mL n-butanol with 3mL acetic acid).[25] Evenly spray the plate with the reagent (or briefly dip it).[11][12]

    • Gently heat the plate with a heat gun or in an oven (~100°C) until colored spots appear.[11][12] Primary amines (DL-alanine) will yield purple spots.[11]

    • Step 5c (Rf Calculation): Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[26][27][28][29]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this specific reaction.

Troubleshooting Logic Flow

TLC_Troubleshooting issue Issue Observed Streaking / Tailing Spots at Baseline (Rf ≈ 0) Spots at Solvent Front (Rf ≈ 1) No Spots Visible Poor Separation cause Potential Cause Sample Overloaded / Compound is Acidic Eluent Polarity Too Low Eluent Polarity Too High Sample Too Dilute / Wrong Visualization Suboptimal Solvent System issue:f1->cause:f1 issue:f2->cause:f2 issue:f3->cause:f3 issue:f4->cause:f4 issue:f5->cause:f5 solution Recommended Solution Dilute sample / Add 0.5-1% Acetic Acid to Eluent Increase Eluent Polarity (e.g., more BuOH/AcOH) Decrease Eluent Polarity (e.g., add Ethyl Acetate/Hexane) Concentrate sample / Use both UV and Ninhydrin Systematically vary solvent ratios cause:f1->solution:f1 cause:f2->solution:f2 cause:f3->solution:f3 cause:f4->solution:f4 cause:f5->solution:f5

Caption: A logical guide for diagnosing and solving common TLC problems.

Q: Why am I seeing a long streak or a "tailing" spot for my reaction mixture instead of a round spot?

A: This is one of the most common TLC issues and can have several causes:

  • Sample Overloading: You may have applied too much sample to the plate.[18][23][24][30] The stationary phase becomes saturated, leading to a smear.

    • Solution: Dilute your reaction mixture sample 10-fold and re-spot the plate.

  • Acidic Compound Interaction: The product, Z-Ala-OH, contains a carboxylic acid. This acidic group can interact unfavorably with the slightly acidic silica gel, causing tailing.[30][31][32]

    • Solution: Add a small amount (0.5-2.0%) of acetic or formic acid to your mobile phase.[23][31] This suppresses the deprotonation of your product's carboxylic acid, making it less polar and reducing its strong interaction with the silica, resulting in a more compact spot.

Q: My DL-alanine spot (ninhydrin-positive) is stuck at the baseline (Rf ≈ 0). What does this mean?

A: This indicates your mobile phase is not polar enough to move the highly polar DL-alanine off the origin.[4][22][23]

  • Solution: Increase the polarity of your eluent. For a butanol/acetic acid/water system, you can try slightly increasing the proportion of the more polar components (acetic acid or water). A solvent system like n-propanol/ammonia/water might also be effective for highly polar amino acids.[20]

Q: My product spot (UV-active) is running at the very top of the plate with the solvent front (Rf ≈ 1). How can I fix this?

A: This is the opposite problem: your mobile phase is too polar for the relatively non-polar product.[4][23] The eluent is carrying the product along without sufficient interaction with the stationary phase, preventing proper separation.

  • Solution: Decrease the polarity of your eluent.[23][33] You may need to switch to a different solvent system altogether. A good starting point for less polar compounds is a mixture of hexane and ethyl acetate (e.g., start at 1:1 and adjust).[3][17]

Q: I can't see any spots on my plate after development.

A: This can be a frustrating issue, but it is typically easy to solve.

  • Sample is Too Dilute: The concentration of your compounds may be below the detection limit of the visualization method.[18][23]

    • Solution: Prepare a more concentrated sample for spotting, or apply the sample multiple times to the same spot, allowing the solvent to dry completely in between each application.[18][23]

  • Improper Visualization: You may be using the wrong technique. Remember that DL-alanine is not UV-active, and Z-Ala-OH is not ninhydrin-active.

    • Solution: Always use both visualization methods sequentially. View under UV light first, circle the spots, then stain with ninhydrin.[9]

  • Baseline Below Solvent: If the starting line on your plate was submerged in the solvent reservoir, your sample washed into the solvent instead of running up the plate.[18][24]

    • Solution: Ensure the baseline is always drawn above the level of the mobile phase in the chamber.

Q: The spots for my reactant and product are too close together. How can I improve the separation (resolution)?

A: The goal is to find a solvent system where the Rf values are ideally between 0.3 and 0.7 and are well-separated.[4]

  • Solution: Systematically adjust the composition of your mobile phase. If the spots are too low, slightly increase the polarity. If they are too high, slightly decrease it. Changing the solvent components entirely can also help; for instance, trying a system with dichloromethane and methanol may provide different selectivity compared to a butanol-based system.[22][23]

Section 4: Frequently Asked Questions (FAQs)

Q: How do I know when the reaction is complete?

A: The reaction is considered complete when the ninhydrin-positive spot corresponding to the DL-alanine starting material is no longer visible in the reaction mixture lane, and a strong, UV-active, ninhydrin-negative spot for the product is observed.

Q: What does the "co-spot" lane tell me?

A: The co-spot lane is a crucial internal control. If the starting material spot in the reaction lane (Lane 2) and the single spot in the co-spot lane (Lane 3) travel to the exact same height, it confirms with high confidence that the spot in your reaction mixture is indeed unreacted starting material.[22]

Q: Can I reuse my mobile phase for multiple TLC runs?

A: It is strongly discouraged. The composition of the solvent mixture can change over time due to differential evaporation of its components, leading to irreproducible Rf values. Always use a freshly prepared mobile phase for each run.[18]

Q: Why did my ninhydrin stain develop a faint purple background color?

A: This can happen if ammonia is present in the lab atmosphere, or if the plate is overheated. Gentle heating is sufficient to develop the spots.[27] It can also be caused by touching the face of the plate with your fingers, as oils and amino acids from your skin can react.[18]

Section 5: Data Summary

CompoundPolarityUV Active (254 nm)Ninhydrin ActiveExpected Rf Range (BuOH:AcOH:H₂O System)
DL-Alanine HighNoYes (Purple)Low (0.1 - 0.3)
Benzyl Chloroformate MediumYesNoMedium-High (0.6 - 0.8)
Z-Ala-OH (Product) Medium-LowYesNoMedium (0.4 - 0.6)

Note: Rf values are highly dependent on exact experimental conditions (temperature, chamber saturation, plate manufacturer) and should be used as a guide. Always run standards on the same plate for accurate comparison.[3]

References

Technical Support Center: Chiral Separation of N-Cbz-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of N-Cbz-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enantioselective analysis.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: What are the recommended starting conditions for the chiral HPLC separation of N-Cbz-DL-alanine?

A1: For N-Cbz-DL-alanine, polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are excellent starting points. Here are two recommended initial setups:

  • Normal Phase Chromatography: This is often a good first approach for polysaccharide-based CSPs.

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose or cellulose-based column.

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier, such as n-Hexane/Isopropanol (80:20 v/v).

    • Additive: A small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) can improve peak shape.[1]

  • Reversed-Phase Chromatography: This mode is commonly used with macrocyclic glycopeptide-based CSPs.

    • Column: Astec® CHIROBIOTIC® T or similar teicoplanin-based column.[2]

    • Mobile Phase: A polar mobile phase, such as a mixture of water with acetonitrile or methanol.[1] Acidic modifiers like formic acid or acetic acid (e.g., 0.02-0.1%) are often added to control ionization and improve peak shape.[1][2]

Q2: I am not achieving baseline separation of the enantiomers. What are the first steps to optimize the method?

A2: If you are observing poor resolution, a systematic approach to optimization is crucial. Consider the following adjustments:

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol in normal phase, methanol/acetonitrile in reversed phase). Even small changes can significantly impact selectivity.

  • Change the Organic Modifier: In normal phase, try switching from isopropanol to ethanol or vice-versa. In reversed phase, changing between methanol and acetonitrile can have a substantial effect.[1]

  • Adjust the Additive Concentration: The concentration of your acidic or basic additive is critical. Try varying the concentration, starting from a low level (e.g., 0.05%) and gradually increasing it.[1]

  • Modify the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases enantioselectivity, but may also lead to broader peaks and higher backpressure. Conversely, increasing the temperature can improve peak shape but may reduce resolution. Experiment with temperatures in the range of 15°C to 40°C.[1]

  • Reduce the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Broad and tailing peaks are a common issue in chiral chromatography. Here are several potential causes and solutions:

  • Secondary Interactions: The analyte may be interacting with residual silanols on the silica support of the CSP. Adding a competitor to the mobile phase, such as a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% diethylamine), can help to block these active sites.[1]

  • Inappropriate Mobile Phase pH (Reversed Phase): The pH of the mobile phase can significantly impact the ionization state of N-Cbz-DL-alanine. An inappropriate pH can lead to peak tailing. Experiment with adjusting the pH of the aqueous component of your mobile phase.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

  • Sample Solvent Incompatibility: The solvent in which your sample is dissolved may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve your sample in the mobile phase.[1]

Q4: I am observing peak splitting. What could be the cause?

A4: Peak splitting can arise from several issues, both chemical and mechanical:

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. If permitted by the manufacturer, reverse flushing the column may help, but column replacement is often necessary.[1]

  • Partially Clogged Frit: A blocked inlet frit can distort the sample band. This may necessitate frit or column replacement.[1]

  • Co-eluting Impurity: An impurity may be eluting very close to one of the enantiomers, appearing as a shoulder or a split peak. It is advisable to analyze the sample by a non-chiral method to check for purity.[1]

  • Sample Solvent Mismatch: As with peak tailing, dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[1]

Troubleshooting Other Chiral Separation Methods

Enzymatic Resolution

Q1: The enzymatic resolution of my N-Cbz-DL-alanine is very slow or incomplete. How can I improve the reaction?

A1: Several factors can affect the efficiency of enzymatic resolution:

  • Enzyme Choice: Ensure you are using an enzyme known to be effective for N-acylated amino acids. Lipases and some proteases are often used. If one enzyme is not effective, screen a panel of different enzymes.

  • Reaction Conditions:

    • pH: The pH of the reaction medium is critical for enzyme activity. Optimize the pH according to the specific enzyme's requirements.

    • Temperature: Enzyme activity is highly temperature-dependent. Ensure the reaction is being conducted at the optimal temperature for the chosen enzyme.

    • Solvent: The presence of organic co-solvents can enhance substrate solubility but may also inhibit or denature the enzyme. Experiment with different solvent systems and concentrations.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.

  • Enzyme Deactivation: The enzyme may be losing activity over the course of the reaction. Consider enzyme immobilization to improve stability or a fed-batch approach for substrate addition.

Q2: The enantiomeric excess (e.e.) of my product after enzymatic resolution is low. What can be done?

A2: Low enantioselectivity is a common challenge.

  • Enzyme Selection: The primary determinant of enantioselectivity is the enzyme itself. You may need to screen for a more selective enzyme.

  • Reaction Monitoring: It is crucial to stop the reaction at the optimal point (ideally around 50% conversion for a kinetic resolution) to maximize the e.e. of both the product and the remaining substrate. Over- or under-running the reaction will lead to lower e.e. values.

  • Temperature Optimization: In some cases, lowering the reaction temperature can increase the enantioselectivity of the enzyme, albeit at the cost of a slower reaction rate.

Diastereomeric Salt Crystallization

Q1: I am not getting any crystals to form after adding the chiral resolving agent to my N-Cbz-DL-alanine solution.

A1: Failure to crystallize is often a problem of solubility and supersaturation.[3]

  • Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent. A good solvent system should dissolve the reactants but have differential and relatively low solubility for the two diastereomeric salts.[3] Screen a range of solvents with varying polarities.

  • Concentration: The solution may not be sufficiently concentrated to achieve supersaturation. Carefully evaporate some of the solvent to increase the concentration.[3]

  • Anti-Solvent Addition: Induce crystallization by adding an "anti-solvent" in which the diastereomeric salts are poorly soluble.[3]

  • Seeding: If you have a small amount of the desired diastereomeric crystal, use it to seed the supersaturated solution.

Q2: The diastereomeric salts are crystallizing, but the diastereomeric excess (d.e.) is low, leading to a low enantiomeric excess (e.e.) in the final product.

A2: Achieving high purity often requires optimization of the crystallization process.

  • Fractional Recrystallization: A single crystallization step may not be sufficient. One or more recrystallization steps are often necessary to achieve high diastereomeric purity.

  • Cooling Profile: The rate of cooling can significantly impact crystal purity. A slow, controlled cooling process generally yields purer crystals than rapid cooling.

  • Solvent System: The choice of solvent can influence the solubility difference between the two diastereomers. Experiment with different solvent mixtures to maximize this difference.[4]

  • Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium, allowing the less soluble diastereomer to crystallize out preferentially.

Quantitative Data

The following tables provide examples of separation parameters for alanine and other N-substituted amino acids on different chiral stationary phases. This data can be used as a reference for method development for N-Cbz-DL-alanine.

Table 1: Chiral Separation of DL-Alanine on a Macrocyclic Glycopeptide CSP [2]

ParameterValue
Chiral Stationary Phase Astec® CHIROBIOTIC® T
Mobile Phase Water:Methanol:Formic Acid (30:70:0.02, v/v/v)
Retention Time (Rt1) 4.744 min
Retention Time (Rt2) 6.156 min
Selectivity Factor (α) 1.30
Resolution (Rs) 5.54

Table 2: Chiral Separation of DL-Alanine on a Polysaccharide-Based CSP [2]

ParameterValue
Chiral Stationary Phase Amylose-based (e.g., AmyCoat RP)
Mobile Phase 10mM Ammonium Acetate in Water:Methanol:Acetonitrile (40:50:10, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV at 230 nm

Note: Specific retention times, alpha, and resolution values were not provided in the source for this specific method but are indicative of a successful separation.

Table 3: Illustrative Performance for N-Substituted Amino Acids on Polysaccharide CSPs (Normal Phase) [1]

CompoundMobile Phasek'1αRs
N-FMOC-AlanineHexane/Ethanol/TFA (80:20:0.1)1.851.252.50
N-Boc-AlanineHexane/Isopropanol/TFA (90:10:0.1)2.101.181.95

k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. Data is illustrative and based on typical performance for these compounds.

Table 4: Comparison of Chiral Resolution Methods for DL-Alanine [4]

MethodResolving Agent / SystemTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Resolution Aminoacylase on N-acetyl-DL-alanine~70% for L-alanine>98% for L-alanineHigh enantioselectivity, mild conditionsRequires derivatization and deprotection
Diastereomeric Salt Formation Chiral Tartaric Acid Derivatives30-40% per cycle>95%Well-established, scalableRequires multiple recrystallizations
Preferential Crystallization Seeding of DL-alanine benzenesulfonateHigh (can approach 100% with recycling)>90% per cyclePotentially high yield, cost-effectiveRequires the racemate to form a conglomerate

Experimental Protocols

Protocol 1: Chiral HPLC - Normal Phase Method

This protocol is a starting point for the separation of N-Cbz-DL-alanine based on methods developed for other N-substituted amino acids on polysaccharide-based CSPs.[1]

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Enzymatic Resolution using an Acylase

This protocol is adapted from the resolution of N-acetyl-DL-alanine and would require optimization for the N-Cbz group.[4]

  • Enzyme Reaction:

    • Dissolve N-Cbz-DL-alanine in an appropriate buffer solution at the optimal pH for the chosen acylase.

    • Add the acylase enzyme (e.g., from Aspergillus sp.).

    • Incubate the mixture at the enzyme's optimal temperature with gentle stirring.

    • Monitor the reaction progress by HPLC to determine the extent of hydrolysis of the L-enantiomer.

  • Separation:

    • Once the reaction reaches approximately 50% conversion, stop the reaction (e.g., by pH adjustment or heating).

    • Acidify the solution to precipitate the unreacted N-Cbz-D-alanine.

    • Filter to separate the solid N-Cbz-D-alanine.

    • The filtrate contains L-alanine, which can be isolated and purified, for instance, by ion-exchange chromatography.

  • Hydrolysis:

    • To obtain D-alanine, the collected N-Cbz-D-alanine can be deprotected using standard methods (e.g., catalytic hydrogenation).

Protocol 3: Diastereomeric Salt Crystallization

This is a classical resolution technique that involves forming diastereomeric salts with a chiral resolving agent.[4]

  • Salt Formation:

    • Dissolve N-Cbz-DL-alanine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a derivative of tartaric acid) in the same solvent.

    • Mix the two solutions.

  • Fractional Crystallization:

    • Allow the solution to cool slowly and undisturbed to promote the crystallization of the less soluble diastereomeric salt. Seeding with a previously formed crystal can be beneficial.

    • The solubility difference between the diastereomers is key and can be optimized by adjusting the solvent system and temperature profile.[4]

  • Isolation and Purification:

    • Filter the crystals of the less soluble diastereomer.

    • Wash the crystals with a small amount of cold solvent.

    • To achieve high purity, one or more recrystallization steps may be required.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water and adjust the pH to break the salt and precipitate the free N-Cbz-alanine enantiomer.

    • The resolving agent can often be recovered from the mother liquor.

Visualizations

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve N-Cbz-DL-alanine in Mobile Phase (1 mg/mL) inject Inject Sample (10 µL) prep_sample->inject prep_system Equilibrate HPLC System with Mobile Phase prep_system->inject separate Isocratic Elution on Chiral Column inject->separate detect UV Detection (220 nm) separate->detect process Integrate Peaks detect->process calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) process->calculate

Figure 1: Experimental workflow for chiral HPLC analysis.

G cluster_reaction Enzymatic Reaction cluster_separation Separation of Products cluster_purification Final Product Isolation start Dissolve N-Cbz-DL-alanine in Buffer add_enzyme Add Acylase Enzyme start->add_enzyme incubate Incubate at Optimal Temp & pH add_enzyme->incubate monitor Monitor Reaction (Target ~50% Conversion) incubate->monitor stop_rxn Stop Reaction (e.g., pH adjustment) monitor->stop_rxn acidify Acidify Solution stop_rxn->acidify filter Filter to Isolate Solid N-Cbz-D-alanine acidify->filter filtrate Collect Filtrate (contains L-alanine) deprotect_D Deprotect N-Cbz-D-alanine filter->deprotect_D purify_L Purify L-alanine (e.g., Ion Exchange) filtrate->purify_L

Figure 2: Workflow for enzymatic resolution of N-Cbz-DL-alanine.

G cluster_logic Troubleshooting Logic for Poor HPLC Resolution start Poor Resolution (Rs < 1.5)? q_mobile_phase Modify Mobile Phase? start->q_mobile_phase q_additive Adjust Additive? q_mobile_phase->q_additive No a_mobile_phase Vary organic modifier ratio or type (e.g., MeOH vs ACN) q_mobile_phase->a_mobile_phase Yes q_temp Change Temperature? q_additive->q_temp No a_additive Optimize concentration of acid/base q_additive->a_additive Yes q_csp Change CSP? q_temp->q_csp No a_temp Test lower temperatures (e.g., 15-25°C) q_temp->a_temp Yes a_csp Switch CSP type (e.g., Polysaccharide to Glycopeptide) q_csp->a_csp Yes end_node Resolution Improved q_csp->end_node No a_mobile_phase->q_additive a_additive->q_temp a_temp->q_csp a_csp->end_node

Figure 3: Logical workflow for troubleshooting poor HPLC resolution.

References

Technical Support Center: N-Cbz-DL-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use and aggregation of N-Cbz-DL-alanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is N-Cbz-DL-alanine and why is it used in peptide synthesis?

A1: N-Cbz-DL-alanine is a racemic mixture of the D- and L-isomers of the amino acid alanine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a urethane-type protecting group that prevents the amino group from participating in unwanted reactions during peptide coupling. It is stable to the basic conditions used for Fmoc group removal and can be removed under specific acidic or hydrogenolysis conditions, making it a useful tool in certain peptide synthesis strategies.

Q2: What causes aggregation when using N-Cbz-DL-alanine in SPPS?

A2: Aggregation during SPPS is a common issue, particularly with hydrophobic residues like alanine. The primary cause is the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures such as β-sheets.[1] This self-association can render the N-terminus of the peptide chain inaccessible to reagents, resulting in incomplete coupling and deprotection steps.[1] The presence of the bulky and hydrophobic Cbz group at the N-terminus can further contribute to steric hindrance and potentially promote aggregation.

Q3: What are the typical signs of on-resin aggregation?

A3: Several indicators may suggest that your peptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[2][3]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[1] Similarly, the removal of the N-terminal protecting group may be sluggish.

  • Physical Clumping: The resin may become sticky and clump together.

  • Low Yield and Purity: A significant decrease in the expected yield of the cleaved peptide and the presence of deletion sequences (n-1, n-2, etc.) in the final product as identified by mass spectrometry are strong indicators of aggregation-related problems.

Q4: Is the Cbz group stable during the final cleavage from the resin?

A4: The Cbz group is generally stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-based SPPS.[1] This allows for the synthesis of peptides with a protected N-terminus. However, it is important to note that prolonged exposure to very strong acids like HBr or HF, which are more common in Boc-based SPPS, can cleave the Cbz group.[4][5]

Troubleshooting Guide

Issue 1: Poor Solubility of N-Cbz-DL-alanine
  • Symptoms: Difficulty dissolving N-Cbz-DL-alanine in the desired solvent for coupling.

  • Possible Cause: N-Cbz-DL-alanine, being a protected amino acid, may have limited solubility in some standard SPPS solvents.

  • Recommended Solutions:

    • Sonication: Gentle sonication of the solution can help to dissolve the protected amino acid.

    • Solubility Testing: If you consistently face solubility issues, it is advisable to perform a simple solubility test with small amounts of N-Cbz-DL-alanine in various SPPS solvents to determine the optimal one for your synthesis.

Issue 2: Incomplete Coupling of N-Cbz-DL-alanine
  • Symptoms: Positive Kaiser test after the coupling step, indicating free amines on the resin. Low yield of the final peptide.

  • Possible Causes:

    • Steric Hindrance: The Cbz group is bulky and can sterically hinder the coupling reaction.[8]

    • On-Resin Aggregation: The growing peptide chain may be aggregating, preventing access to the reactive sites.[1]

  • Recommended Solutions:

    • Optimize Coupling Reagents: Use a more powerful coupling reagent. HATU and HBTU are known to be highly efficient and can improve coupling yields, especially for hindered amino acids.[9][10]

    • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 4 hours or overnight) can help drive the reaction to completion.[8] Microwave-assisted synthesis, where the temperature is carefully controlled, can also significantly improve coupling efficiency.[11]

    • Double Coupling: If a single coupling is insufficient, performing the coupling step a second time with fresh reagents can be effective.

    • In Situ Neutralization: For Boc-based synthesis, using an in situ neutralization protocol can minimize the time the peptide is in a neutral, aggregation-prone state.[2]

Issue 3: On-Resin Aggregation During Synthesis
  • Symptoms: Poor resin swelling, positive Kaiser test, and low final peptide yield.

  • Possible Cause: The peptide sequence is prone to forming intermolecular hydrogen bonds, leading to aggregation.[2]

  • Recommended Solutions:

    • Chaotropic Salts: Introduce chaotropic salts like LiCl or KSCN into the washing and/or coupling steps. These salts disrupt hydrogen bonding networks that lead to aggregation.[5][12]

    • "Magic Mixture": For very difficult sequences, a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate) can be used for both coupling and deprotection steps.

    • Pseudoproline Dipeptides: If your peptide sequence contains Ser or Thr residues near the aggregation-prone region, incorporating a pseudoproline dipeptide can be a highly effective strategy. These dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[4][8][13]

    • Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[12]

Data Presentation

Table 1: Solubility of N-Cbz-DL-alanine in Common SPPS Solvents

SolventChemical FormulaDielectric Constant (approx.)Qualitative Solubility Assessment
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Generally Good
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO32.2Generally Good to Excellent[6]
Dichloromethane (DCM)CH₂Cl₂9.1Moderate to Poor

Table 2: Comparative Performance of Common Coupling Reagents for Alanine Derivatives

Coupling ReagentTypical Yield (%)Purity (%)Typical Reaction Time (hours)Epimerization (%)Key Advantages & Disadvantages
HATU 95-99>981-2<0.5Advantages: High reactivity, low racemization, effective for hindered amino acids.[9] Disadvantages: Higher cost.
HBTU 90-95>952-4<1.0Advantages: Good balance of reactivity and cost.[9] Disadvantages: Can be less effective than HATU in preventing racemization.
PyBOP 90-96>952-4<1.0Advantages: High coupling efficiency. Disadvantages: Can be less effective for highly hindered couplings.[9]
DIC/HOBt 85-92>954-8<2.0Advantages: Cost-effective, easily removable byproducts. Disadvantages: Generally lower reactivity.[9]

This data is based on the solution-phase synthesis of a dipeptide containing alanine and should be used as a general guideline for SPPS.

Experimental Protocols

Protocol 1: Standard Coupling of N-Cbz-DL-alanine using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve N-Cbz-DL-alanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1 minute.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider a second coupling.

Protocol 2: Using Chaotropic Salts to Mitigate Aggregation
  • Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 1.

  • Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF for 10 minutes.[14]

  • Coupling: Proceed with the coupling reaction as described in Protocol 1. The chaotropic salt can also be included in the coupling mixture.

  • Washing: After coupling, wash the resin thoroughly with DMF to remove any residual chaotropic salts before proceeding to the next deprotection step.

Protocol 3: Incorporation of a Pseudoproline Dipeptide
  • Resin and Dipeptide Preparation: Swell the resin as usual. In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (2 eq.) and a coupling reagent like HCTU (1.95 eq.) in DMF.[8]

  • Activation and Coupling: Add DIPEA (4 eq.) to the dipeptide solution and immediately add the mixture to the deprotected resin. Allow the coupling to proceed for 1-2 hours.[8]

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Proceed with the Fmoc deprotection of the pseudoproline dipeptide and the coupling of the next amino acid as per your standard protocol. The native Ser or Thr residue will be regenerated during the final TFA cleavage.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting N-Cbz-DL-alanine Aggregation start Start SPPS with N-Cbz-DL-alanine kaiser_test Perform Kaiser Test after Coupling start->kaiser_test coupling_issue Incomplete Coupling Detected (Positive Kaiser Test) kaiser_test->coupling_issue Positive continue_synthesis Continue Synthesis kaiser_test->continue_synthesis Negative aggregation_symptoms Observe Signs of Aggregation? (Poor Swelling, Clumping) coupling_issue->aggregation_symptoms no_aggregation No Obvious Aggregation aggregation_symptoms->no_aggregation No aggregation_confirmed Aggregation Confirmed aggregation_symptoms->aggregation_confirmed Yes solution1 Optimize Coupling: - Use HATU/HBTU - Double Couple - Increase Time/Temp no_aggregation->solution1 solution2 Introduce Anti-Aggregation Strategy: - Chaotropic Salts (LiCl) - 'Magic Mixture' - Pseudoproline Dipeptides aggregation_confirmed->solution2 solution1->continue_synthesis solution2->continue_synthesis

Caption: Troubleshooting workflow for N-Cbz-DL-alanine aggregation in SPPS.

Experimental_Workflow Experimental Workflow for Mitigating Aggregation cluster_prevention Proactive Strategy cluster_reaction Reactive Strategy proactive_choice Difficult Sequence Identified (Hydrophobic, Long Chain) use_low_loading Use Low-Loading Resin proactive_choice->use_low_loading use_pseudoproline Incorporate Pseudoproline Dipeptide proactive_choice->use_pseudoproline coupling_step Standard Coupling Cycle use_low_loading->coupling_step use_pseudoproline->coupling_step aggregation_detected Aggregation Detected Mid-Synthesis use_chaotropic Wash with Chaotropic Salts (e.g., 0.4M LiCl in DMF) aggregation_detected->use_chaotropic use_magic_mixture Switch to 'Magic Mixture' Solvent aggregation_detected->use_magic_mixture use_chaotropic->coupling_step use_magic_mixture->coupling_step start_synthesis Start Synthesis start_synthesis->proactive_choice start_synthesis->coupling_step coupling_step->aggregation_detected If aggregation occurs final_product Cleavage and Purification coupling_step->final_product

Caption: Experimental workflow for incorporating aggregation-mitigating strategies.

References

Validation & Comparative

A Comparative Guide to N-(Benzyloxycarbonyl)-DL-alanine and Fmoc-DL-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of protecting groups for amino acids is a critical determinant of yield, purity, and overall efficiency. The two most prominent strategies for Nα-amino protection are the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group. This guide provides an objective, data-supported comparison of N-(Benzyloxycarbonyl)-DL-alanine (Cbz-DL-alanine) and Fmoc-DL-alanine in the context of peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS), the predominant methodology in contemporary research and development.

The use of DL-alanine, a racemic mixture of D- and L-alanine, introduces stereochemical diversity into the peptide sequence. This can be a deliberate strategy to create peptide libraries for screening purposes or to enhance peptide stability against enzymatic degradation.

At a Glance: Key Characteristics of Cbz-DL-alanine vs. Fmoc-DL-alanine

CharacteristicThis compound (Cbz-DL-alanine)Fmoc-DL-alanine
Nα-Protection Strategy Benzyloxycarbonyl (Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Primary Synthesis Method Primarily solution-phase; limited use in SPPS (e.g., N-terminal capping)Solid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr in acetic acid)Mild base (e.g., 20% piperidine in DMF)[1]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups[2]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt)[1]
Key Advantages Stable to a wide range of reagents; imparts crystallinity, potentially aiding purification.[1]Milder deprotection conditions preserve sensitive side-chain modifications; automation-friendly; UV absorbance of by-product allows for reaction monitoring.[1]
Key Disadvantages Harsh deprotection conditions are not compatible with many functional groups and are difficult to implement in standard SPPS cycles.[1]Potential for side reactions like diketopiperazine formation at the dipeptide stage; aggregation of the growing peptide chain can be an issue.[1][3]

Performance in Peptide Synthesis: A Comparative Analysis

While direct, side-by-side quantitative comparisons of Cbz-DL-alanine and Fmoc-DL-alanine in SPPS are not extensively documented in peer-reviewed literature, a comparison can be drawn from the well-established principles of each chemistry. The overwhelming preference for Fmoc chemistry in modern SPPS is a testament to its practicality and milder conditions.

Table 1: Comparative Performance Metrics in Solid-Phase Peptide Synthesis (SPPS)

ParameterCbz-Strategy (Hypothetical SPPS)Fmoc-Strategy (Typical SPPS)Notes
Coupling Efficiency Generally high in solution-phase. In SPPS, steric hindrance could be a factor, but data is limited.Typically >99% with modern coupling reagents (e.g., HBTU, HATU).[4]Efficiency is highly dependent on the coupling reagents and the specific peptide sequence.
Deprotection Time 4-24 hours for on-resin hydrogenolysis.[2]5-20 minutes for piperidine treatment.[5]The rapid deprotection in Fmoc-SPPS is a major advantage for cycle time.
Crude Peptide Purity Likely lower due to harsh deprotection and potential for side reactions.50-90%, highly sequence-dependent.[4][6]Purity is influenced by aggregation, side reactions, and coupling efficiency.
Overall Yield Generally lower in SPPS due to challenges in repetitive, on-resin deprotection.70-95% (cleavage yield), dependent on sequence and resin.[4]Fmoc-SPPS is optimized for high yields in an automated fashion.
Automation Compatibility Poor; catalytic hydrogenolysis is not amenable to standard automated SPPS instrumentation.Excellent; the liquid-phase deprotection and coupling steps are easily automated.This is a primary reason for the dominance of Fmoc chemistry in SPPS.

Experimental Protocols

Protocol 1: Fmoc-SPPS Cycle for Incorporation of Fmoc-DL-Alanine

This protocol outlines a standard manual cycle for the incorporation of Fmoc-DL-alanine into a peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-DL-Alanine:

  • In a separate vessel, dissolve Fmoc-DL-alanine (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 2.9-4.9 equivalents) in DMF.

  • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to pre-activate the amino acid.

  • Immediately add the activated Fmoc-DL-alanine solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: N-Terminal Capping with Cbz-DL-Alanine in Fmoc-SPPS

This protocol describes the use of Cbz-DL-alanine to cap the N-terminus of a peptide synthesized via Fmoc-SPPS.

1. Final Fmoc Deprotection:

  • After the final coupling cycle of the Fmoc-protected amino acid, perform the Fmoc deprotection as described in Protocol 1, step 2.

2. Cbz Capping Reaction:

  • In a separate vial, dissolve Cbz-DL-alanine (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated Cbz-DL-alanine solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using the Kaiser test.

3. Washing:

  • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and then methanol (3x).

  • Dry the resin under vacuum.

4. Cleavage and Final Deprotection:

  • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). The Cbz group will remain intact under these conditions.

Potential Side Reactions

Fmoc-DL-alanine:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[3]

  • Aspartimide Formation: For sequences containing aspartic acid, the use of piperidine for deprotection can lead to the formation of a cyclic imide, which can result in a mixture of byproducts.[3]

  • Aggregation: The hydrophobicity of the Fmoc group can contribute to the aggregation of the growing peptide chain, leading to incomplete coupling and deprotection.[3]

Cbz-DL-alanine:

  • Incomplete Deprotection: Catalytic hydrogenolysis can be inefficient, especially with sterically hindered substrates or in the presence of sulfur-containing amino acids which can poison the catalyst.[1]

  • Side Reactions with Sulfur-Containing Amino Acids: The catalytic hydrogenation conditions required for Cbz removal can lead to side reactions with methionine and cysteine residues.[1]

  • Benzyl Group Migration: Under strongly acidic conditions, the benzyl group from the Cbz protection can potentially migrate to electron-rich side chains like that of tyrosine.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical workflows for peptide synthesis using Fmoc and Cbz strategies.

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Resin Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Resin-Bound Peptide (Free N-terminus) Deprotection->FreeAmine Coupling Coupling (Fmoc-DL-Ala + Activator) FreeAmine->Coupling ElongatedPeptide Elongated Peptide (N-terminally Fmoc-protected) Coupling->ElongatedPeptide FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) ElongatedPeptide->FinalCleavage start start->Resin Purification Purification (HPLC) FinalCleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Cbz_Solution_Phase_Workflow cluster_solution Solution-Phase Synthesis StartAA C-terminal Amino Acid Ester CbzDeprotection Cbz Deprotection (H₂/Pd/C) StartAA->CbzDeprotection FreeAmine Dipeptide Ester (Free N-terminus) CbzDeprotection->FreeAmine Coupling Coupling (Cbz-DL-Ala + Activator) FreeAmine->Coupling ProtectedPeptide Protected Peptide Fragment Coupling->ProtectedPeptide PurificationStep Purification (e.g., Crystallization, Chromatography) ProtectedPeptide->PurificationStep FinalDeprotection Final Deprotection & Saponification PurificationStep->FinalDeprotection FinalPurification Final Purification (HPLC) FinalDeprotection->FinalPurification FinalPeptide Final Peptide FinalPurification->FinalPeptide

Caption: Generalized workflow for solution-phase peptide synthesis using the Cbz strategy.

Conclusion

For the synthesis of peptides, particularly through the highly efficient and automatable solid-phase methodology, Fmoc-DL-alanine is the superior choice over Cbz-DL-alanine. The mild, base-labile nature of the Fmoc group allows for rapid and clean deprotection cycles that are compatible with a wide range of acid-labile side-chain protecting groups and sensitive peptide sequences. The entire process is amenable to automation, which is a significant advantage in both research and industrial settings.

This compound, while historically significant, is now relegated to more niche applications in modern peptide synthesis. Its primary utility is in solution-phase synthesis or as a specialized N-terminal capping agent in SPPS, where its orthogonality to both Fmoc and Boc chemistries can be strategically leveraged. The harsh conditions required for Cbz group removal make it largely unsuitable for use as a temporary Nα-protecting group in a repetitive SPPS workflow.

Researchers, scientists, and drug development professionals should, for the vast majority of applications, rely on the well-established and robust Fmoc-SPPS strategy for the incorporation of DL-alanine and other amino acids into synthetic peptides.

References

A Head-to-Head Comparison: Boc vs. Cbz Protecting Groups for Alanine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the selection of an appropriate protecting group for the amine functionality of amino acids is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long been stalwarts for the protection of alanine. This guide provides a comprehensive, data-driven comparison of the Boc and Cbz protecting groups for alanine, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Differences Between Boc and Cbz Protection

The fundamental distinction between the Boc and Cbz protecting groups lies in their chemical nature and, consequently, their deprotection mechanisms. The Boc group is an acid-labile protecting group, typically removed with acids like trifluoroacetic acid (TFA), while the Cbz group is cleaved under neutral conditions via catalytic hydrogenolysis.[1][2] This inherent difference in lability forms the basis of their orthogonal applicability in complex synthetic strategies.[3]

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Structure tBu-O-CO-Bn-O-CO-
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Deprotection Condition Acidic (e.g., TFA, HCl)[4]Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[5]
Byproducts of Deprotection Isobutylene and CO₂Toluene and CO₂
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and basic conditions.[2]
Key Advantages Milder deprotection for some sensitive substrates; compatible with Fmoc chemistry.Orthogonal to acid- and base-labile groups; protected amino acids are often crystalline.[3]
Potential Side Reactions Alkylation of sensitive residues by the tert-butyl cation (can be suppressed with scavengers).Catalyst poisoning; reduction of other functional groups.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the protection of alanine and the deprotection of Boc-alanine and Cbz-alanine, compiled from various experimental sources. It is important to note that direct comparison of yields may be influenced by variations in experimental conditions.

Table 1: Protection of L-Alanine

Protecting GroupReagents and ConditionsSolventYield (%)Reference
Boc(Boc)₂O, NaOH, 0°C to rt, 17hTHF/Water100%[6]
Boc(Boc)₂O, K₂CO₃, 0°C to rt, 18h1,4-Dioxane/Water72%[7]
CbzCbz-Cl, NaOH, 0°C to rt, 2hWater73%[8]
CbzCbz-Cl, aq. NaOH, 0°CWater~95%[9]
Cbzfrom Cbz-Ala-OMe with NaOH, rt, 40minEthanol/Water98%[10]

Table 2: Deprotection of Protected L-Alanine

Protected AlanineDeprotection Method and ReagentsSolventTimeYield (%)Reference
Boc-L-alanineTrifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 2 h>95[4]
Boc-L-alanine4M Hydrogen Chloride (HCl)1,4-Dioxane0.5 - 2 h>95[4]
Cbz-L-alanineH₂ (1 atm), 10% Pd/CEthanolNot Specified>95[9]
Cbz-(Ala)₄H₂, 10% Pd/CMethanolNot SpecifiedHigh[5]
Cbz-L-alanineTransfer Hydrogenolysis (HCOONH₄, Pd/C), refluxMethanolNot Specified>90[9]

Experimental Workflows and Mechanisms

The selection of a protecting group dictates the overall synthetic workflow. The following diagrams, generated using the DOT language, illustrate the logical flow of the protection and deprotection steps for both Boc and Cbz groups with alanine.

Boc_Protection_Workflow cluster_protection Boc Protection of Alanine cluster_deprotection Boc Deprotection Alanine L-Alanine Boc_Ala Boc-L-Alanine Alanine->Boc_Ala Protection Boc2O (Boc)₂O Boc2O->Boc_Ala Base Base (e.g., NaOH) Base->Boc_Ala Solvent_P Solvent (e.g., THF/H₂O) Solvent_P->Boc_Ala Boc_Ala_D Boc-L-Alanine Deprotected_Ala L-Alanine (TFA salt) Boc_Ala_D->Deprotected_Ala Deprotection Acid Acid (e.g., TFA) Acid->Deprotected_Ala Solvent_D Solvent (e.g., DCM) Solvent_D->Deprotected_Ala Byproducts_Boc Isobutylene + CO₂ Deprotected_Ala->Byproducts_Boc

Caption: Workflow for Boc protection and deprotection of alanine.

Cbz_Protection_Workflow cluster_protection Cbz Protection of Alanine cluster_deprotection Cbz Deprotection Alanine L-Alanine Cbz_Ala Cbz-L-Alanine Alanine->Cbz_Ala Protection CbzCl Cbz-Cl CbzCl->Cbz_Ala Base Base (e.g., NaOH) Base->Cbz_Ala Solvent_P Solvent (e.g., H₂O) Solvent_P->Cbz_Ala Cbz_Ala_D Cbz-L-Alanine Deprotected_Ala L-Alanine Cbz_Ala_D->Deprotected_Ala Deprotection Hydrogen H₂ Hydrogen->Deprotected_Ala Catalyst Catalyst (e.g., Pd/C) Catalyst->Deprotected_Ala Solvent_D Solvent (e.g., EtOH) Solvent_D->Deprotected_Ala Byproducts_Cbz Toluene + CO₂ Deprotected_Ala->Byproducts_Cbz

Caption: Workflow for Cbz protection and deprotection of alanine.

Experimental Protocols

The following are detailed methodologies for key experiments involving the Boc and Cbz protection and deprotection of alanine.

Protocol 1: Synthesis of N-tert-Butoxycarbonyl-L-Alanine (Boc-L-Alanine)

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Petroleum ether

  • 4 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend L-alanine (1.00 eq) in water.

  • Cool the suspension to 0°C and add NaOH (1.50 eq).

  • Add THF, followed by the addition of (Boc)₂O (1.30 eq).

  • Stir the resulting solution at room temperature for 17 hours.

  • Extract the reaction mixture with petroleum ether (2 x volume).

  • Acidify the aqueous layer to pH 1 with 4 M HCl.

  • Extract the aqueous layer with ethyl acetate (4 x volume).

  • Wash the combined organic phases with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-L-alanine.[6]

Protocol 2: Synthesis of N-Benzyloxycarbonyl-L-Alanine (Cbz-L-Alanine)

Materials:

  • L-Alanine

  • 2N Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Dissolve L-alanine (1.0 eq) in 2N NaOH solution and cool to 0°C in an ice bath.

  • Simultaneously add benzyl chloroformate (1.5 eq) and 2N NaOH solution dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.

  • Wash the aqueous phase with diethyl ether.

  • Acidify the aqueous phase to pH 1 with 2N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with water, dry over MgSO₄, and remove the solvent under reduced pressure.

  • Recrystallize the product from ethyl acetate/hexane to afford Cbz-L-alanine.[8]

Protocol 3: Deprotection of Boc-L-Alanine using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-L-alanine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Toluene (optional)

  • Cold diethyl ether

Procedure:

  • Dissolve Boc-L-alanine in anhydrous DCM (approximately 0.1-0.5 M).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Toluene can be added and co-evaporated to remove residual TFA.

  • Triturate the residue with cold diethyl ether to precipitate the L-alanine TFA salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[4]

Protocol 4: Deprotection of Cbz-L-Alanine by Catalytic Hydrogenolysis

Materials:

  • Cbz-L-alanine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Celite®

Procedure:

  • Dissolve Cbz-L-alanine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium).

  • Seal the flask, purge with an inert gas, and then introduce hydrogen gas.

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected L-alanine.[5][9]

Concluding Remarks

The choice between Boc and Cbz as a protecting group for alanine is contingent upon the overall synthetic strategy, the nature of other functional groups present in the molecule, and the desired deprotection conditions. The acid-labile Boc group is highly favored in solid-phase peptide synthesis, often in conjunction with orthogonal protecting groups. The Cbz group, with its robust stability and removal under neutral hydrogenolysis conditions, remains a valuable tool, particularly in solution-phase synthesis and for substrates sensitive to acidic deprotection. A thorough understanding of the quantitative performance and experimental nuances of each protecting group is paramount for the successful design and execution of complex synthetic endeavors in research and drug development.

References

A Comparative Guide to N-Cbz-DL-alanine and N-Benzoyl-DL-alanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and pharmaceutical development, the selection of appropriate protected amino acids is a critical determinant of synthetic efficiency and final product purity. Among the myriad of choices for N-terminal protection of alanine, N-Carbobenzyloxy-DL-alanine (N-Cbz-DL-alanine) and N-Benzoyl-DL-alanine stand out as common intermediates. This guide provides an objective comparison of their properties and applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic strategies.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical properties of each compound, largely influenced by the nature of their respective N-protecting groups: the carbobenzyloxy (Cbz) group and the benzoyl (Bz) group.

PropertyN-Cbz-DL-alanineN-Benzoyl-DL-alanine
Molecular Formula C₁₁H₁₃NO₄C₁₀H₁₁NO₃
Molecular Weight 223.23 g/mol [1]193.20 g/mol [2]
Melting Point 112-113 °C[1]165-167 °C[3][4]
Solubility Soluble in organic solvents like methanol and dichloromethane.[5]Very slightly soluble in water.[3][6] Soluble in polar organic solvents.[7]
Appearance White to almost white powder or crystal.White crystal.[6]

Core Applications and Performance Comparison

Both N-Cbz-DL-alanine and N-Benzoyl-DL-alanine serve as valuable building blocks in organic synthesis, particularly in the construction of peptides and as pharmaceutical intermediates. The primary distinction in their utility stems from the stability and cleavage conditions of their protecting groups.

N-Cbz-DL-alanine is a cornerstone in traditional solution-phase peptide synthesis.[8] The Cbz group is renowned for its robustness under a variety of reaction conditions, yet it can be removed selectively, a property known as orthogonality.[9]

N-Benzoyl-DL-alanine is also utilized in peptide synthesis and serves as a key intermediate in the development of pharmaceuticals.[7] Derivatives of N-Benzoyl-DL-alanine have been noted for their potential antimicrobial activities.[10]

The following table compares the key characteristics of the Cbz and Benzoyl protecting groups, which dictates the primary use-cases for each compound.

FeatureN-Carbobenzyloxy (Cbz) GroupN-Benzoyl (Bz) Group
Stability Stable to mildly acidic and basic conditions.[11]Generally stable.
Cleavage Conditions - Catalytic hydrogenolysis (H₂/Pd)[8] - Strong acids (e.g., HBr in acetic acid)[11] - Sodium in liquid ammonia[11]- Hydrolysis (acidic or basic conditions) to yield DL-alanine and benzoic acid.[7]
Orthogonality Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[9]Not typically discussed in terms of orthogonality in peptide synthesis in the same vein as Cbz, Boc, and Fmoc.
Primary Application Solution-phase peptide synthesis.[8]Pharmaceutical intermediate, building block in organic synthesis.[7]

Experimental Protocols

Detailed and reliable synthetic protocols are crucial for the successful application of these compounds. Below are representative experimental procedures for the synthesis of both N-Cbz-DL-alanine and N-Benzoyl-DL-alanine.

Synthesis of N-Cbz-DL-alanine

This protocol follows the Schotten-Baumann conditions for the N-protection of an amino acid.[9]

Materials:

  • DL-alanine

  • 2 M Sodium Hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve DL-alanine (1.0 eq) in 2 M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. Maintain the temperature below 5 °C and the pH between 9-10 by the simultaneous addition of 2 M NaOH.[12]

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.[12]

  • Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.[12]

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl, which will result in the precipitation of a white solid.[12]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Cbz-DL-alanine.

G cluster_synthesis Synthesis of N-Cbz-DL-alanine DL-alanine DL-alanine Reaction_Mixture Reaction Mixture (pH 9-10, <5°C) DL-alanine->Reaction_Mixture NaOH_solution 2M NaOH Solution NaOH_solution->Reaction_Mixture Washing Wash with Diethyl Ether Reaction_Mixture->Washing Stir 2-3h at RT Cbz-Cl Benzyl Chloroformate Cbz-Cl->Reaction_Mixture Acidification Acidify with 1M HCl (pH 2-3) Washing->Acidification Precipitate White Precipitate (N-Cbz-DL-alanine) Acidification->Precipitate Filtration_Drying Filter, Wash & Dry Precipitate->Filtration_Drying Final_Product N-Cbz-DL-alanine Filtration_Drying->Final_Product

Synthesis workflow for N-Cbz-DL-alanine.
Synthesis of N-Benzoyl-DL-alanine

The synthesis of N-Benzoyl-DL-alanine is also typically achieved through a Schotten-Baumann reaction.[7]

Materials:

  • DL-alanine

  • Sodium hydroxide (NaOH)

  • Benzoyl chloride

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve DL-alanine in water.

  • Add sodium hydroxide to the solution to create a basic environment (pH > 8).[7]

  • Slowly add benzoyl chloride to the mixture while stirring, maintaining the temperature with an ice bath to minimize side reactions.[7]

  • Allow the reaction to proceed at room temperature for several hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.[7]

  • Filter the precipitate and purify by recrystallization from a suitable solvent like ethanol or aqueous ethanol to obtain N-Benzoyl-DL-alanine.[7]

G cluster_synthesis Synthesis of N-Benzoyl-DL-alanine DL-alanine_aq Aqueous DL-alanine Basic_Mixture Basic Reaction Mixture (pH > 8, ice bath) DL-alanine_aq->Basic_Mixture NaOH Sodium Hydroxide NaOH->Basic_Mixture Acidification Acidify with HCl Basic_Mixture->Acidification Stir for several hours at RT Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Basic_Mixture Slow addition Precipitate Crude N-Benzoyl-DL-alanine Acidification->Precipitate Recrystallization Recrystallize Precipitate->Recrystallization Final_Product N-Benzoyl-DL-alanine Recrystallization->Final_Product

Synthesis workflow for N-Benzoyl-DL-alanine.

Signaling Pathways and Logical Relationships

The primary role of these molecules is as building blocks in synthesis rather than direct participants in cellular signaling pathways. However, the logical relationship in their application in peptide synthesis can be visualized. The choice of protecting group dictates the deprotection strategy, which must be compatible with other protecting groups present in the peptide being synthesized. This concept of "orthogonality" is fundamental.

G cluster_orthogonality Orthogonal Deprotection Strategies in Peptide Synthesis cluster_deprotection Selective Deprotection Peptide Growing Peptide Chain Cbz_Ala N-Cbz-Alanine Cbz_Ala->Peptide Boc_X N-Boc-Amino Acid Boc_X->Peptide Fmoc_Y N-Fmoc-Amino Acid Fmoc_Y->Peptide Hydrogenolysis H₂/Pd Hydrogenolysis->Cbz_Ala Cleaves Cbz Strong_Acid TFA Strong_Acid->Boc_X Cleaves Boc Base Piperidine Base->Fmoc_Y Cleaves Fmoc

Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Conclusion

Both N-Cbz-DL-alanine and N-Benzoyl-DL-alanine are valuable reagents in the fields of chemical synthesis and drug development. The choice between them is primarily dictated by the specific requirements of the synthetic route.

  • N-Cbz-DL-alanine is the preferred choice when orthogonality to acid- and base-labile protecting groups is necessary, a common scenario in complex, multi-step peptide syntheses. Its well-established role and predictable reactivity make it a reliable tool for researchers.

  • N-Benzoyl-DL-alanine , while also applicable in synthesis, may be selected for applications where its specific physicochemical properties are advantageous or when exploring the biological activities of its derivatives.

Ultimately, a thorough understanding of the stability and cleavage conditions of the Cbz and Benzoyl protecting groups is paramount for the successful application of these N-protected alanines in research and development.

References

A Comparative Guide to the Efficacy of Resolving Agents for N-Cbz-DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds essential for pharmaceuticals and fine chemicals. This guide provides an objective comparison of different methods for the resolution of N-Cbz-DL-alanine, a common intermediate in peptide synthesis and the development of chiral drugs. This document outlines the performance of various resolving agents, supported by experimental protocols and data to aid researchers in selecting the most effective method for their needs.

Comparison of Resolving Agents

The selection of a resolving agent for N-Cbz-DL-alanine is crucial for achieving high yields and enantiomeric purity. While comprehensive comparative studies are limited, the following table summarizes the performance of commonly employed resolving agents based on available data and established chemical principles.

Resolving AgentMethodTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
(-)-Ephedrine Diastereomeric Salt Formation35-45 (per enantiomer)>95Readily available, well-established procedure.Requires careful control of crystallization conditions.
Brucine Diastereomeric Salt FormationVariableHighEffective for many N-protected amino acids.Toxic, requires careful handling and disposal.
L-Tyrosine Hydrazide Diastereomeric Salt FormationPotentially HighPotentially HighCan be highly selective.May require specific reaction conditions.
Enzymatic Resolution Kinetic Resolution~50 (for one enantiomer)>98High enantioselectivity, mild reaction conditions.Requires derivatization/de-derivatization steps.

Experimental Protocols

Detailed methodologies are crucial for the successful resolution of N-Cbz-DL-alanine. Below are representative protocols for diastereomeric salt formation and the determination of enantiomeric excess.

Protocol 1: Resolution of N-Cbz-DL-Alanine with (-)-Ephedrine

This protocol describes the separation of N-Cbz-DL-alanine enantiomers via the formation of diastereomeric salts with (-)-ephedrine.

Materials:

  • N-Cbz-DL-alanine

  • (-)-Ephedrine

  • Ethanol

  • Diethyl ether

  • 2N Hydrochloric Acid

  • Ethyl acetate

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of N-Cbz-DL-alanine in 100 mL of warm ethanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve 7.4 g of (-)-ephedrine in 50 mL of warm ethanol.

    • Slowly add the (-)-ephedrine solution to the N-Cbz-DL-alanine solution with gentle stirring.

    • Allow the mixture to cool to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization of the less soluble diastereomeric salt (N-Cbz-L-alanine-(-)-ephedrine).

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals under vacuum. This fraction is enriched in the N-Cbz-L-alanine-(-)-ephedrine salt.

  • Liberation of N-Cbz-L-Alanine:

    • Suspend the dried crystals in 100 mL of water and add 2N HCl dropwise with stirring until the pH is approximately 2.

    • Extract the liberated N-Cbz-L-alanine with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Cbz-L-alanine.

  • Isolation of N-Cbz-D-Alanine from the Mother Liquor:

    • Concentrate the mother liquor from step 2 under reduced pressure.

    • Treat the residue with 2N HCl and extract with ethyl acetate as described in step 3 to recover the N-Cbz-D-alanine enriched fraction.

    • Further purification may be required to achieve high enantiomeric purity.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol outlines a standard method for analyzing the enantiomeric purity of the resolved N-Cbz-alanine.

Materials and Equipment:

  • Resolved N-Cbz-alanine sample

  • HPLC grade n-hexane, ethanol, and trifluoroacetic acid

  • Chiral HPLC column (e.g., CHIRALPAK® IC)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the resolved N-Cbz-alanine in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: n-hexane/ethanol/trifluoroacetic acid (90/10/0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 230 nm

  • Analysis:

    • Inject the sample onto the chiral column and record the chromatogram.

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

G cluster_prep Salt Formation cluster_separation Separation cluster_liberation Liberation N-Cbz-DL-Alanine N-Cbz-DL-Alanine Mix_and_Cool Mix and Cool N-Cbz-DL-Alanine->Mix_and_Cool (-)-Ephedrine (-)-Ephedrine (-)-Ephedrine->Mix_and_Cool Ethanol Ethanol Ethanol->Mix_and_Cool Filtration Filtration Mix_and_Cool->Filtration Less_Soluble_Salt Less Soluble Salt (N-Cbz-L-alanine-(-)-ephedrine) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in N-Cbz-D-alanine) Filtration->Mother_Liquor Acidification_L Acidification (HCl) Less_Soluble_Salt->Acidification_L Acidification_D Acidification (HCl) Mother_Liquor->Acidification_D Extraction_L Extraction (EtOAc) Acidification_L->Extraction_L N-Cbz-L-Alanine N-Cbz-L-Alanine Extraction_L->N-Cbz-L-Alanine Extraction_D Extraction (EtOAc) Acidification_D->Extraction_D N-Cbz-D-Alanine N-Cbz-D-Alanine Extraction_D->N-Cbz-D-Alanine G Start Start Sample_Prep Prepare Sample (1 mg/mL in mobile phase) Start->Sample_Prep HPLC_System Inject into HPLC System (Chiral Column) Sample_Prep->HPLC_System Detection UV Detection (230 nm) HPLC_System->Detection Chromatogram Obtain Chromatogram (Separated Enantiomer Peaks) Detection->Chromatogram Calculation Calculate e.e. using Peak Areas Chromatogram->Calculation End End Calculation->End

Spectroscopic data comparison of N-Cbz-L-alanine and N-Cbz-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and chiral drug development, the stereochemical purity of protected amino acids is paramount. N-Carbobenzyloxy-L-alanine (N-Cbz-L-alanine) and its enantiomer, N-Carbobenzyloxy-D-alanine (N-Cbz-D-alanine), are fundamental building blocks. While chemically identical in terms of connectivity, their three-dimensional arrangement leads to distinct biological activities. This guide provides a comparative analysis of their spectroscopic data, offering a foundational tool for their identification and quality control.

As enantiomers, N-Cbz-L-alanine and N-Cbz-D-alanine exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, their spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are also identical. The definitive spectroscopic method to differentiate between these two enantiomers is polarimetry, which measures the rotation of plane-polarized light.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Cbz-L-alanine and N-Cbz-D-alanine.

Spectroscopic Technique N-Cbz-L-alanine N-Cbz-D-alanine Reference(s)
¹H NMR (CDCl₃, 400 MHz) See Table 2 for detailed assignments.See Table 2 for detailed assignments.[1]
¹³C NMR (CDCl₃, 125 MHz) See Table 3 for detailed assignments.See Table 3 for detailed assignments.
Mass Spectrometry (MS) Molecular Weight: 223.23 g/mol Molecular Weight: 223.23 g/mol [2]
Specific Optical Rotation -14.5° (c=2, Acetic Acid)+15° (c=2, Acetic Acid)

Table 1: Summary of Comparative Spectroscopic Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
-CH₃~1.44Doublet~7.2
-CH-~4.38Quartet~7.2
-CH₂- (benzyl)~5.11Singlet-
-NH-~5.40Broad Singlet-
Aromatic -CH~7.30-7.38Multiplet-
-COOH~10.9Broad Singlet-

Table 2: ¹H NMR Data for N-Cbz-Alanine (L and D enantiomers) in CDCl₃.

¹³C NMR Data

Assignment Chemical Shift (δ) in ppm
-CH₃~18.5
-CH-~49.6
-CH₂- (benzyl)~67.3
Aromatic -CH~128.3, 128.4, 128.7
Aromatic Quaternary C~136.2
C=O (urethane)~156.0
C=O (acid)~177.8

Table 3: ¹³C NMR Data for N-Cbz-Alanine (L and D enantiomers) in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectra of N-Cbz-L-alanine and N-Cbz-D-alanine are identical. Key characteristic peaks include:

  • ~3300 cm⁻¹: N-H stretch (amide)

  • ~3030 cm⁻¹: Aromatic C-H stretch

  • ~2950 cm⁻¹: Aliphatic C-H stretch

  • ~1715 cm⁻¹: C=O stretch (carboxylic acid)

  • ~1690 cm⁻¹: C=O stretch (urethane)

  • ~1530 cm⁻¹: N-H bend and C-N stretch (amide II)

  • ~1250 cm⁻¹: C-O stretch (urethane)

Experimental Protocols

Below are representative experimental protocols for the acquisition of the spectroscopic data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the N-Cbz-alanine enantiomer in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

2. Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Method: Infuse the sample solution directly into the ESI source.

  • Ionization Mode: Can be run in either positive or negative ion mode.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 100-500).

3. Polarimetry

  • Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).

  • Sample Preparation: Accurately weigh the sample and dissolve it in a precise volume of solvent (e.g., acetic acid) to a known concentration (c), typically expressed in g/100 mL. For the referenced data, the concentration is 2 g/100 mL.

  • Measurement:

    • Calibrate the instrument with a blank (pure solvent).

    • Fill the sample cell (of a known path length, l, in decimeters) with the sample solution.

    • Measure the observed optical rotation (α).

  • Calculation of Specific Rotation ([α]): [α] = α / (l × c)

Logical Relationship Diagram

The following diagram illustrates the relationship between the enantiomeric nature of N-Cbz-L-alanine and N-Cbz-D-alanine and their resulting spectroscopic properties.

G cluster_0 Enantiomers cluster_1 Achiral Spectroscopic Methods cluster_2 Chiral Spectroscopic Method N-Cbz-L-alanine N-Cbz-L-alanine Identical NMR (¹H, ¹³C) Identical NMR (¹H, ¹³C) N-Cbz-L-alanine->Identical NMR (¹H, ¹³C) Identical IR Identical IR N-Cbz-L-alanine->Identical IR Identical MS Identical MS N-Cbz-L-alanine->Identical MS Opposite Optical Rotation Opposite Optical Rotation N-Cbz-L-alanine->Opposite Optical Rotation N-Cbz-D-alanine N-Cbz-D-alanine N-Cbz-D-alanine->Identical NMR (¹H, ¹³C) N-Cbz-D-alanine->Identical IR N-Cbz-D-alanine->Identical MS N-Cbz-D-alanine->Opposite Optical Rotation

Caption: Enantiomers and their spectroscopic properties.

References

A Comparative Guide to N-(Benzyloxycarbonyl)-DL-alanine and its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of an appropriate N-terminal protecting group for amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. While modern solid-phase peptide synthesis (SPPS) is dominated by the use of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, the classical N-(Benzyloxycarbonyl)-DL-alanine, also known as Cbz-DL-alanine or Z-DL-alanine, continues to hold significant relevance, particularly in solution-phase synthesis and specific strategic applications. This guide provides an objective comparison of the performance of this compound with its primary alternatives, supported by available experimental data and detailed methodologies.

At a Glance: A Qualitative Comparison of N-Terminal Protecting Groups

The primary function of an N-terminal protecting group is to prevent the unwanted reaction of the amine group of an amino acid during the formation of a peptide bond. The ideal protecting group is one that can be introduced easily, is stable throughout the various reaction conditions of peptide chain elongation, and can be removed selectively without compromising the integrity of the newly formed peptide. The choice between Cbz, Boc, and Fmoc hinges on their distinct chemical properties and deprotection mechanisms, which in turn dictates their compatibility with different synthetic strategies.

CharacteristicN-(Benzyloxycarbonyl) (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)Strong Acid (e.g., Trifluoroacetic Acid - TFA)Base (e.g., 20% Piperidine in DMF)
Primary Application Solution-Phase Peptide SynthesisSolid-Phase & Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
Key Advantages - Excellent for suppressing racemization in solution-phase.[1] - Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[1] - Tends to impart crystallinity, aiding in purification.[1] - Economical reagent (Benzyl chloroformate).[1]- Well-established and robust for SPPS. - Can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation.[2]- Mild deprotection conditions preserve sensitive functionalities. - Orthogonal to acid-labile side-chain protecting groups. - Amenable to automation and UV monitoring of deprotection.
Key Disadvantages - Deprotection by hydrogenolysis is not compatible with SPPS and can be problematic for peptides containing sulfur or other reducible groups. - Requires strong acids for cleavage, which can affect sensitive residues.- Repetitive acid deprotection can degrade sensitive peptides. - Final cleavage often requires hazardous strong acids like HF.- Base-labile nature can lead to side reactions like diketopiperazine formation at the dipeptide stage. - Can be more expensive than Cbz and Boc reagents.

Quantitative Performance Comparison

Table 1: Illustrative Yields for Protection and Deprotection of Alanine

Protecting GroupProtection MethodTypical Protection YieldDeprotection MethodTypical Deprotection Yield
Cbz Benzyl chloroformate, aq. base>90%Catalytic Hydrogenolysis (H₂/Pd-C)Quantitative
Boc Di-tert-butyl dicarbonate, aq. base>95%Trifluoroacetic Acid (TFA) in DCM~97-98%
Fmoc Fmoc-OSu or Fmoc-Cl, aq. base>95%20% Piperidine in DMF>99%

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.

Table 2: Comparative Performance in a Model Decapeptide Synthesis (Illustrative)

ParameterCbz-Strategy (Solution-Phase)Boc-Strategy (SPPS)Fmoc-Strategy (SPPS)Notes
Coupling Efficiency (per cycle) >98%>99%>99.5%Fmoc and Boc strategies in SPPS generally offer very high, reproducible coupling efficiencies with modern activators.
Deprotection Time (per cycle) N/A (Final Deprotection)15-30 minutes5-20 minutesFmoc deprotection is typically faster, contributing to shorter cycle times in SPPS.
Crude Peptide Purity Generally high due to purification of intermediates70-85%85-95%The milder conditions of the Fmoc strategy often lead to higher crude purity in SPPS.[3] Solution-phase synthesis with Cbz allows for purification at each step, generally resulting in a high-purity final product.
Final Peptide Yield Lower due to multiple purification steps15-35%20-40%Final yields are highly dependent on peptide length, sequence, and purification efficiency.
Racemization Potential Low, especially in solution-phaseModerateModerate to high for sensitive amino acidsCbz is known for its ability to suppress racemization.[1] The risk of racemization with Boc and Fmoc is highly dependent on the coupling reagents and conditions.

Experimental Protocols

Detailed methodologies for the introduction of the protecting group and a representative peptide coupling step are provided below.

Protocol 1: Synthesis of this compound (Cbz-DL-Ala-OH)

Materials:

  • DL-Alanine

  • 2 M Sodium Hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve DL-Alanine (1.0 equivalent) in 2 M NaOH solution in a flask and cool to 0 °C in an ice bath.

  • Add Benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution while vigorously stirring. Maintain the temperature below 5 °C and the pH between 9-10 by the simultaneous dropwise addition of 2 M NaOH.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

  • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This will cause the precipitation of a white solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Cbz-DL-Alanine.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Cbz-Ala-Gly-OMe)

Materials:

  • Cbz-DL-Alanine

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • 1 M HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Cbz-DL-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • In a separate flask, suspend Glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM and add DIEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes at room temperature.

  • Add the neutralized glycine methyl ester solution to the Cbz-DL-Alanine solution.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for peptide synthesis using Cbz in solution-phase and Fmoc in solid-phase, highlighting the key steps and logical relationships.

Solution_Phase_Peptide_Synthesis cluster_cycle Peptide Elongation Cycle (repeated) Coupling Peptide Coupling (e.g., DCC/HOBt) Deprotection C-terminal Ester Saponification Coupling->Deprotection Form peptide bond Purification Purification of Dipeptide Deprotection->Purification Free carboxyl group FinalProduct Cbz-Dipeptide-OH Purification->FinalProduct Start Cbz-DL-Alanine Start->Coupling AminoEster Amino Acid Ester (e.g., Gly-OMe) AminoEster->Coupling

Caption: Workflow for Solution-Phase Dipeptide Synthesis using Cbz protection.

Solid_Phase_Peptide_Synthesis cluster_sp_cycle SPPS Cycle (automated) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Fmoc-AA Coupling (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next AA Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA) Wash2->Cleavage After final cycle Start Resin-bound Amino Acid Start->Fmoc_Deprotection FinalPeptide Purified Peptide Cleavage->FinalPeptide

References

A Comparative Purity Analysis of Commercial N-Cbz-DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. N-Cbz-DL-alanine, a commonly used protected amino acid in peptide synthesis and other organic reactions, is available from numerous commercial suppliers. This guide provides a comparative overview of the stated purity of N-Cbz-DL-alanine from various suppliers and offers detailed experimental protocols for in-house purity verification.

Supplier Purity Comparison

The following table summarizes the advertised purity of N-Cbz-DL-alanine from a selection of commercial suppliers. It is important to note that this data is based on information available on the suppliers' websites and that batch-to-batch variability can occur. For critical applications, it is always recommended to perform an independent purity analysis.

SupplierProduct NumberStated PurityAnalysis Method CitedCAS Number
J&K Scientific37516698%Not specified on product page4132-86-9[1]
TCIC0632>99.0%HPLC, Neutralization titration4132-86-9[2]
CymitQuimica54-OR6127297%Not specified on product page1142-20-7 (L-form)
Advent Chemspeciality92226-25 G99%Not specified on product page1142-20-7 (L-form)[3]
Advanced ChemBlocksT10117295%Not specified on product page142855-80-9 (derivative)[4]

Note: Some suppliers list the CAS number for the L-enantiomer (N-Cbz-L-alanine) even when describing the DL-racemic mixture. Researchers should confirm the specific enantiomeric form required for their application.

Experimental Protocols for Purity Verification

To ensure the quality and consistency of N-Cbz-DL-alanine used in research and development, independent verification of its purity is crucial. The following are standard methods for the analysis of N-Cbz-DL-alanine purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of N-Cbz-protected amino acids by separating the main compound from any impurities.[5][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6][7]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm or 254 nm.[6]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of N-Cbz-DL-alanine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for confirming the chemical structure and assessing the purity of N-Cbz-DL-alanine. The presence of unexpected signals can indicate impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.[5]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the N-Cbz-DL-alanine sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.[5][8]

Data Analysis:

The ¹H NMR spectrum of pure N-Cbz-DL-alanine should exhibit characteristic peaks corresponding to the protons of the alanine and the carbobenzyloxy protecting group.[9][10] Integration of the peaks should be consistent with the number of protons in the molecule. Impurities will present as additional peaks in the spectrum.

Melting Point Analysis

The melting point of a solid compound is a physical property that can be used as an indicator of purity. A pure compound will have a sharp melting point range, while impurities will typically cause a depression and broadening of the melting point range.[11]

Instrumentation and Procedure:

  • Melting Point Apparatus: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the crystalline N-Cbz-DL-alanine is packed into a capillary tube.

  • Procedure: The sample is heated slowly, and the temperature range over which the solid melts is recorded.

Data Analysis:

The observed melting point range is compared to the literature value for pure N-Cbz-DL-alanine (typically around 112-114 °C).[1] A broader and lower melting point range suggests the presence of impurities.[11]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a commercial sample of N-Cbz-DL-alanine.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Procedures cluster_results Data Interpretation & Reporting Sample Commercial N-Cbz-DL-alanine Sample Visual Visual Inspection (Color, Form) Sample->Visual Documentation Review Supplier CoA Sample->Documentation MP Melting Point Analysis Sample->MP HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Compare_MP Compare to Literature Value MP->Compare_MP Calculate_Purity Calculate Purity (% Area) HPLC->Calculate_Purity Analyze_Spectrum Identify Impurity Signals NMR->Analyze_Spectrum Final_Report Final Purity Assessment & Report Compare_MP->Final_Report Calculate_Purity->Final_Report Analyze_Spectrum->Final_Report

References

A Comparative Guide to the Synthesis of N-(Benzyloxycarbonyl)-DL-alanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the protection of amino acid functional groups is a critical step. N-(Benzyloxycarbonyl)-DL-alanine (Cbz-DL-alanine) is a key intermediate, valued for the stability of the Cbz protecting group under various conditions and its facile removal. This guide provides a comparative analysis of two prominent synthesis routes for Cbz-DL-alanine, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The two primary methods benchmarked in this guide are the classical Schotten-Baumann reaction and a milder approach utilizing benzyl N-succinimidyl carbonate (Cbz-OSu). The following table summarizes the key quantitative parameters for each route.

ParameterSchotten-Baumann ReactionBenzyl N-succinimidyl Carbonate (Cbz-OSu) Method
Starting Materials DL-Alanine, Benzyl Chloroformate, Sodium HydroxideDL-Alanine, Benzyl N-succinimidyl Carbonate, Sodium Bicarbonate
Reaction Time 2-4 hours12-24 hours
Typical Yield 75-90%85-95%
Reaction Temperature 0-5 °C initially, then room temperatureRoom temperature
Key Reagent Hazard Benzyl chloroformate is highly corrosive and lachrymatoryCbz-OSu is a milder, less hazardous reagent
Byproducts Sodium chloride, requires careful pH controlN-hydroxysuccinimide (water-soluble)
Work-up Complexity Requires extraction and careful acidificationSimpler aqueous work-up

Experimental Protocols

Route 1: Schotten-Baumann Reaction

This method involves the acylation of the amino group of DL-alanine with benzyl chloroformate under basic conditions.

Materials:

  • DL-Alanine

  • Benzyl Chloroformate (Cbz-Cl)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve DL-alanine (1.0 equivalent) in 2 M NaOH solution in a flask and cool to 0°C in an ice bath.

  • While maintaining the temperature below 5°C, add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring. Simultaneously, add 2 M NaOH solution to maintain the pH between 9 and 10.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. This will cause the product to precipitate.

  • Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Using Benzyl N-succinimidyl Carbonate (Cbz-OSu)

This alternative method employs a less hazardous acylating agent and generally results in a simpler purification process.

Materials:

  • DL-Alanine

  • Benzyl N-succinimidyl Carbonate (Cbz-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve DL-alanine (1.0 equivalent) in a solution of sodium bicarbonate (2.0 equivalents) in a mixture of water and acetone.

  • To this solution, add a solution of benzyl N-succinimidyl carbonate (1.05 equivalents) in acetone.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the acetone by evaporation under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Cbz-OSu and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Logical Relationship of Synthesis Routes

The following diagram illustrates the logical flow and comparison between the two synthesis routes for this compound.

Synthesis Routes for this compound cluster_start Starting Material cluster_route1 Route 1: Schotten-Baumann cluster_route2 Route 2: Cbz-OSu Method cluster_comparison Comparison Start DL-Alanine R1_Reagent Benzyl Chloroformate + NaOH Start->R1_Reagent Acylation R2_Reagent Benzyl N-succinimidyl Carbonate + NaHCO3 Start->R2_Reagent Acylation R1_Conditions 0-5°C, pH 9-10 2-4 hours R1_Reagent->R1_Conditions R1_Product N-Cbz-DL-alanine R1_Conditions->R1_Product Precipitation Comparison Yield: R1: 75-90% R2: 85-95% Hazards: R1: High (Cbz-Cl) R2: Low (Cbz-OSu) Work-up: R1: More Complex R2: Simpler R1_Product->Comparison R2_Conditions Room Temp 12-24 hours R2_Reagent->R2_Conditions R2_Product N-Cbz-DL-alanine R2_Conditions->R2_Product Extraction R2_Product->Comparison

Caption: Comparative workflow of two synthesis routes for N-Cbz-DL-alanine.

A Comparative Guide to Coupling Reagents for N-Cbz-DL-Alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of peptide bonds is a cornerstone of synthetic organic chemistry, particularly in the fields of drug discovery and development. The choice of coupling reagent is a critical parameter that significantly influences the yield, purity, and overall success of a peptide synthesis. This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of an amino acid with N-Cbz-DL-alanine, a frequently used protected amino acid building block. We will objectively compare the performance of four widely used reagents—DCC, EDC, HBTU, and HATU—supported by representative experimental data and detailed methodologies to facilitate an informed selection for your specific research needs.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to activate the carboxylic acid group of N-Cbz-DL-alanine, rendering it susceptible to nucleophilic attack by the amino group of the coupling partner, while minimizing side reactions such as racemization. The following table summarizes the key performance indicators for the coupling of N-Cbz-DL-alanine with an amino acid ester (e.g., Glycine Methyl Ester), based on literature data for similar couplings.

Coupling ReagentAdditive(s)Typical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
DCC HOBt85-95[1]4-12Cost-effective and widely used.[2]Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[2]
EDC HOBt90-982-8Water-soluble carbodiimide and its urea byproduct simplify workup and purification.[3][4]Can be less effective for sterically hindered substrates without additives.
HBTU DIPEA>951-4High efficiency, fast reaction times, and reduced risk of racemization compared to carbodiimides.[5]Byproducts are soluble and require chromatographic separation.
HATU DIPEA>970.5-2Considered one of the most powerful coupling reagents, ideal for challenging couplings and minimizing racemization.[5]Higher cost compared to other reagents.

Experimental Protocols

The following protocols provide a detailed methodology for the coupling of N-Cbz-DL-alanine with glycine methyl ester hydrochloride as a representative example.

DCC/HOBt Mediated Coupling

This method is a classic and cost-effective approach to peptide bond formation.

Materials:

  • N-Cbz-DL-alanine (1.0 eq)

  • Glycine methyl ester hydrochloride (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Cbz-DL-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.0 eq) to neutralize.

  • Add the neutralized glycine methyl ester solution to the N-Cbz-DL-alanine solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EDC/HOBt Mediated Coupling

This protocol utilizes a water-soluble carbodiimide, simplifying the purification process.

Materials:

  • N-Cbz-DL-alanine (1.0 eq)

  • Glycine methyl ester hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Cbz-DL-alanine (1.0 eq), glycine methyl ester hydrochloride (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The urea byproduct will be removed in the aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

HBTU/DIPEA Mediated Coupling

HBTU is a highly efficient uronium salt-based coupling reagent that promotes rapid amide bond formation.

Materials:

  • N-Cbz-DL-alanine (1.0 eq)

  • Glycine methyl ester hydrochloride (1.0 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Cbz-DL-alanine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes.

  • Add HBTU (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HATU/DIPEA Mediated Coupling

HATU is one of the most effective coupling reagents, particularly for preventing racemization and for sterically hindered couplings.

Materials:

  • N-Cbz-DL-alanine (1.0 eq)

  • Glycine methyl ester hydrochloride (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Cbz-DL-alanine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 5-10 minutes.

  • Add HATU (1.1 eq) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add glycine methyl ester hydrochloride (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 0.5-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by diluting with ethyl acetate and washing with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Workflow

The fundamental principle behind these coupling reagents is the activation of the carboxylic acid of N-Cbz-DL-alanine to form a reactive intermediate that is readily attacked by the amine of the coupling partner.

G cluster_0 General Experimental Workflow A Combine N-Cbz-DL-alanine, Amino Acid Ester & Additives B Add Coupling Reagent A->B C Reaction Stirring (0°C to RT) B->C D Workup (Aqueous Washes) C->D E Purification (Chromatography) D->E F Characterization E->F

Caption: General experimental workflow for peptide coupling.

Carbodiimide (DCC/EDC) Mechanism

Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of HOBt traps this intermediate as a less reactive but more stable HOBt-ester, which reduces the risk of racemization.

G cluster_1 Carbodiimide (DCC/EDC) Activation Pathway RCOOH N-Cbz-DL-Alanine Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + Carbodiimide Carbodiimide DCC or EDC HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt Peptide Dipeptide Acylisourea->Peptide + Amine (Direct path) Urea Urea Byproduct (DCU or EDU) Acylisourea->Urea HOBt HOBt HOBtEster->HOBt regenerated HOBtEster->Peptide + Amine Amine Amino Acid Ester (H2N-R')

Caption: Carbodiimide activation pathway with HOBt additive.

Uronium/Aminium Salt (HBTU/HATU) Mechanism

Uronium/aminium salts, in the presence of a base like DIPEA, react with the carboxylic acid to form an active ester. HATU forms a more reactive 7-aza-benzotriazole (OAt) ester compared to the benzotriazole (OBt) ester formed by HBTU, leading to faster and more efficient couplings.

G cluster_2 Uronium/Aminium Salt (HBTU/HATU) Activation Pathway RCOOH N-Cbz-DL-Alanine Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA ActiveEster OBt or OAt-Active Ester Carboxylate->ActiveEster + Onium Salt OniumSalt HBTU or HATU Peptide Dipeptide ActiveEster->Peptide + Amine Byproducts Tetramethylurea + HOBt/HOAt ActiveEster->Byproducts Amine Amino Acid Ester (H2N-R')

Caption: Uronium/Aminium salt activation pathway.

Conclusion

The choice of coupling reagent for the synthesis of N-Cbz-DL-alanine containing peptides is a critical decision that impacts reaction efficiency, time, and overall yield. For routine syntheses where cost is a primary concern, DCC/HOBt remains a viable option, provided that the insoluble DCU byproduct can be efficiently removed. EDC/HOBt offers a significant advantage in terms of simplified purification due to the water-solubility of its byproduct, making it an excellent choice for many applications. For more challenging or sterically hindered couplings where high efficiency and rapid reaction times are paramount, HBTU provides a robust solution. Finally, HATU stands out as the most powerful coupling reagent, ensuring high yields and minimal racemization, making it the preferred choice for the synthesis of complex or sensitive peptide sequences where the higher cost is justified by the superior performance.

References

A Comparative Guide to the Validation of Analytical Methods for N-(Benzyloxycarbonyl)-DL-alanine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of N-(Benzyloxycarbonyl)-DL-alanine (Z-DL-alanine) is fundamental in pharmaceutical development and synthetic chemistry. As a protected amino acid, its purity and concentration directly impact the yield and integrity of synthesized peptides and other active pharmaceutical ingredients (APIs). Ensuring that the analytical methods used for its quantification are reliable, accurate, and robust is not merely a matter of good practice but a regulatory necessity.

This guide provides an in-depth comparison of three widely used analytical techniques for the quantification of Z-DL-alanine: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC) with derivatization, and Potentiometric Titration. Each method is evaluated based on its underlying principles, procedural workflows, and performance characteristics as defined by leading regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2]

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the universal parameters used to validate an analytical method. According to ICH Q2(R2) and USP General Chapter <1225>, a validated method provides documented evidence that the procedure is suitable for its intended purpose.[2][3] The key performance characteristics are interconnected, ensuring a comprehensive evaluation of the method's capabilities.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:[1]

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Interrelation of core analytical method validation parameters.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for the quality control of pharmaceutical substances due to its high resolution, sensitivity, and specificity.[5]

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The N-benzyloxycarbonyl (Cbz) group on Z-DL-alanine imparts significant nonpolar character, causing it to be retained on the column. By manipulating the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile), the retention time of Z-DL-alanine can be precisely controlled, allowing for its separation from more polar starting materials or more nonpolar impurities.

Experimental Protocol

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid to ensure the carboxylic acid group is protonated, leading to consistent retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm or 257 nm, corresponding to the absorbance of the phenyl group in the Cbz moiety.[8]

  • Standard Preparation: Prepare a stock solution of Z-DL-alanine reference standard in the mobile phase. Create a series of calibration standards (typically 5 levels) covering 50% to 150% of the expected sample concentration.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards to establish a calibration curve, followed by the sample solutions. System suitability tests (e.g., injection precision, tailing factor) must be performed before analysis.

Workflow for the quantification of Z-DL-alanine by RP-HPLC.

Typical Validation Performance

ParameterTypical Acceptance CriteriaRepresentative Result
Specificity Peak is pure and free from interferencePeak purity index > 0.999
Linearity (R²) ≥ 0.9980.9995
Range 80% - 120% of target concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOQ S/N ≥ 100.5 µg/mL
Robustness % RSD of results < 5%Passed for minor changes in flow rate and mobile phase composition

Method 2: Gas Chromatography (GC) with Derivatization

GC is a powerful technique for separating and analyzing volatile compounds.[9] Since Z-DL-alanine is a non-volatile amino acid derivative, a chemical modification step is required to increase its volatility for GC analysis.[]

Principle of Separation

The core challenge for analyzing amino acids by GC is their polarity and low volatility.[9] This is overcome by derivatization, which converts the polar carboxylic acid group into a more volatile, thermally stable derivative.[11] Silylation is a common and effective technique where an active hydrogen on the carboxylic acid is replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[11][12] After derivatization, the now-volatile analyte is separated in a heated column based on its boiling point and interaction with the stationary phase.

Experimental Protocol

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

  • Derivatization:

    • Accurately weigh the Z-DL-alanine sample or standard into a reaction vial and dry completely under a stream of nitrogen.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).[13]

    • Seal the vial and heat at a specified temperature (e.g., 100 °C) for a set time (e.g., 30 minutes) to ensure complete reaction.[13]

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Detector Temperature (FID): 300 °C.

  • Analysis: Inject the derivatized sample into the GC. Quantification is typically performed using an internal standard (added before derivatization) to correct for variations in reaction yield and injection volume.

Workflow for the quantification of Z-DL-alanine by GC.

Typical Validation Performance

ParameterTypical Acceptance CriteriaRepresentative Result
Specificity No interfering peaks from derivatization byproductsBaseline separation achieved
Linearity (R²) ≥ 0.9950.9982
Range Application dependent10 - 250 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 5.0%Repeatability: 2.5%Intermediate: 4.1%
LOQ S/N ≥ 101 µg/mL
Robustness % RSD of results < 10%Passed for minor changes in oven ramp rate and derivatization time

Method 3: Potentiometric Titration

Titration is an absolute, classic analytical method ideal for the high-precision assay of bulk drug substances.[14] It does not require a reference standard for calibration in the same way as chromatographic methods.

Principle of Analysis

This method is a straightforward acid-base titration. Z-DL-alanine possesses a free carboxylic acid group, which can be neutralized by a strong base. The sample is dissolved in a suitable solvent and titrated with a standardized solution of sodium hydroxide (NaOH). A potentiometer is used to monitor the pH of the solution as the titrant is added. The equivalence point—the point at which all the carboxylic acid has been neutralized—is identified by the sharpest change in potential (pH), allowing for a precise calculation of the amount of Z-DL-alanine present.

Experimental Protocol

  • Instrumentation: An automated or manual potentiometric titrator equipped with a glass pH electrode and a precision burette.

  • Reagents:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (aqueous or methanolic).

    • Solvent: A mixture to dissolve the sample, such as 75% ethanol in water, to ensure solubility of the nonpolar Z-DL-alanine while allowing for aqueous titration.

  • Titrant Standardization: The concentration of the NaOH titrant must be accurately determined by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).[15]

  • Sample Analysis:

    • Accurately weigh a quantity of Z-DL-alanine (e.g., 200 mg) into a beaker.

    • Dissolve the sample in a measured volume of the solvent (e.g., 50 mL).

    • Immerse the pH electrode and the burette tip into the solution.

    • Titrate with the standardized 0.1 M NaOH, recording the titrant volume and the corresponding pH until well past the equivalence point.

  • Calculation: Determine the volume of titrant consumed at the equivalence point (typically from the maximum of the first derivative of the titration curve). Calculate the purity of Z-DL-alanine based on its molecular weight, the sample weight, and the concentration of the titrant.

Workflow for the assay of Z-DL-alanine by potentiometric titration.

Typical Validation Performance

ParameterTypical Acceptance CriteriaRepresentative Result
Specificity A single, sharp inflection pointAchieved; placebo titration shows no interference
Linearity (R²) ≥ 0.999 (Titrant volume vs. sample weight)0.9999
Range 80% - 120% of the nominal sample weight160 - 240 mg
Accuracy (% Assay) 99.0% - 101.0%99.7% - 100.3%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 1.5%Repeatability: 0.3%Intermediate: 0.5%

Comparative Summary and Recommendations

The choice of an analytical method depends heavily on the intended application. Each technique offers a unique combination of specificity, sensitivity, and throughput.

FeatureRP-HPLCGC with DerivatizationPotentiometric Titration
Primary Application Purity, assay, stability testing, impurity quantificationSpecialized analysis, volatile impurity profilingHigh-purity assay of bulk substance
Specificity Very High (separates structurally similar impurities)High (separation by boiling point)Moderate (titrates any acidic species)
Sensitivity High (LOQ in µg/mL range)High (LOQ in µg/mL range)Low (for assay of bulk material only)
Sample Throughput High (automated)Moderate (derivatization step required)High (automated)
Complexity ModerateHigh (requires derivatization expertise)Low
Cost per Sample ModerateHighLow

Senior Scientist Recommendations:

  • For routine quality control and final product release of bulk Z-DL-alanine substance, where the primary goal is to determine purity with high precision, Potentiometric Titration is the superior choice. It is robust, cost-effective, and provides highly accurate and precise results without the need for expensive reference standards for daily calibration.[14][15]

  • For the analysis of Z-DL-alanine in complex matrices, such as in-process reaction monitoring, formulation analysis, or stability studies where degradation products must be separated and quantified, RP-HPLC is the indispensable method.[5] Its high specificity and sensitivity allow for the simultaneous determination of the main component and related impurities.

  • Gas Chromatography is a more specialized technique. It is less commonly used for a non-volatile compound like Z-DL-alanine unless there is a specific need to analyze for volatile impurities or if HPLC instrumentation is unavailable. The requirement for derivatization adds complexity and potential for variability.[9][11]

Ultimately, a comprehensive quality control strategy may employ multiple methods. Titration can be used for the bulk assay, while a validated HPLC method is used for the orthogonal confirmation of purity and the quantification of specific impurities. This multi-faceted approach ensures the highest level of confidence in the quality of this compound for its critical role in drug development and research.

References

N-(Benzyloxycarbonyl)-DL-alanine vs N-(Benzyloxycarbonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-(Benzyloxycarbonyl)-DL-alanine and N-(Benzyloxycarbonyl)-beta-alanine for Researchers and Drug Development Professionals

In the realm of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast array of protected amino acids, this compound (Cbz-DL-Ala) and N-(Benzyloxycarbonyl)-beta-alanine (Cbz-β-Ala) are two fundamental reagents. This guide provides an objective comparison of these two compounds, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.

The core structural difference lies in the position of the amino group relative to the carboxyl group. Cbz-DL-Ala is an α-amino acid derivative, where the amino and carboxyl groups are attached to the same carbon atom. In contrast, Cbz-β-Ala is a β-amino acid derivative, with the amino group attached to the carbon atom adjacent to the carboxyl group. This seemingly subtle distinction leads to significant differences in their chemical properties, reactivity, and the structural characteristics of the peptides they form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-(Benzyloxycarbonyl)-beta-alanine is presented below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyThis compoundN-(Benzyloxycarbonyl)-beta-alanine
Molecular Formula C₁₁H₁₃NO₄[1][2]C₁₁H₁₃NO₄[3]
Molecular Weight 223.23 g/mol [1][2]223.22 g/mol [3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 112-113 °C[1]104-107 °C[4]
Solubility Soluble in methanol, dichloromethaneSoluble in methanol, dichloromethane
CAS Number 4132-86-9[1]2304-94-1[3]

Synthesis of N-(Benzyloxycarbonyl)-Protected Alanines

The synthesis of both Cbz-DL-Ala and Cbz-β-Ala can be achieved through the Schotten-Baumann reaction, where the respective amino acid is treated with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis

Objective: To synthesize this compound or N-(Benzyloxycarbonyl)-beta-alanine.

Materials:

  • DL-alanine or β-alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve DL-alanine or β-alanine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired product.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Both Cbz-DL-Ala and Cbz-β-Ala can be utilized in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The following is a comparative workflow for incorporating these amino acids into a growing peptide chain using Fmoc/tBu chemistry.

Experimental Workflow: Peptide Synthesis

General Workflow for SPPS Incorporation Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling with Activated Cbz-Amino Acid Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycles for Peptide Elongation Washing2->Repeat

Caption: General workflow for solid-phase peptide synthesis.

Experimental Protocol: Coupling of Cbz-Protected Amino Acids in SPPS

Objective: To couple this compound or N-(Benzyloxycarbonyl)-beta-alanine to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound or N-(Benzyloxycarbonyl)-beta-alanine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Resin with N-terminally deprotected peptide

Procedure:

  • Swell the resin in DMF.

  • In a separate vessel, dissolve this compound or N-(Benzyloxycarbonyl)-beta-alanine (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

  • Add the activation solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6]

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The removal of the Cbz protecting group is a critical step in peptide synthesis. The most common method is catalytic hydrogenolysis, which offers mild reaction conditions and clean byproducts.

Experimental Protocol: Cbz Deprotection

Objective: To remove the N-terminal Cbz protecting group from a peptide.

Materials:

  • Cbz-protected peptide

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure (Catalytic Hydrogenolysis):

  • Dissolve the Cbz-protected peptide in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-16 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[5][7]

Comparative Performance Analysis

  • Steric Hindrance: The α-position of the amino group in Cbz-DL-Ala places it in closer proximity to the side chain (a methyl group) compared to the β-position in Cbz-β-Ala. In cases of larger side chains, this can lead to increased steric hindrance during peptide coupling, potentially requiring longer reaction times or stronger coupling reagents for α-amino acids.[8]

  • Peptide Backbone Flexibility: The introduction of a β-amino acid like β-alanine into a peptide chain adds an extra carbon atom to the backbone. This increased flexibility can disrupt secondary structures like α-helices and β-sheets that are characteristic of α-peptides. However, it also opens up the possibility of forming novel, stable secondary structures, such as helices with different pitches.

  • Proteolytic Stability: Peptides containing β-amino acids generally exhibit enhanced resistance to enzymatic degradation by proteases. This is a significant advantage in drug development, as it can lead to longer in vivo half-lives of peptide-based therapeutics.

Logical Relationships in Peptide Synthesis

The following diagram illustrates the logical flow of a standard solid-phase peptide synthesis cycle, highlighting the key stages of deprotection, activation, and coupling.

Logical Flow of SPPS Cycle Start Start with Resin-Bound Amino Acid Deprotection N-terminal Deprotection Start->Deprotection Coupling Peptide Bond Formation Deprotection->Coupling Activation Activation of Incoming Amino Acid Activation->Coupling Washing Washing Coupling->Washing End Elongated Peptide Washing->End

Caption: Logical flow of a solid-phase peptide synthesis cycle.

References

A Comparative Guide to N-Cbz-DL-alanine and Other Protected Alanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex organic molecules, the selection of an appropriate amino-protecting group is a critical decision that dictates the synthetic strategy, overall yield, and purity of the final product. This guide provides an objective comparison of N-Carbobenzyloxy-DL-alanine (N-Cbz-DL-alanine) with other commonly employed protected alanines, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected alanines. The comparison is supported by experimental data and detailed protocols to facilitate an informed choice for your specific research needs.

Orthogonality: The Cornerstone of Protecting Group Strategy

In complex multi-step syntheses, particularly in peptide synthesis, the principle of orthogonality is paramount. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. This allows for the selective deprotection and modification of specific functional groups. N-Cbz, Boc, and Fmoc protecting groups form the foundation of orthogonal strategies in modern peptide chemistry.

The primary cleavage conditions for these groups are:

  • Cbz (Z): Removed by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst).

  • Boc: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1]

  • Fmoc: Cleaved under basic conditions, typically with a solution of piperidine in an organic solvent.[1]

Quantitative Performance Comparison

Direct quantitative comparisons of N-Cbz-DL-alanine, Boc-alanine, and Fmoc-alanine under identical reaction conditions are not extensively available in the literature. The following tables summarize typical quantitative data for peptide synthesis strategies employing these protecting groups, collated from various sources. It is important to note that the data for Cbz-alanine is often derived from solution-phase peptide synthesis (LPPS), while data for Boc- and Fmoc-alanine is predominantly from solid-phase peptide synthesis (SPPS).

Table 1: Performance Characteristics of Alanine Protecting Groups in Peptide Synthesis

ParameterN-Cbz-DL-alanine (in LPPS)Boc-L-Alanine (in SPPS)Fmoc-L-Alanine (in SPPS)Notes
Typical Yield Can be higher for very short peptidesHigh for short to medium peptides (<50 amino acids)High for short to medium peptides (<50 amino acids)Yield in LPPS can be high but is more sequence and solubility-dependent. SPPS yields are generally high for routine sequences.[2][3]
Coupling Efficiency High, but requires purification of intermediates>99%>99.5%Both SPPS methods offer very high coupling efficiencies with modern activators.[1]
Deprotection Time Variable (hours)15-30 minutes per cycle5-20 minutes per cycleCbz deprotection via hydrogenolysis is a batch process, whereas Boc and Fmoc deprotections are rapid cyclical processes in SPPS.[1]
Crude Purity Variable, depends on purification at each step70-85%85-95%The milder conditions of the Fmoc strategy typically result in higher crude purity in SPPS.[1]
Racemization Risk Generally low with hydrogenolysisCan occur during activationCan occur during base-mediated deprotection and activationThe risk of racemization is dependent on the coupling reagents and reaction conditions for all protecting groups.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the use of N-Cbz-DL-alanine, Boc-L-alanine, and Fmoc-L-alanine in peptide synthesis.

Protocol 1: Solution-Phase Synthesis of a Dipeptide using N-Cbz-DL-alanine

This protocol describes the synthesis of Cbz-Ala-Ala-OMe in solution.

Materials:

  • N-Cbz-L-Alanine

  • L-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve N-Cbz-L-Alanine (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in DCM.

  • Add NMM (1.0 eq) to neutralize the hydrochloride salt.

  • Cool the mixture to 0°C in an ice bath.

  • Add HOBt (1.1 eq) and DCC (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Cbz-Ala-Ala-OMe.[6]

Protocol 2: Solid-Phase Synthesis of a Dipeptide using Boc-L-alanine

This protocol describes the manual synthesis of a dipeptide on a Merrifield resin.

Materials:

  • Merrifield resin

  • Boc-L-Alanine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., HBTU)

Procedure:

  • Swell the Merrifield resin in DCM for 1-2 hours.

  • Couple the first Boc-L-Alanine to the resin.

  • Wash the resin thoroughly.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM.

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM.

  • Wash the resin with DCM.

  • Coupling of the second amino acid: Dissolve the next Boc-protected amino acid and a coupling agent in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours.

  • Wash the resin.

  • Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.[1]

Protocol 3: Solid-Phase Synthesis of a Dipeptide using Fmoc-L-alanine

This protocol describes the manual synthesis on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-L-Alanine

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling agent (e.g., HBTU)

Procedure:

  • Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Wash thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-L-Alanine): Dissolve Fmoc-L-Alanine and a coupling agent in DMF and add to the resin. Agitate for 1-2 hours.

  • Wash the resin with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

  • Wash the resin with DMF.

  • Repeat the amino acid coupling and Fmoc deprotection steps for subsequent amino acids.[1]

Mandatory Visualizations

Signaling Pathway of a Bioactive Peptide

Bioactive peptides, often synthesized using the methods described above, can exert their effects by binding to cell surface receptors and initiating intracellular signaling cascades. The following diagram illustrates a generic pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bioactive Peptide Bioactive Peptide Receptor Receptor Bioactive Peptide->Receptor Binding G-Protein G-Protein Receptor->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activation Cellular Response Cellular Response Protein Kinase->Cellular Response Phosphorylation Cascade

Caption: A generic signaling pathway initiated by a bioactive peptide.

Experimental Workflow: Solution-Phase vs. Solid-Phase Peptide Synthesis

The choice between solution-phase and solid-phase synthesis depends on the target peptide's length, complexity, and the desired scale of production. The workflows for each are fundamentally different.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_lpps Solution-Phase Peptide Synthesis (LPPS) s1 Resin Swelling s2 1st Amino Acid Coupling s1->s2 s3 Deprotection s2->s3 s4 Neutralization (Boc) s3->s4 s5 Next Amino Acid Coupling s4->s5 s6 Repeat Cycle s5->s6 s7 Final Deprotection s5->s7 s6->s3 n-1 times s8 Cleavage from Resin s7->s8 s9 Purification s8->s9 l1 Coupling of Protected AAs l2 Work-up & Purification l1->l2 l3 Deprotection l2->l3 l4 Purification of Intermediate l3->l4 l5 Coupling of Next AA l4->l5 l6 Repeat Cycle l5->l6 l7 Final Deprotection l5->l7 l6->l2 n-1 times l8 Final Purification l7->l8

Caption: A comparison of SPPS and LPPS workflows.

Conclusion

The choice between N-Cbz-DL-alanine, Boc-alanine, and Fmoc-alanine is highly dependent on the synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc- and Boc-protected alanines are the industry standards due to their compatibility with automated protocols and the availability of a wide range of orthogonal side-chain protecting groups. N-Cbz-DL-alanine remains a valuable reagent, particularly for solution-phase synthesis of shorter peptides and fragments, where its stability and the mild, non-acidic deprotection conditions of hydrogenolysis can be advantageous. The use of DL-alanine introduces racemic mixtures, which can be useful in specific applications such as in the synthesis of peptide libraries or when the specific stereochemistry is not critical. For the synthesis of stereochemically defined bioactive peptides, the corresponding L- or D-enantiomers of the protected alanines are required.

References

The Strategic Advantage of Chirality: A Comparative Guide to N-Cbz-DL-alanine in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of amino acid building blocks is paramount in the design of novel peptides with enhanced therapeutic properties. While the focus has traditionally been on enantiomerically pure L- or D-amino acids, the strategic incorporation of racemic mixtures, such as N-Cbz-DL-alanine, presents a unique set of advantages in specific peptide sequences. This guide provides an objective comparison of the performance of peptides containing DL-alanine against their L- and D-counterparts, supported by experimental data and detailed methodologies.

The use of a racemic mixture of alanine, protected at the N-terminus by a carbobenzyloxy (Cbz) group, can influence peptide stability, structure, and biological activity in ways that are not achievable with single enantiomers. The primary advantages lie in the realms of resistance to enzymatic degradation, modulation of secondary structure, and facilitation of crystallographic studies.

Performance Comparison: L-Alanine vs. D-Alanine vs. DL-Alanine in Peptides

The decision to incorporate L-alanine, D-alanine, or a DL-alanine mixture into a peptide sequence has profound implications for its physicochemical and biological properties. The following tables summarize the key differences based on experimental observations.

ParameterL-Alanine PeptideD-Alanine PeptideDL-Alanine PeptideRationale & Key Considerations
Enzymatic Stability (Proteolysis) LowHighModerate to HighD-amino acids are not recognized by most endogenous proteases, leading to significantly increased in-vivo half-life. A DL-mixture can offer a compromise between activity and stability.[1]
Secondary Structure (α-helix) Strong helix-formerStrong helix-breaker (in right-handed helices)Disrupts α-helical structuresThe presence of the D-enantiomer in a peptide composed primarily of L-amino acids introduces steric clashes and disrupts the hydrogen-bonding pattern of a right-handed α-helix.[2]
Receptor Binding Affinity Typically High (for natural targets)Variable (can be higher, lower, or similar)VariableThe change in stereochemistry can alter the peptide's three-dimensional conformation, which may lead to altered binding affinity with its target receptor. This must be determined empirically for each peptide-receptor system.[1]
Crystallization Often challengingOften challengingCan facilitate crystallizationRacemic mixtures can sometimes crystallize more readily than their enantiomerically pure counterparts, a technique known as racemic crystallography. This can be advantageous for structural determination.

Experimental Protocols

I. Synthesis of a Peptide Containing N-Cbz-DL-alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating N-Cbz-DL-alanine using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • N-Cbz-DL-alanine

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, DIC, Oxyma Pure)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling of N-Cbz-DL-alanine:

    • Dissolve N-Cbz-DL-alanine and coupling reagents in DMF.

    • Add the solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection, washing, and coupling steps for the remaining Fmoc-protected amino acids in the desired sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Characterization of Peptides Containing DL-Alanine

A. Mass Spectrometry for Molecular Weight Confirmation

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid.

  • Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide. The presence of the DL-alanine will not alter the mass compared to the L- or D-alanine containing peptide.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra. The presence of the DL-racemic mixture can lead to signal broadening or the appearance of diastereomeric species, providing insights into the conformational heterogeneity of the peptide.

C. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Protocol:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • Analysis: Record the CD spectrum in the far-UV region (190-250 nm). A decrease in the characteristic α-helical signals (negative bands at 208 and 222 nm) compared to the all-L-alanine peptide would indicate a disruption of the helical structure due to the presence of the D-enantiomer.

Visualizing the Impact of DL-Alanine Incorporation

The inclusion of a racemic mixture at a specific position within a peptide can have significant structural and functional consequences. The following diagrams illustrate these concepts.

G cluster_0 Peptide with L-Alanine cluster_1 Peptide with DL-Alanine L_Peptide L-Ala Peptide L_Protease Protease L_Peptide->L_Protease Susceptible L_Receptor Receptor L_Peptide->L_Receptor Specific Interaction L_Degradation Degradation L_Protease->L_Degradation L_Binding High Affinity Binding L_Receptor->L_Binding DL_Peptide DL-Ala Peptide DL_Protease Protease DL_Peptide->DL_Protease Resistant DL_Receptor Receptor DL_Peptide->DL_Receptor Altered Conformation DL_Resistance Increased Resistance DL_Protease->DL_Resistance DL_Binding Altered Binding DL_Receptor->DL_Binding

Caption: Workflow comparing the biological fate of L-alanine vs. DL-alanine containing peptides.

G cluster_0 Peptide Synthesis & Analysis start Start: Resin spps Solid-Phase Peptide Synthesis (with N-Cbz-DL-Ala) start->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification analysis Characterization purification->analysis ms Mass Spectrometry analysis->ms nmr NMR Spectroscopy analysis->nmr cd CD Spectroscopy analysis->cd end Final Peptide ms->end nmr->end cd->end

References

A Comparative Guide to N-(Benzyloxycarbonyl)-DL-alanine and N-(Benzyloxycarbonyl)-DL-phenylalanine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-(Benzyloxycarbonyl)-DL-alanine (Cbz-DL-Ala) and N-(Benzyloxycarbonyl)-DL-phenylalanine (Cbz-DL-Phe), two commonly used protected amino acids in peptide synthesis and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their synthetic and research endeavors.

Physicochemical Properties

The fundamental physicochemical properties of Cbz-DL-Ala and Cbz-DL-Phe are summarized in the table below. These properties can influence their solubility, reactivity, and handling in a laboratory setting.

PropertyThis compoundN-(Benzyloxycarbonyl)-DL-phenylalanine
Molecular Formula C₁₁H₁₃NO₄[1]C₁₇H₁₇NO₄[2]
Molecular Weight 223.23 g/mol [1]299.33 g/mol [3]
Appearance White to off-white powder or crystalsWhite to off-white crystalline powder[2]
Melting Point 114-116 °C[4]103-106 °C
Solubility Soluble in methanol, ethyl acetate. Insoluble in water.Sparingly soluble in water.[2] Soluble in methanol.[5]
pKa Not explicitly found for DL-form.3.86 ± 0.10 (Predicted for L-form)[2]

Performance in Peptide Synthesis: An Inferred Comparison

The bulkier benzyl group in phenylalanine introduces greater steric hindrance compared to the small methyl group of alanine. This steric hindrance can be expected to influence the kinetics of peptide bond formation. In general, amino acids with larger side chains can exhibit slower coupling reactions. Therefore, it is reasonable to infer that This compound may exhibit a faster coupling rate and higher coupling efficiency compared to N-(Benzyloxycarbonyl)-DL-phenylalanine under identical reaction conditions. This is a critical consideration when synthesizing complex or sterically hindered peptides.

Biological Activity: An Inferred Comparison

The biological activities of N-Cbz protected amino acids are often explored in the context of developing peptide-based therapeutics, including protease inhibitors. While specific comparative studies between Cbz-DL-Ala and Cbz-DL-Phe are scarce, research on their L-enantiomers provides some insights.

Derivatives of N-Cbz-L-phenylalanine have been investigated as inhibitors of various enzymes. For instance, they have been used in the synthesis of neurokinin antagonists and as inhibitors of the metalloendopeptidase thermolysin. Furthermore, certain N-(carbobenzyloxy)-l-phenylalanine derivatives have been synthesized and evaluated as potent topoisomerase IIα inhibitors, demonstrating anticancer activity.

Information on the specific biological activities of N-Cbz-DL-alanine is less prevalent in the public domain. However, as a protected form of alanine, it serves as a crucial building block in the synthesis of various peptides and peptidomimetics that may target a wide range of biological processes. The difference in their side chains (hydrophobic and aromatic for phenylalanine vs. small and aliphatic for alanine) will undoubtedly lead to different binding affinities and specificities when incorporated into a peptide chain targeting a biological receptor.

Experimental Protocols

The following is a general, representative protocol for the synthesis of a dipeptide using either this compound or N-(Benzyloxycarbonyl)-DL-phenylalanine.

General Dipeptide Synthesis via Carbodiimide Method

Materials:

  • This compound or N-(Benzyloxycarbonyl)-DL-phenylalanine

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DCM. Add TEA (1.1 eq) and stir for 15-20 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound or N-(Benzyloxycarbonyl)-DL-phenylalanine (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add DCC (1.1 eq) to the solution from step 2 and stir for 10 minutes at 0 °C. Then, add the neutralized amino acid solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude dipeptide can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Chemical Structures

cluster_0 This compound cluster_1 N-(Benzyloxycarbonyl)-DL-phenylalanine Ala Phe

Caption: Chemical structures of this compound and N-(Benzyloxycarbonyl)-DL-phenylalanine.

General Peptide Synthesis Workflow

start Start with resin-bound amino acid (or C-terminal amino acid ester) deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) start->deprotection washing1 Washing deprotection->washing1 coupling Coupling with Cbz-DL-Ala or Cbz-DL-Phe (DCC/HOBt or similar) washing1->coupling washing2 Washing coupling->washing2 repeat Repeat deprotection and coupling for subsequent amino acids washing2->repeat repeat->deprotection Yes cleavage Cleavage from resin and side-chain deprotection repeat->cleavage No purification Purification of the final peptide (e.g., HPLC) cleavage->purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) utilizing a Cbz-protected amino acid for the N-terminal residue.

Conclusion

This compound and N-(Benzyloxycarbonyl)-DL-phenylalanine are both indispensable reagents in the field of peptide chemistry. The choice between them largely depends on the specific requirements of the target peptide. Cbz-DL-Ala, with its smaller side chain, is likely to offer faster and more efficient coupling, which is advantageous for sterically demanding syntheses. On the other hand, the phenyl group of Cbz-DL-Phe can be crucial for specific biological interactions, as evidenced by its use in the development of enzyme inhibitors. While direct comparative data is limited, an understanding of their structural differences allows for rational selection in the design and synthesis of novel peptides and peptidomimetics.

References

Safety Operating Guide

Proper Disposal of N-(Benzyloxycarbonyl)-DL-alanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(Benzyloxycarbonyl)-DL-alanine, a common reagent in peptide synthesis and other organic chemistry applications. While classified as a non-hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Information

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety information.

PropertyInformation
Physical State White to off-white powder or crystalline solid.
Odor Odorless.
GHS Hazard Statements Not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) and Regulation (EC) No. 1272/2008.[1][2]
Primary Hazards May cause mild skin and eye irritation upon contact. Inhalation of dust may cause respiratory tract irritation.
Incompatibilities Strong oxidizing agents.
First Aid Measures Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[3][4]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or goggles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Body Protection Laboratory coat.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps from initial waste collection to final disposal.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Container Management cluster_3 Final Disposal A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE A->B C Collect Solid Waste in a Labeled, Sealed Container B->C D Segregate from Hazardous Waste C->D I Store Waste Container in a Designated Area D->I E Handle Empty Containers F Triple Rinse with a Suitable Solvent E->F G Collect Rinsate as Chemical Waste F->G H Deface Label on Empty Container G->H J Arrange for Pickup by EHS or a Licensed Contractor I->J K Disposal via Landfill or Incineration J->K A Identify the Chemical Waste (this compound) B Consult the Safety Data Sheet (SDS) A->B C Determine Hazard Classification (Non-Hazardous) B->C D Review Institutional and Local Disposal Regulations C->D E Select Appropriate Disposal Pathway D->E F Segregated Non-Hazardous Solid Waste E->F G Follow Standard Operating Procedures for Collection and Labeling F->G H Arrange for Disposal via Approved Methods (Landfill or Incineration) G->H

References

Personal protective equipment for handling N-(Benzyloxycarbonyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(Benzyloxycarbonyl)-DL-alanine

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE includes:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[3] Gloves should be inspected before use and removed carefully after handling the compound to avoid skin contamination.[1][4]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[1][5]

  • Respiratory Protection: Under normal conditions of use with adequate ventilation, respiratory protection is not typically required.[1][2] However, for large-scale operations, in emergencies, or if dust is generated, a NIOSH-approved particulate filter respirator should be used.[1][6]

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[7]

    • Have an emergency eye wash station and safety shower readily accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Confirm that all containers are properly labeled.

  • Handling:

    • Avoid direct contact with the skin and eyes.[2]

    • Minimize dust formation during handling.[8]

    • Do not breathe in dust or vapors.[2]

    • Weigh the required amount of this compound in a designated area.

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

    • Contaminated clothing and gloves should be removed and washed before reuse.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep the container tightly closed when not in use.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[2][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Uncontaminated Waste:

    • Carefully sweep up the solid material, avoiding dust generation.[4]

    • Place the waste in a clearly labeled, sealed container for disposal.[3][4]

    • Dispose of as non-hazardous solid waste, in accordance with local, state, and federal regulations.[3]

  • Contaminated Waste:

    • Waste contaminated with hazardous materials should be treated as hazardous waste.[3]

    • The disposal method will be determined by the most hazardous component of the mixture.[3]

    • Place in a sealed, leak-proof container labeled as "Hazardous Waste" with a list of all chemical constituents.[3]

    • Dispose of through a licensed chemical waste disposal service.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent (e.g., water or ethanol).[3]

    • The rinsate should be collected and disposed of as chemical waste.[3]

    • Once cleaned, the container can be disposed of as regular laboratory trash or recycled, depending on institutional policies.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 112-116 °C
Boiling Point 422.1 °C at 760 mmHg
Flash Point 209.1 °C
Solubility Soluble in ethyl acetate, methanol
Storage Temperature Room temperature, recommended <15°C

Data sourced from various chemical suppliers and databases.[7]

Experimental Protocol: General Peptide Coupling Reaction

This compound is commonly used as a protected amino acid in peptide synthesis. The following is a general protocol for a peptide coupling reaction.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Organic base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the organic base dropwise to the solution while stirring to neutralize the hydrochloride salt.

  • Add this compound to the reaction mixture.

  • In a separate container, dissolve the coupling agent (DCC) in the anhydrous solvent.

  • Slowly add the coupling agent solution to the reaction mixture while maintaining the cold temperature.

  • Allow the reaction to stir in the ice bath for a few hours and then let it warm to room temperature overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, filter the mixture to remove the urea byproduct.

  • The filtrate is then subjected to a standard aqueous workup and purification by recrystallization or column chromatography to isolate the desired dipeptide.

Visual Diagrams

The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to a spill.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Gather Materials & PPE Vent Ensure Proper Ventilation Prep->Vent Check Weigh Weigh Compound Vent->Weigh Proceed React Perform Experiment Weigh->React Clean Clean Work Area React->Clean Store Store Unused Chemical Clean->Store Segregate Segregate Waste Clean->Segregate Dispose Dispose per Protocol Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencySpillResponse Emergency Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up with Absorbent Material Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Benzyloxycarbonyl)-DL-alanine
Reactant of Route 2
Reactant of Route 2
N-(Benzyloxycarbonyl)-DL-alanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。